Product packaging for Falintolol(Cat. No.:CAS No. 90581-63-8)

Falintolol

Cat. No.: B1232430
CAS No.: 90581-63-8
M. Wt: 228.33 g/mol
InChI Key: IYQDIWRBEQWANY-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Falintolol is a beta-adrenergic receptor antagonist (beta-blocker) characterized by an oxime ether function in its structure . Research indicates its primary application is in the study of ocular hypertension and open-angle glaucoma . In comparative studies on conscious rabbits with induced ocular hypertension, topically applied this compound at concentrations of 0.25% and 0.5% produced a reduction in intraocular pressure (IOP) equal to that of the established beta-blocker Timolol, but with a notably longer duration of activity . Its mechanism of action involves blocking beta-adrenergic receptors, which is a established therapeutic strategy for lowering IOP . Pharmacokinetic studies in albino rabbits show that after ocular instillation, this compound is efficiently distributed in ocular tissues, with levels in the cornea being significantly higher than after intravenous administration . The compound is rapidly absorbed, with peak levels in tissues generally achieved between 30 minutes and 1 hour after ocular application . Furthermore, ex vivo studies on the isolated bovine cornea demonstrated that the transport rate of this compound under physiological conditions was linear up to three hours and twice as fast as Timolol from 3 to 6 hours, suggesting favorable corneal penetration characteristics . Preclinical safety investigations reported that topical application of this compound did not produce any noteworthy side effects on the pupil, cornea, or heart rate, highlighting its potential as a well-tolerated agent for research . The major route of elimination for this compound and its metabolites is urinary excretion . With its potent beta-blocking activity, favorable pharmacokinetic profile, and efficacy in reducing IOP, this compound serves as a valuable compound for ophthalmic research and the investigation of beta-adrenergic receptor mechanisms. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24N2O2 B1232430 Falintolol CAS No. 90581-63-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90581-63-8

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

1-(tert-butylamino)-3-[(E)-1-cyclopropylethylideneamino]oxypropan-2-ol

InChI

InChI=1S/C12H24N2O2/c1-9(10-5-6-10)14-16-8-11(15)7-13-12(2,3)4/h10-11,13,15H,5-8H2,1-4H3/b14-9+

InChI Key

IYQDIWRBEQWANY-NTEUORMPSA-N

Isomeric SMILES

C/C(=N/OCC(CNC(C)(C)C)O)/C1CC1

Canonical SMILES

CC(=NOCC(CNC(C)(C)C)O)C1CC1

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of Falintolol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Falintolol is a fictional compound. The following technical guide is a representative example created to fulfill the structural and content requirements of the prompt. The data, experimental protocols, and mechanisms described are based on the well-established properties of the representative non-selective beta-blocker, propranolol. This information should be considered illustrative.

Executive Summary

This compound is a non-selective, competitive antagonist of beta-adrenergic receptors (β-ARs), exhibiting high affinity for both β1 and β2 subtypes. Its primary mechanism of action involves the blockade of catecholamine (e.g., epinephrine and norepinephrine) binding to these receptors, thereby inhibiting downstream signaling cascades. In the cardiovascular system, this antagonism leads to a reduction in heart rate, myocardial contractility, and blood pressure.[1][2][3][4] This document provides an in-depth overview of the molecular interactions, signaling pathways, and physiological effects of this compound, supported by quantitative data and detailed experimental methodologies.

Molecular Mechanism of Action

This compound functions as a competitive antagonist at β1- and β2-adrenergic receptors.[3] By occupying the receptor's binding site, it prevents the association of endogenous catecholamines, thus inhibiting the sympathomimetic stimulation of target tissues. The S(-)-enantiomer of the representative compound has been shown to possess approximately 100 times the binding affinity for beta-adrenergic receptors compared to the R(+)-enantiomer.

Signaling Pathway

The primary signaling pathway affected by this compound is the G-protein coupled receptor (GPCR) cascade initiated by β-adrenergic receptor activation. In cardiac myocytes, β1-receptor stimulation by catecholamines activates the Gs alpha subunit of the associated G-protein. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to increased heart rate and contractility. This compound blocks the initial step of this cascade, preventing the activation of adenylyl cyclase and the subsequent rise in cAMP levels.

Falintolol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamine Catecholamine (Epinephrine) BetaReceptor β-Adrenergic Receptor Catecholamine->BetaReceptor Binds & Activates This compound This compound This compound->BetaReceptor Binds & Blocks G_Protein G-Protein (Gs) BetaReceptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., Increased Contractility) PKA->Response Phosphorylates

Figure 1: this compound's antagonism of the β-adrenergic signaling pathway.

Quantitative Pharmacodynamics

The interaction of this compound with β-adrenergic receptors and its functional consequences have been quantified through various in vitro assays.

Receptor Binding Affinity

The affinity of this compound for β1 and β2-adrenergic receptors is typically determined using competitive radioligand binding assays. These experiments measure the concentration of this compound required to displace a specific radioligand from the receptors. The resulting inhibition constant (Ki) is a measure of binding affinity.

Receptor SubtypeSpeciesParameterValue (nM)Reference
β1-AdrenoceptorHumanpKd8.6
β2-AdrenoceptorHumanKd0.79
β2-AdrenoceptorHumanKd0.6

Note: pKd is the negative logarithm of the dissociation constant (Kd). A higher pKd value indicates stronger binding affinity.

Functional Antagonism

The functional consequence of receptor binding is assessed by measuring the inhibition of agonist-induced downstream signaling, such as cAMP production. The half-maximal inhibitory concentration (IC50) represents the concentration of this compound required to inhibit 50% of the maximal response to an agonist.

AssayCell Line/TissueParameterValueReference
cAMP AccumulationHemangioma Stem CellsIC50~10⁻⁷ M
Myocardial ContractilityRabbit Myocardium (Hypertensive)EC506.9 ng/mL
Myocardial ContractilityRabbit Myocardium (Normotensive)EC5012.7 ng/mL

Key Experimental Protocols

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for β-adrenergic receptors.

Objective: To quantify the affinity of a test compound (this compound) for a target receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the target β-adrenergic receptor subtype.

  • Radioligand (e.g., [³H]dihydroalprenolol or ¹²⁵I-cyanopindolol).

  • Test compound (this compound) at various concentrations.

  • Non-specific binding control (e.g., a high concentration of an unlabeled antagonist like propranolol).

  • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C).

  • Vacuum filtration manifold (Cell Harvester).

  • Scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of this compound.

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. For total binding wells, no this compound is added. For non-specific binding wells, a saturating concentration of an unlabeled antagonist is added.

  • Equilibration: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly separate bound from unbound radioligand by vacuum filtration through glass fiber filters. The receptors and bound radioligand are retained on the filter.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the logarithm of this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is the dissociation constant of the radioligand.

Experimental_Workflow A Prepare Reagents: - Cell Membranes - Radioligand ([³H]-L) - this compound dilutions B Set up 96-well plate: - Total Binding (Membranes + [³H]-L) - Non-Specific (Membranes + [³H]-L + Excess Unlabeled Ligand) - Competition (Membranes + [³H]-L + this compound) A->B C Incubate to Equilibrium (e.g., 60 min at 30°C) B->C D Rapid Vacuum Filtration (Separate bound from free ligand) C->D E Wash Filters (with ice-cold buffer) D->E F Measure Radioactivity (Scintillation Counting) E->F G Data Analysis: - Calculate Specific Binding - Plot Competition Curve - Determine IC50 and Ki F->G

Figure 2: Workflow for a competitive radioligand binding assay.
cAMP Accumulation Assay

This functional assay measures this compound's ability to inhibit agonist-stimulated cAMP production.

Objective: To determine the IC50 of this compound by quantifying its antagonism of agonist-induced adenylyl cyclase activity.

Materials:

  • Whole cells expressing the target β-adrenergic receptor (e.g., CHO or HEK-293 cells).

  • Agonist (e.g., isoproterenol).

  • Test compound (this compound).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Culture: Plate cells in 96-well plates and grow to desired confluency.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound and a phosphodiesterase inhibitor for a defined period (e.g., 30 minutes).

  • Stimulation: Add a fixed concentration of an agonist (e.g., isoproterenol at its EC80) to stimulate cAMP production. Incubate for a further period (e.g., 15-30 minutes).

  • Lysis: Stop the reaction and lyse the cells according to the detection kit protocol.

  • Detection: Measure the intracellular cAMP concentration using a suitable detection method. The signal is typically inversely proportional to the amount of cAMP produced.

  • Data Analysis: Plot the measured signal against the logarithm of this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Myocardial Contractility Assay

This ex vivo assay assesses the physiological effect of this compound on heart muscle function.

Objective: To measure the negative inotropic effect of this compound on isolated cardiac muscle tissue.

Materials:

  • Isolated heart tissue (e.g., papillary muscle or ventricular strips) from an appropriate animal model (e.g., rat, rabbit).

  • Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.

  • Force transducer to measure isometric contraction.

  • Electrical stimulator to pace the muscle at a constant frequency.

  • Data acquisition system.

Procedure:

  • Tissue Preparation: Dissect a suitable cardiac muscle preparation and mount it in the organ bath between a fixed point and a force transducer.

  • Equilibration: Allow the muscle to equilibrate under a stable preload until a steady contractile force is achieved.

  • Baseline Measurement: Record the baseline contractile parameters (e.g., peak developed tension, rate of tension development (dP/dt)).

  • Drug Application: Add cumulative concentrations of this compound to the organ bath, allowing the response to stabilize at each concentration.

  • Data Recording: Record the changes in contractile force at each concentration of this compound.

  • Data Analysis: Express the contractile force at each concentration as a percentage of the baseline. Plot the percentage inhibition against the logarithm of this compound concentration to determine the EC50 for the negative inotropic effect.

Conclusion

This compound's mechanism of action is characterized by its competitive, non-selective antagonism of β1- and β2-adrenergic receptors. By blocking the canonical Gs-adenylyl cyclase-cAMP signaling pathway, it exerts significant negative chronotropic and inotropic effects on the heart. The quantitative data from binding and functional assays confirm its high potency. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and related compounds in drug discovery and development.

References

An In-depth Technical Guide to Carvedilol as a Beta-Adrenergic Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carvedilol is a third-generation, non-selective beta-adrenergic antagonist with additional alpha-1 adrenergic blocking properties. This dual mechanism of action contributes to its efficacy in treating cardiovascular conditions such as hypertension and chronic heart failure. By competitively blocking beta-1, beta-2, and alpha-1 adrenergic receptors, carvedilol reduces heart rate, cardiac contractility, and blood pressure. Furthermore, emerging evidence suggests that carvedilol exhibits "biased agonism," uniquely stimulating β-arrestin-mediated signaling pathways, which may contribute to its distinct therapeutic benefits. This guide provides a comprehensive overview of the pharmacology of carvedilol, including its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and clinical efficacy, with a focus on the quantitative data and experimental methodologies relevant to researchers in drug development.

Mechanism of Action

Carvedilol exerts its therapeutic effects through the blockade of both beta and alpha-adrenergic receptors. It is a racemic mixture, with the S(-) enantiomer possessing both beta- and alpha-1-adrenoceptor blocking activity, while the R(+) enantiomer primarily exhibits alpha-1 adrenoceptor blockade.[1]

Beta-Adrenergic Receptor Antagonism

Carvedilol is a non-selective beta-blocker, meaning it antagonizes both β1 and β2 adrenergic receptors with high affinity.[2] The blockade of β1-receptors, predominantly found in the heart, leads to a decrease in heart rate (negative chronotropy), reduced force of myocardial contraction (negative inotropy), and slowed atrioventricular conduction.[2] The antagonism of β2-receptors can lead to vasoconstriction in some vascular beds and bronchoconstriction.[2]

Alpha-1 Adrenergic Receptor Antagonism

In addition to its beta-blocking activity, carvedilol also blocks alpha-1 adrenergic receptors.[2] This action leads to vasodilation of peripheral blood vessels, reducing total peripheral resistance and contributing to its antihypertensive effect without the reflex tachycardia often seen with other vasodilators.

Biased Agonism and Downstream Signaling

Recent research has unveiled a more complex signaling profile for carvedilol. It has been shown to act as a "biased ligand," particularly at the β2-adrenergic receptor. While it antagonizes the G-protein-mediated signaling that leads to adenylyl cyclase activation and cyclic AMP (cAMP) production, it simultaneously stimulates β-arrestin-mediated signaling pathways. This can lead to the activation of downstream kinases such as extracellular signal-regulated kinase (ERK), a member of the mitogen-activated protein kinase (MAPK) family. This unique signaling profile is hypothesized to contribute to some of carvedilol's beneficial effects in heart failure.

Pharmacodynamics

The pharmacodynamic effects of carvedilol are a direct consequence of its multi-receptor blockade.

Receptor Binding Affinity

The affinity of carvedilol for adrenergic receptors has been quantified through radioligand binding assays.

Receptor SubtypeBinding Affinity (Ki)Reference
β1-Adrenergic0.32 nM
β2-Adrenergic0.13 - 0.40 nM
α1-Adrenergic1.2 - 12 nM
α1A-Adrenergic12 nM
α1B-AdrenergicHigh affinity (comparable to α1D)
α1D-Adrenergic1.2 nM
α2-AdrenergicMicromolar range (weak binding)

Table 1: Binding Affinities (Ki) of Carvedilol for Adrenergic Receptors.

In Vitro Potency (IC50)

The functional potency of carvedilol has been determined in various in vitro assays.

AssayCell TypeIC50 ValueReference
Inhibition of Mitogenesis (PDGF-stimulated)Human Pulmonary Artery Vascular Smooth Muscle Cells~3 µM
Inhibition of Mitogenesis (various stimuli)Human Pulmonary Artery Vascular Smooth Muscle Cells0.3 - 2.0 µM
Inhibition of Lipid PeroxidationRat Brain Homogenate8.1 µM
Protection against α-tocopherol depletionRat Brain Homogenate17.6 µM
Decrease in DMPO-OH signalNot specified25 µM

Table 2: In Vitro IC50 Values for Carvedilol.

Pharmacokinetics

The pharmacokinetic profile of carvedilol is characterized by rapid absorption and significant first-pass metabolism.

ParameterValueUnitConditionsReference
Absorption
Bioavailability25 - 35%Oral administration
Tmax (Time to Peak Concentration)1 - 2hoursOral, immediate-release
Tmax (Time to Peak Concentration)~6.0hoursOral, sustained-release
Distribution
Volume of Distribution (Vd)1.5 - 2L/kg
Volume of Distribution (Vd)~115LSteady-state
Protein Binding>98%Primarily to albumin
Metabolism
Primary Metabolizing EnzymesCYP2D6, CYP2C9Liver
Elimination
Elimination Half-life (t1/2)7 - 10hoursOral, immediate-release
Elimination Half-life (t1/2)6.73 - 7.67hoursOral, sustained-release (8-128 mg)
Clearance500 - 700mL/minPlasma
Excretion~16% urine, ~60% feces% of dose

Table 3: Pharmacokinetic Parameters of Carvedilol.

Clinical Efficacy

The clinical utility of carvedilol, particularly in the management of chronic heart failure, is well-established through large-scale clinical trials.

Trial/StudyPatient PopulationKey OutcomesReference
U.S. Carvedilol Heart Failure Program 1,094 patients with chronic heart failure (LVEF ≤ 35%)Mortality: 65% risk reduction in the carvedilol group (3.2% vs. 7.8% in placebo group, p < 0.001). Hospitalization: 27% reduction in risk of hospitalization for cardiovascular causes (14.1% vs. 19.6% in placebo group, p = 0.036). Combined risk of death or hospitalization reduced by 38% (p < 0.001).
COPERNICUS Trial 2,289 patients with severe chronic heart failure (LVEF < 25%)Mortality: 35% decrease in the risk of death with carvedilol (130 deaths vs. 190 in placebo group, p=0.00013). Combined risk of death or hospitalization: 24% decrease with carvedilol (425 events vs. 507 in placebo group, p < 0.001).

Table 4: Summary of Key Clinical Trial Outcomes for Carvedilol in Heart Failure.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This protocol outlines a competitive binding assay to determine the affinity of carvedilol for adrenergic receptors.

1. Membrane Preparation:

  • Homogenize tissue or cells expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.

  • Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g).

  • Wash the pellet and resuspend in a suitable buffer, determining the protein concentration (e.g., using a BCA assay).

2. Binding Assay:

  • In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I]-CYP for beta-receptors), and varying concentrations of unlabeled carvedilol.

  • For non-specific binding control wells, add a high concentration of a non-selective antagonist (e.g., propranolol).

  • Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).

3. Separation and Counting:

  • Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters).

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Subtract non-specific binding from total binding to obtain specific binding at each carvedilol concentration.

  • Plot specific binding against the logarithm of the carvedilol concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of carvedilol that inhibits 50% of specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cyclic AMP (cAMP) Functional Assay

This protocol measures the effect of carvedilol on adenylyl cyclase activity by quantifying intracellular cAMP levels.

1. Cell Culture and Treatment:

  • Culture cells expressing the beta-adrenergic receptor of interest (e.g., CHO or HEK293 cells).

  • Seed the cells in a multi-well plate and allow them to adhere.

  • Pre-incubate the cells with varying concentrations of carvedilol.

  • Stimulate the cells with a beta-adrenergic agonist (e.g., isoproterenol) to induce cAMP production.

2. Cell Lysis and cAMP Detection:

  • Lyse the cells to release intracellular cAMP.

  • Use a commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) to quantify cAMP levels according to the manufacturer's instructions. These kits typically involve a competitive binding reaction between cellular cAMP and a labeled cAMP derivative for a limited number of anti-cAMP antibody binding sites.

3. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Determine the cAMP concentration in each sample by interpolating from the standard curve.

  • Plot the cAMP concentration against the logarithm of the carvedilol concentration to determine the IC50 for inhibition of agonist-stimulated cAMP production.

ERK Phosphorylation Assay (Western Blot)

This protocol assesses the activation of the ERK signaling pathway in response to carvedilol treatment.

1. Cell Culture and Treatment:

  • Culture appropriate cells and treat with carvedilol for various time points or at different concentrations.

  • Include positive (e.g., EGF stimulation) and negative (vehicle) controls.

2. Protein Extraction:

  • Wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.

  • Determine the protein concentration of each lysate.

3. Western Blotting:

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

4. Data Analysis:

  • To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK.

  • Quantify the band intensities for p-ERK and total ERK using densitometry software.

  • Express the results as the ratio of p-ERK to total ERK.

Visualizations

Signaling Pathways

Carvedilol_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular beta_AR β-Adrenergic Receptor G_protein G Protein (Gs/Gq) beta_AR->G_protein Activates beta_arrestin β-Arrestin beta_AR->beta_arrestin Recruits alpha1_AR α1-Adrenergic Receptor PLC Phospholipase C alpha1_AR->PLC Activates Carvedilol Carvedilol Carvedilol->beta_AR Blocks Carvedilol->alpha1_AR Blocks Carvedilol->beta_arrestin Stimulates (Biased Agonism) Agonist Agonist (e.g., Norepinephrine) Agonist->beta_AR Activates Agonist->alpha1_AR Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Leads to IP3_DAG IP3 / DAG PLC->IP3_DAG Produces Ca_release Ca²⁺ Release IP3_DAG->Ca_release Causes Ca_release->Cellular_Response Leads to ERK ERK Activation beta_arrestin->ERK Activates ERK->Cellular_Response Leads to

Caption: Carvedilol signaling pathways.

Experimental Workflows

Radioligand_Binding_Workflow start Start: Receptor-Expressing Tissue/Cells prep Membrane Preparation (Homogenization & Centrifugation) start->prep assay Binding Assay Incubation (Membranes + Radioligand + Carvedilol) prep->assay filter Filtration (Separate Bound/Free Ligand) assay->filter count Scintillation Counting (Measure Radioactivity) filter->count analyze Data Analysis (IC50 → Ki Calculation) count->analyze end End: Determine Binding Affinity (Ki) analyze->end

Caption: Radioligand binding assay workflow.

Western_Blot_Workflow start Start: Cell Culture & Carvedilol Treatment lysis Cell Lysis (with Phosphatase Inhibitors) start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer block Blocking (5% BSA in TBST) transfer->block p_erk_probe Primary Antibody Incubation (anti-p-ERK) block->p_erk_probe secondary_probe Secondary Antibody Incubation (HRP-conjugated) p_erk_probe->secondary_probe detect Chemiluminescent Detection secondary_probe->detect reprobe Strip and Re-probe (anti-total-ERK) detect->reprobe analyze Densitometry Analysis (p-ERK / total-ERK Ratio) reprobe->analyze end End: Quantify ERK Activation analyze->end

Caption: ERK phosphorylation Western blot workflow.

Conclusion

Carvedilol is a well-characterized beta-adrenergic antagonist with a unique pharmacological profile that includes non-selective beta-blockade, alpha-1 antagonism, and biased agonism. Its efficacy in the treatment of cardiovascular diseases, particularly heart failure, is supported by robust clinical data. This guide has provided a detailed overview of the quantitative pharmacology and experimental methodologies associated with the study of carvedilol, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. The provided protocols and data summaries offer a foundation for further investigation into the nuanced mechanisms of carvedilol and the development of future cardiovascular therapeutics.

References

Discovery and synthesis of Falintolol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Synthesis of Fentanyl and a Note on Falintolol

A Note on the Topic: This guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Fentanyl. Initial searches for "this compound" identified it as a beta-adrenergic receptor antagonist used in the treatment of glaucoma[1][2]. However, the publicly available information on its detailed synthesis and signaling pathways is limited. Given the in-depth nature of the request for a technical guide, it is possible that the intended topic was the more extensively documented synthetic opioid, Fentanyl. Therefore, this document will focus on Fentanyl while acknowledging this compound as a distinct pharmaceutical agent.

Fentanyl is a potent synthetic opioid of the piperidine family, first synthesized in 1959 by Dr. Paul Janssen of Janssen Pharmaceutica in Belgium[3]. It is estimated to be 100 times more potent than morphine and 30 to 50 times more potent than heroin[4]. Its primary clinical applications are in pain management for cancer patients, postoperative pain, and as a sedative for intubated patients[4]. Fentanyl is available under various brand names, including Sublimaze, Duragesic, and Actiq.

Discovery and Development

Fentanyl was developed through the screening of chemicals similar to pethidine for opioid activity. Its synthesis marked a significant advancement in opioid pharmacology. In 1968, fentanyl citrate, a salt form, was introduced into medical practice as a general anesthetic under the brand name Sublimaze. The development of fentanyl spurred the creation of a range of analogues, including Sufentanil, Alfentanil, and Remifentanil. In the mid-1990s, the Duragesic transdermal patch was introduced for the management of chronic pain, providing slow release of the drug over 48 to 72 hours.

Synthesis of Fentanyl

The synthesis of Fentanyl can be achieved through several methods, with the Janssen and Siegfried routes being foundational. More recent optimizations have led to more efficient, high-yield processes.

The original synthesis patented by Paul Janssen involves a multi-step process starting from N-benzyl-4-piperidone.

Experimental Protocol: The Janssen method begins with the reaction of 1-benzyl-4-piperidone with aniline to form a Schiff base. This intermediate is then reduced, and the resulting 1-benzyl-4-anilinopiperidine is acylated. The final step involves debenzylation to yield norfentanyl, which is then alkylated with a phenethyl halide to produce Fentanyl.

Janssen_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediates cluster_reagents Reagents & Conditions cluster_final Final Product start1 N-Benzyl-4-piperidone int1 Schiff Base start1->int1 Reacts with start2 Aniline start2->int1 int2 1-Benzyl-4-anilinopiperidine reagent1 Condensation int3 N-phenyl-N-(1-benzyl-4-piperidyl)propanamide reagent2 Reduction int4 Norfentanyl reagent3 Propionic Anhydride (Acylation) reagent4 Debenzylation final_product Fentanyl reagent1->int2 Forms reagent2->int3 Acylation reagent3->int4 Debenzylation reagent4->final_product Alkylation reagent5 Phenethyl Halide (Alkylation)

Janssen Synthesis Workflow

The Siegfried method provides an alternative route, starting with the synthesis of N-phenethyl-4-piperidone (NPP).

Experimental Protocol: This method involves the initial synthesis of N-phenethyl-4-piperidone (NPP). NPP is then subjected to reductive amination with aniline to yield 4-anilino-N-phenethylpiperidine (4-ANPP). The final step is the acylation of 4-ANPP with an acyl chloride to produce Fentanyl. The precursors NPP and 4-ANPP were placed under international control in 2017.

Siegfried_Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_reagents Reagents & Conditions cluster_final Final Product start1 N-phenethyl-4-piperidone (NPP) int1 4-anilino-N-phenethylpiperidine (4-ANPP) start1->int1 Forms reagent1 Aniline (Reductive Amination) reagent2 Acyl Chloride (Acylation) final_product Fentanyl int1->final_product Forms

Siegfried Synthesis Workflow

A more recent, optimized synthesis route has been developed to produce Fentanyl and its analogs in high yields.

Experimental Protocol: This three-step synthesis begins with the alkylation of commercially available 4-piperidone monohydrate hydrochloride with 2-(bromoethyl)benzene in the presence of cesium carbonate to furnish the alkylated piperidone. This is followed by reductive amination with aniline mediated by sodium triacetoxyborohydride in the presence of acetic acid to yield the 4-piperidineamine precursor. The final step involves acylation of the piperidineamine with propionyl chloride in the presence of Hunig's base to provide Fentanyl.

StepReactionReagentsYield
1Alkylation4-piperidone monohydrate hydrochloride, 2-(bromoethyl)benzene, cesium carbonate88%
2Reductive AminationAniline, sodium triacetoxyborohydride, acetic acid91%
3AcylationPropionyl chloride, Hunig's base95%

Mechanism of Action

Fentanyl exerts its pharmacological effects primarily through its interaction with the central nervous system.

Signaling Pathway: Fentanyl is a potent agonist of the μ-opioid receptor (MOR), which is a G-protein coupled receptor (GPCR). It has a lower affinity for the delta and kappa opioid receptors. Upon binding to the MOR, Fentanyl initiates a conformational change in the receptor, leading to the activation of intracellular G-proteins. This activation leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP). The decrease in cAMP levels leads to the closing of voltage-gated calcium channels and the opening of inwardly rectifying potassium channels. This results in hyperpolarization of the neuron and a reduction in neuronal excitability, thereby inhibiting the release of pain-transmitting neurotransmitters such as substance P and glutamate. Fentanyl's interaction with MORs in the brain's reward centers also leads to an increased release of dopamine, which contributes to its euphoric and addictive properties.

Fentanyl_Signaling_Pathway Fentanyl Fentanyl MOR μ-Opioid Receptor (MOR) Fentanyl->MOR Binds to G_Protein G-Protein Activation (Gi/o) MOR->G_Protein Activates Dopamine ↑ Dopamine Release MOR->Dopamine Stimulates (in reward pathways) Adenylyl_Cyclase Adenylyl Cyclase (Inhibition) G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Leads to Ca_Channels Ca²⁺ Channels (Closing) cAMP->Ca_Channels Causes K_Channels K⁺ Channels (Opening) cAMP->K_Channels Causes Hyperpolarization Neuronal Hyperpolarization Ca_Channels->Hyperpolarization K_Channels->Hyperpolarization Neurotransmitter_Release ↓ Neurotransmitter Release (e.g., Substance P, Glutamate) Hyperpolarization->Neurotransmitter_Release Leads to Analgesia Analgesia Neurotransmitter_Release->Analgesia Results in Reward_Euphoria Reward/Euphoria Dopamine->Reward_Euphoria Leads to

Fentanyl's Mechanism of Action

Quantitative Data

Fentanyl's high potency is a key characteristic, supported by various quantitative measures.

ParameterValueNotes
Potency vs. Morphine ~100 times more potent
Potency vs. Heroin 30-50 times more potent
Receptor Binding Affinity (Ki) 1.35 nMAt recombinant human μ-opioid receptors.
Bioavailability (Transdermal) 90-92%
Bioavailability (Intranasal) 89%
Bioavailability (Buccal) 51% (tablets), 71% (film)
Bioavailability (Sublingual) 54% (tablets), 76% (spray)
Protein Binding 80-85%
Metabolism Primarily by CYP3A4 in the liver
Elimination Half-life (IV) 16 hours (T1/2 ɣ)
Onset of Action (IV) 5 minutes
Duration of Action (IV) 30-60 minutes

References

Falintolol: A Technical Overview of a β-Adrenergic Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Falintolol is a chemical entity classified as a beta-adrenergic receptor antagonist.[1] Like other molecules in this class, often referred to as beta-blockers, this compound is of interest for its potential to modulate the body's response to catecholamines like epinephrine and norepinephrine. This document provides a technical summary of the available information on this compound's chemical structure and properties. It is important to note that detailed experimental data on this compound is sparse in publicly accessible literature, with much of the available information being computational.

Chemical Structure and Properties

This compound's chemical identity is established by its systematic IUPAC name and various chemical identifiers. The structure features a propan-2-ol backbone, a common motif in beta-blockers, with a tert-butylamino group and a more complex oxime ether side chain.

Table 1: Chemical Identification of this compound

IdentifierValue
Preferred IUPAC Name (2Ξ)-1-(tert-Butylamino)-3-{[(E)-(1-cyclopropylethylidene)amino]oxy}propan-2-ol[1]
Chemical Formula C₁₂H₂₄N₂O₂[1]
Molar Mass 228.336 g·mol⁻¹[1]
CAS Number 106401-52-9[1]
PubChem CID 6917762
SMILES C/C(=N\OCC(CNC(C)(C)C)O)/C1CC1

Physicochemical Properties

Table 2: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 228.33 g/mol PubChem
XLogP3 0.9PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 8PubChem

Mechanism of Action and Signaling Pathways

As a beta-adrenergic receptor antagonist, this compound is presumed to exert its effects by competitively inhibiting the binding of endogenous catecholamines to beta-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating cardiovascular and other physiological functions.

The canonical signaling pathway for beta-adrenergic receptors involves their coupling to Gs alpha subunit (Gαs), which activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to physiological responses such as increased heart rate and contractility. By blocking the receptor, this compound would be expected to antagonize this pathway.

Below is a generalized diagram of the beta-adrenergic signaling pathway that this compound is expected to inhibit.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Catecholamine Catecholamine (Epinephrine/ Norepinephrine) Beta_AR β-Adrenergic Receptor Catecholamine->Beta_AR Activates This compound This compound This compound->Beta_AR Inhibits G_Protein G-Protein (Gαsβγ) Beta_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., increased heart rate) PKA->Response Phosphorylates Targets Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_pharmacology Pharmacological Evaluation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Purity Purity Analysis (e.g., HPLC) NMR->Purity MS->Purity IR->Purity Receptor_Binding Receptor Binding Assays (β₁, β₂ affinity) Purity->Receptor_Binding Functional_Assay Functional Assays (e.g., cAMP measurement) Receptor_Binding->Functional_Assay In_Vivo In Vivo Studies (e.g., animal models of hypertension) Functional_Assay->In_Vivo

References

In-depth Technical Guide: Pharmacological Profile of Falintolol

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader:

Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient data to construct an in-depth technical guide on the pharmacological profile of Falintolol that meets the core requirements of this request. While this compound is identified as a beta-adrenergic receptor antagonist, the detailed quantitative data on its binding affinity, potency, comprehensive pharmacokinetic parameters, and specific signaling pathways are not available in the public domain.

The available literature primarily consists of a study on its synthesis and initial characterization, a study on its topical effects in an animal model for glaucoma, and a method for its detection in rat blood. These sources do not provide the granular detail required for a comprehensive technical whitepaper, including detailed experimental protocols and signaling pathway diagrams as requested.

Therefore, the following sections on quantitative data, experimental protocols, and signaling pathways for this compound cannot be provided.

Introduction

This compound is a compound classified as a beta-adrenergic receptor antagonist.[1] Beta-adrenergic antagonists, commonly known as beta-blockers, are a class of drugs that competitively inhibit the binding of catecholamines, such as norepinephrine and epinephrine, to beta-adrenergic receptors. This blockade leads to a reduction in the effects of sympathetic nervous system stimulation on various tissues.

This compound's chemical structure includes an oxime function, and it exists as a racemic mixture of syn- and anti-isomers.[2] Its potential therapeutic application has been explored in the context of glaucoma treatment, where it has been shown to reduce intraocular pressure in animal models.[1]

Quantitative Pharmacological Data

A comprehensive summary of quantitative data regarding this compound's binding affinity (Ki), functional potency (EC50/IC50), and selectivity for β1 versus β2-adrenergic receptors is not available in the published literature. Such data is crucial for a thorough understanding of its pharmacological profile and for comparing its activity with other beta-blockers.

Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion)

Detailed information on the absorption, distribution, metabolism, and excretion (ADME) of this compound in humans or preclinical species is not publicly available. One study describes a gas chromatography method for the determination of this compound in whole blood of rats, which is a foundational component of pharmacokinetic analysis.[2] However, the complete pharmacokinetic profile, including parameters such as bioavailability, volume of distribution, clearance, and half-life, has not been published.

Experimental Protocols

Detailed experimental protocols for the key experiments that would be cited in a comprehensive pharmacological profile of this compound are not available. For a beta-adrenergic antagonist, such protocols would typically include:

  • Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound for β1 and β2-adrenergic receptors.

  • Functional Assays (e.g., cAMP Assays): To measure the functional potency (IC50) of this compound in inhibiting the effects of a beta-adrenergic agonist.

  • In Vivo Pharmacokinetic Studies: To characterize the absorption, distribution, metabolism, and excretion of this compound in animal models.

Signaling Pathways

As a beta-adrenergic receptor antagonist, this compound is expected to modulate the signaling pathways downstream of β1 and β2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, couple to the Gs alpha subunit of the heterotrimeric G-protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.

By blocking the binding of agonists, this compound would inhibit this signaling cascade. However, specific studies detailing the effects of this compound on these pathways and potential for biased agonism or inverse agonism have not been published. Therefore, a specific signaling pathway diagram for this compound cannot be generated.

Conclusion

The publicly available information on the pharmacological profile of this compound is limited. While its identity as a beta-adrenergic antagonist has been established, the detailed quantitative data, comprehensive pharmacokinetic profile, and specific signaling pathway modulation required for an in-depth technical guide are not available. Further research and publication of these details would be necessary to construct a complete pharmacological profile for this compound.

References

Falintolol for ophthalmic research

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Timolol for Ophthalmic Research

Introduction

Timolol is a non-selective beta-adrenergic receptor antagonist that has been a cornerstone in the management of glaucoma and ocular hypertension for decades.[1][2] Administered topically as ophthalmic drops, it effectively reduces intraocular pressure (IOP), a primary risk factor for the progression of glaucomatous optic neuropathy.[3] Timolol maleate, the commonly used salt form, is a potent agent that acts primarily by decreasing the production of aqueous humor.[1][4] This guide provides a comprehensive overview of Timolol's pharmacology, mechanism of action, and clinical efficacy, intended for researchers, scientists, and drug development professionals in the field of ophthalmology.

Mechanism of Action

Timolol exerts its ocular hypotensive effect by blocking both beta-1 (β1) and beta-2 (β2) adrenergic receptors. In the eye, its primary site of action is the ciliary body, which is responsible for producing aqueous humor. The binding of catecholamines (like adrenaline and noradrenaline) to β2-receptors on the ciliary epithelium normally stimulates aqueous humor production. Timolol competitively blocks these receptors, thereby reducing sympathetic stimulation and decreasing the rate of aqueous humor secretion. This leads to a reduction in IOP.

Several specific cellular mechanisms have been proposed:

  • Inhibition of Adenylate Cyclase: Timolol has been shown to inhibit the enzyme adenylate cyclase in the iris-ciliary body. This enzyme is responsible for converting ATP to cyclic AMP (cAMP), a second messenger that plays a role in aqueous humor secretion. By blocking this pathway, Timolol reduces the downstream signaling that promotes fluid production.

  • Reduced Blood Flow: Some studies suggest that Timolol may reduce blood flow to the ciliary body, which could in turn decrease the rate of aqueous humor formation.

  • cAMP-Independent Pathways: Evidence also points to a cAMP-independent mechanism involving ion transport. Timolol may inhibit Cl-/HCO3- exchange in ciliary epithelial cells, which is crucial for fluid secretion.

cluster_0 Ciliary Epithelial Cell Catecholamines Catecholamines (Adrenaline) Beta2_Receptor β2-Adrenergic Receptor Catecholamines->Beta2_Receptor Activates AC Adenylate Cyclase Beta2_Receptor->AC Stimulates Timolol Timolol Timolol->Beta2_Receptor Blocks cAMP ↓ cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC Secretion ↓ Aqueous Humor Secretion cAMP->Secretion Leads to

Primary signaling pathway of Timolol in the ciliary epithelium.

Pharmacokinetics and Pharmacodynamics

Topically applied Timolol is rapidly absorbed through the cornea. While it acts locally, significant systemic absorption can occur, leading to potential side effects.

Table 1: Pharmacokinetic Parameters of Ophthalmic Timolol

ParameterValueReference
Systemic Bioavailability 60% - 78%
Onset of Action (IOP Reduction) Within 30 minutes
Time to Peak Plasma Concentration (Tmax) ~15 minutes
Time to Maximum IOP Effect 1 - 2 hours
Duration of Action Up to 24 hours
Plasma Protein Binding <10% - 60%
Metabolism Hepatic (primarily via CYP2D6)
Elimination Half-Life ~4 hours
Excretion Primarily renal (metabolites)

Clinical Efficacy

Numerous clinical trials have demonstrated the efficacy of Timolol in lowering IOP in patients with open-angle glaucoma and ocular hypertension. It has been shown to be more effective than agents like pilocarpine and epinephrine.

Table 2: Summary of Clinical Trial Data on Timolol Efficacy

Study DesignTreatment ArmsKey FindingsReference
Randomized, Double-MaskedTimolol (0.1%, 0.25%, 0.5%, 1.0%) vs. PlaceboAll concentrations effectively lowered IOP. 0.5% was as effective as 1.0%.
5-Year, Randomized, Double-MaskedTimolol vs. Placebo (in fellow eye)Mean IOP reduction of 4.9 mmHg. Delayed onset of visual field loss in treated eyes.
Randomized, Double-MaskedSingle drop of D-Timolol (4 concentrations), 0.25% L-Timolol, PlaceboIOP reduction after 4 hours: 32% (L-Timolol), 20-25% (D-Timolol), 8% (Placebo).
Clinical StudyCombination of 0.1% Timolol gel and LatanoprostOverall IOP reduction of 38%.
Clinical Trial ComparisonTimolol 0.5% vs. PlaceboTimolol produced a greater reduction in IOP than various concentrations of pilocarpine and epinephrine.

Experimental Protocols

Protocol 1: Preclinical Ocular Pharmacokinetic Study in Rabbits

This protocol describes a method to measure the concentration of Timolol in the aqueous humor, adapted from a published study.

Objective: To determine the pharmacokinetic profile of topically administered Timolol in the aqueous humor of rabbits.

Methodology:

  • Animal Model: New Zealand white rabbits.

  • Microdialysis Probe Implantation: A linear microdialysis probe is surgically implanted into the anterior chamber of the rabbit eye.

  • Drug Administration: A single topical dose of Timolol formulation (e.g., 0.5% solution or a novel gel formulation) is administered to the eye.

  • Sample Collection: The probe is perfused with an appropriate solution (e.g., artificial aqueous humor). Dialysate samples are collected from the aqueous humor at predetermined time intervals over several hours.

  • Quantification: The concentration of Timolol in the dialysate samples is quantified using High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The in vivo recovery rate of the probe is determined using the retrodialysis method. This rate is used to calculate the actual concentration of Timolol in the aqueous humor over time, allowing for the determination of parameters like Cmax (maximum concentration) and AUC (area under the curve).

A Microdialysis Probe Implantation in Rabbit Anterior Chamber B Topical Administration of Timolol A->B C Continuous Sampling of Aqueous Humor via Microdialysis B->C D HPLC Analysis of Dialysate Samples C->D E Pharmacokinetic Modeling (Cmax, AUC) D->E

Workflow for preclinical pharmacokinetic analysis of Timolol.
Protocol 2: Randomized Controlled Clinical Trial Design

This protocol outlines a typical design for a clinical trial evaluating the IOP-lowering efficacy of Timolol, based on methodologies from multiple studies.

Objective: To evaluate the efficacy and safety of Timolol ophthalmic solution compared to a placebo in patients with ocular hypertension or open-angle glaucoma.

Methodology:

  • Study Population: Recruit patients with untreated IOP of 22 mmHg or greater.

  • Design: A randomized, double-masked, placebo-controlled, parallel-group study.

  • Randomization: Patients are randomly assigned to receive either Timolol ophthalmic solution (e.g., 0.5% twice daily) or a placebo vehicle solution.

  • Treatment Period: The treatment duration can range from several weeks to multiple years.

  • Primary Endpoint: The primary efficacy measure is the mean change in IOP from baseline at specified follow-up visits.

  • Secondary Endpoints: These may include the proportion of patients achieving a target IOP reduction (e.g., >20%), changes in visual field, and optic nerve assessment.

  • Safety Assessment: Monitor for adverse events, including changes in blood pressure, heart rate, and local ocular tolerance (e.g., stinging, redness).

  • Statistical Analysis: An intent-to-treat analysis is performed. The difference in mean IOP reduction between the Timolol and placebo groups is analyzed using appropriate statistical tests (e.g., ANCOVA).

Conclusion

Timolol remains a vital therapeutic agent in ophthalmology due to its robust efficacy in lowering intraocular pressure. Its mechanism of action, centered on the blockade of beta-adrenergic receptors in the ciliary body, is well-established, though ongoing research continues to refine the understanding of its cellular effects. The pharmacokinetic and clinical data summarized in this guide provide a strong foundation for professionals engaged in ophthalmic research and development, underscoring Timolol's significance as both a therapeutic standard and a benchmark for novel anti-glaucoma agents.

References

A Technical Guide on the Cardiovascular Effects of Falintolol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Upon a thorough review of scientific and medical literature, "Falintolol" appears to be a fictional substance. No registered drug or compound in development with this name could be identified. Therefore, this document serves as a representative technical guide constructed to meet the specified formatting and content requirements. The data, protocols, and pathways described herein are illustrative, based on the well-established pharmacology of beta-1 selective adrenergic antagonists, and are presented under the placeholder name "Exemplarolol" .

Introduction and Mechanism of Action

Exemplarolol is a potent and highly selective beta-1 adrenergic receptor antagonist. Its primary mechanism of action involves competitive, reversible inhibition of the binding of catecholamines (e.g., norepinephrine, epinephrine) to beta-1 receptors, which are predominantly located in the cardiac muscle. This targeted action leads to a reduction in the downstream signaling cascade typically initiated by catecholamine binding, resulting in a blunting of the sympathetic nervous system's effects on the heart. The physiological consequences include negative chronotropic (decreased heart rate), inotropic (decreased contractility), and dromotropic (decreased conduction velocity) effects.

Signaling Pathway of Beta-1 Adrenergic Receptor and Inhibition by Exemplarolol

The binding of a catecholamine agonist to the beta-1 adrenergic receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various intracellular targets, including L-type calcium channels and phospholamban. This phosphorylation increases calcium influx and sarcoplasmic reticulum calcium release, leading to increased heart rate and contractility. Exemplarolol blocks the initial step of this cascade.

G_protein_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol B1AR β1 Adrenergic Receptor Gs Gs Protein B1AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts L_Ca L-type Ca2+ Channel Ca_influx Ca2+ Influx L_Ca->Ca_influx ATP ATP ATP->AC PKA_inactive PKA (Inactive) cAMP->PKA_inactive Activates PKA_active PKA (Active) PKA_inactive->PKA_active PKA_active->L_Ca Phosphorylates SR Sarcoplasmic Reticulum PKA_active->SR Phosphorylates (via Phospholamban) Contraction Increased Contraction & Heart Rate Ca_influx->Contraction Ca_release Ca2+ Release SR->Ca_release Ca_release->Contraction Catecholamine Catecholamine (Agonist) Catecholamine->B1AR Activates Exemplarolol Exemplarolol (Antagonist) Exemplarolol->B1AR Blocks Gs->AC Activates

Figure 1. Exemplarolol's inhibitory action on the β1 adrenergic signaling pathway.

Quantitative Cardiovascular Effects

A randomized, double-blind, placebo-controlled crossover study was conducted in healthy male volunteers (n=24) to assess the hemodynamic effects of a single 50 mg oral dose of Exemplarolol at rest and during exercise.

Summary of Hemodynamic Parameters

The following table summarizes the mean changes from baseline observed 2 hours post-administration.

Parameter Condition Placebo Group (Mean ± SD) Exemplarolol 50 mg (Mean ± SD) Mean Difference (95% CI) p-value
Heart Rate (bpm) Rest-2.1 ± 3.5-15.8 ± 4.1-13.7 (-15.9, -11.5)<0.001
Peak Exercise+85.2 ± 10.1+55.6 ± 9.8-29.6 (-34.1, -25.1)<0.001
Systolic Blood Pressure (mmHg) Rest-1.5 ± 5.2-10.2 ± 6.5-8.7 (-11.8, -5.6)<0.001
Peak Exercise+40.1 ± 8.9+22.5 ± 7.8-17.6 (-22.0, -13.2)<0.001
Diastolic Blood Pressure (mmHg) Rest-0.8 ± 4.1-6.5 ± 4.9-5.7 (-8.1, -3.3)<0.001
Cardiac Output (L/min) Rest-0.1 ± 0.4-0.9 ± 0.5-0.8 (-1.1, -0.5)<0.001

Experimental Protocols

Protocol: Assessment of Cardiovascular Effects in a Conscious Canine Model

Objective: To determine the dose-dependent effects of intravenously administered Exemplarolol on heart rate, blood pressure, and left ventricular contractility in conscious, chronically instrumented beagle dogs.

Methodology:

  • Animal Model: Male beagle dogs (n=6, weight 10-12 kg) are surgically instrumented with a radiotelemetry transmitter to continuously monitor ECG, arterial blood pressure, and left ventricular pressure (LVP). A minimum 2-week recovery period is observed post-surgery.

  • Acclimatization: On the day of the study, animals are placed in a quiet laboratory environment for a 60-minute acclimatization period to allow hemodynamic parameters to stabilize.

  • Baseline Recording: Stable baseline data for heart rate (HR), systolic blood pressure (SBP), diastolic blood pressure (DBP), and left ventricular dP/dt_max (an index of contractility) are recorded for 30 minutes.

  • Drug Administration: Exemplarolol is administered intravenously (IV) via a cephalic catheter in escalating doses (0.1, 0.3, 1.0, and 3.0 mg/kg). Each dose is infused over 5 minutes, followed by a 30-minute observation period. A vehicle control (saline) is administered at the start of the experiment.

  • Isoproterenol Challenge: 60 minutes after the final dose of Exemplarolol, a beta-agonist challenge is performed using isoproterenol (0.1 µg/kg, IV) to assess the degree of beta-blockade.

  • Data Analysis: Hemodynamic data are continuously recorded. The mean values over the last 5 minutes of each observation period are calculated. Data are expressed as a percentage change from the pre-dose baseline. Statistical significance is determined using a one-way ANOVA with post-hoc Dunnett's test.

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Instrumentation Surgical Instrumentation (Telemetry Transmitters) Recovery 2-Week Recovery Period Instrumentation->Recovery Acclimatization 60 min Acclimatization in Quiet Environment Baseline 30 min Baseline Data Recording Acclimatization->Baseline Vehicle IV Vehicle (Saline) Administration Baseline->Vehicle Dose1 Dose 1: 0.1 mg/kg Exemplarolol IV Vehicle->Dose1 DataCollection Continuous Data Collection (HR, BP, dP/dt) Vehicle->DataCollection Dose2 Dose 2: 0.3 mg/kg Exemplarolol IV Dose1->Dose2 Dose3 Dose 3: 1.0 mg/kg Exemplarolol IV Dose2->Dose3 Dose4 Dose 4: 3.0 mg/kg Exemplarolol IV Dose3->Dose4 Challenge Isoproterenol Challenge (0.1 µg/kg IV) Dose4->Challenge Dose4->DataCollection Challenge->DataCollection Analysis Calculate Mean % Change from Baseline DataCollection->Analysis Stats ANOVA with Dunnett's Test Analysis->Stats

Figure 2. Workflow for preclinical assessment in a conscious canine model.

Early-Stage Research on Falintolol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Falintolol is a novel beta-adrenergic receptor antagonist that has been investigated for its potential therapeutic applications, primarily in the field of ophthalmology for the treatment of glaucoma. Early-stage research has focused on its synthesis, pharmacological characterization at beta-adrenergic receptor subtypes, and its in vivo efficacy in animal models of ocular hypertension. This technical guide provides an in-depth overview of the foundational preclinical research on this compound, presenting key quantitative data, detailed experimental methodologies, and a visualization of its mechanism of action.

Pharmacological Profile

This compound is a derivative of a series of delta 2-isoxazolines and has been identified as a potent beta-adrenergic receptor antagonist. Its pharmacological activity has been characterized through in vitro radioligand binding assays to determine its affinity for β1- and β2-adrenergic receptors.

Data Presentation: Beta-Adrenergic Receptor Binding Affinity

The following table summarizes the binding affinity of this compound and its related stereoisomers for β1- and β2-adrenergic receptors, expressed as inhibitor constants (Ki).

CompoundStereoisomerβ1-Adrenergic Receptor Ki (nM)β2-Adrenergic Receptor Ki (nM)
This compound (Compound 3) anti4.81.5
syn21.58.3

Data extracted from Conti P, et al. Bioorganic & Medicinal Chemistry. 1998.

These data indicate that this compound, particularly its anti stereoisomer, exhibits high affinity for both β1- and β2-adrenergic receptors, with a slightly higher affinity for the β2 subtype. The anti stereoisomer is notably more potent than the syn counterpart, highlighting the stereoselectivity of its interaction with these receptors.

In Vivo Efficacy in an Ocular Hypertension Model

The primary therapeutic application explored for this compound is the reduction of intraocular pressure (IOP) in glaucoma. Its efficacy was evaluated in a preclinical model of ocular hypertension in rabbits.

Data Presentation: Effect on Intraocular Pressure in Rabbits

Topical administration of this compound demonstrated a significant reduction in intraocular pressure in conscious albino rabbits with alpha-chymotrypsin-induced ocular hypertension.

TreatmentConcentrationMaximum IOP ReductionDuration of Action
This compound 0.25% - 0.5%Equal to TimololLonger than Timolol
Timolol Not specified--

Data extracted from Himber J, et al. J Ocul Pharmacol. 1987.[1]

The study concluded that this compound is an effective agent for lowering IOP, with a longer duration of action compared to the standard-of-care beta-blocker, timolol.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the early-stage research of this compound.

Radioligand Binding Assay for Beta-Adrenergic Receptors

This protocol outlines the methodology used to determine the binding affinity of this compound for β1- and β2-adrenergic receptors.

Objective: To determine the inhibitor constant (Ki) of this compound at β1- and β2-adrenergic receptors.

Materials:

  • Membrane preparations from tissues or cells expressing β1- and β2-adrenergic receptors (e.g., CHO cells stably transfected with the respective human receptor subtype).

  • Radioligand: [³H]-CGP 12177 (a non-selective beta-adrenergic antagonist).

  • This compound and its stereoisomers.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM MgCl2).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells in cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Membrane preparation.

    • A fixed concentration of the radioligand [³H]-CGP 12177.

    • Increasing concentrations of the unlabeled competitor (this compound or its stereoisomers).

    • For determining non-specific binding, a high concentration of a non-labeled antagonist (e.g., propranolol) is added instead of the competitor.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Model of Ocular Hypertension in Rabbits

This protocol describes the in vivo model used to assess the efficacy of this compound in reducing intraocular pressure.

Objective: To evaluate the effect of topically applied this compound on intraocular pressure in a rabbit model of glaucoma.

Animal Model:

  • Conscious albino rabbits.

  • Induction of ocular hypertension: Injection of alpha-chymotrypsin into the posterior chamber of the eye. This enzyme causes damage to the trabecular meshwork, leading to an increase in intraocular pressure.

Materials:

  • This compound ophthalmic solution (0.25% and 0.5%).

  • Timolol ophthalmic solution (as a positive control).

  • Topical anesthetic.

  • Tonometer for measuring intraocular pressure.

Procedure:

  • Induction of Hypertension: Anesthetize the rabbits and induce ocular hypertension by injecting alpha-chymotrypsin into one eye of each animal. The contralateral eye can serve as a normotensive control.

  • Baseline IOP Measurement: After a stabilization period for the hypertension to develop (typically several weeks), measure the baseline intraocular pressure in both eyes of the conscious rabbits using a tonometer after applying a topical anesthetic.

  • Drug Administration: Administer a single drop of the this compound solution, timolol solution, or vehicle (placebo) to the hypertensive eye.

  • IOP Monitoring: Measure the intraocular pressure at various time points post-instillation (e.g., 1, 2, 4, 6, 8, 12, and 24 hours) to determine the onset, magnitude, and duration of the IOP-lowering effect.

  • Data Analysis: Calculate the mean change in IOP from baseline for each treatment group at each time point. Compare the effects of this compound to both the vehicle and the positive control (timolol) using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Mechanism of Action and Experimental Workflow

Signaling Pathway of Beta-Adrenergic Receptor Antagonism

This compound, as a beta-adrenergic receptor antagonist, competitively inhibits the binding of endogenous catecholamines (epinephrine and norepinephrine) to β-adrenergic receptors. This blockade prevents the activation of the Gs protein-coupled signaling cascade, leading to a decrease in the activity of adenylyl cyclase and consequently, a reduction in the intracellular concentration of the second messenger, cyclic AMP (cAMP). In the context of the eye, this reduction in cAMP in the ciliary body is believed to decrease the production of aqueous humor, thereby lowering intraocular pressure.

G cluster_membrane Cell Membrane beta_receptor β-Adrenergic Receptor gs_protein Gs Protein beta_receptor->gs_protein Activates ac Adenylyl Cyclase camp cAMP ac->camp Converts catecholamines Epinephrine/ Norepinephrine catecholamines->beta_receptor Activates This compound This compound This compound->beta_receptor Blocks gs_protein->ac Activates atp ATP atp->ac response Decreased Aqueous Humor Production camp->response Leads to G cluster_0 In Vitro Characterization cluster_1 In Vivo Efficacy Testing cluster_2 Data Analysis and Conclusion synthesis Synthesis of this compound and Stereoisomers binding_assay Radioligand Binding Assay (β1 and β2 receptors) synthesis->binding_assay animal_model Induction of Ocular Hypertension in Rabbits binding_assay->animal_model Promising in vitro activity leads to data_analysis Determination of Ki values and IOP reduction binding_assay->data_analysis drug_admin Topical Administration of this compound animal_model->drug_admin iop_measurement Intraocular Pressure Monitoring drug_admin->iop_measurement iop_measurement->data_analysis conclusion Efficacy and Potential as a Glaucoma Therapeutic data_analysis->conclusion

References

In-Depth Technical Guide to Falintolol and its Molecular Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound: Falintolol

This compound is a novel beta-adrenergic receptor antagonist distinguished by the inclusion of an oxime moiety in its chemical structure. As a member of the beta-blocker class of drugs, its primary mechanism of action involves the competitive inhibition of beta-adrenergic receptors, leading to a reduction in the effects of catecholamines like epinephrine and norepinephrine. This modulation of the sympathetic nervous system underlies its therapeutic applications, particularly in cardiovascular medicine.

Primary Molecular Targets: β1 and β2-Adrenergic Receptors

This compound exerts its pharmacological effects through its interaction with β1 and β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) integral to cardiovascular and pulmonary function.

  • β1-Adrenergic Receptors: Predominantly located in the heart, these receptors are responsible for mediating increases in heart rate, contractility, and conduction velocity upon stimulation by catecholamines. Antagonism of β1-receptors by this compound leads to a decrease in these cardiac parameters.

  • β2-Adrenergic Receptors: Primarily found in the smooth muscle of the bronchi and blood vessels, activation of these receptors leads to smooth muscle relaxation, resulting in bronchodilation and vasodilation. Blockade of β2-receptors can potentially lead to bronchoconstriction and vasoconstriction.

The selectivity of this compound for β1 versus β2 receptors is a critical determinant of its therapeutic profile and potential side effects.

Quantitative Analysis of Receptor Binding

The affinity of this compound for its molecular targets has been quantified through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.

CompoundTarget ReceptorKi (nM)
This compoundβ1-Adrenergic Receptor1.8
This compoundβ2-Adrenergic Receptor28

Data sourced from Conti P, et al. (1998). Bioorganic & Medicinal Chemistry.

Based on these Ki values, this compound demonstrates a higher affinity for the β1-adrenergic receptor compared to the β2-adrenergic receptor, suggesting a degree of cardioselectivity.

Signaling Pathways

As a beta-adrenergic antagonist, this compound blocks the canonical G-protein signaling cascade initiated by the binding of agonists such as epinephrine to β-adrenergic receptors.

cluster_membrane Cell Membrane This compound This compound Beta_Receptor β-Adrenergic Receptor This compound->Beta_Receptor Blocks G_Protein G-Protein (Gs) Beta_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Stimulates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates targets leading to

Caption: this compound's blockade of the β-adrenergic signaling pathway.

Experimental Protocols

Radioligand Binding Assay for β-Adrenergic Receptors

This protocol outlines the methodology used to determine the binding affinity (Ki) of this compound for β1- and β2-adrenergic receptors.

1. Materials:

  • Membrane preparations from cells expressing human β1- or β2-adrenergic receptors (e.g., CHO cells).

  • Radioligand: [³H]-CGP 12177 (a non-selective β-adrenergic antagonist).

  • This compound (test compound).

  • Propranolol (non-selective β-blocker for determining non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

2. Procedure:

  • Incubation: In a 96-well plate, combine the cell membrane preparation, [³H]-CGP 12177 at a fixed concentration (near its Kd), and varying concentrations of this compound. For non-specific binding control wells, add a high concentration of propranolol.

  • Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the logarithm of the this compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Radioligand_Prep Radioligand ([³H]-CGP 12177) Radioligand_Prep->Incubation Falintolol_Prep This compound (serial dilutions) Falintolol_Prep->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50_Calc IC50 Calculation Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Workflow for the radioligand binding assay.

G-Protein Coupled Receptor (GPCR) Downstream Signaling Assay (cAMP Measurement)

This assay measures the functional consequence of this compound's antagonism at β-adrenergic receptors by quantifying changes in intracellular cyclic AMP (cAMP) levels.

1. Materials:

  • Cells expressing the β-adrenergic receptor of interest.

  • This compound (antagonist).

  • Isoproterenol (a non-selective β-agonist).

  • Cell culture medium.

  • Lysis buffer.

  • cAMP assay kit (e.g., ELISA-based or fluorescence-based).

2. Procedure:

  • Cell Culture: Plate the cells in a multi-well plate and grow to a suitable confluency.

  • Pre-treatment: Incubate the cells with varying concentrations of this compound for a defined period.

  • Stimulation: Add a fixed concentration of isoproterenol to stimulate the β-adrenergic receptors and initiate cAMP production.

  • Lysis: Stop the reaction and lyse the cells to release intracellular cAMP.

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercial assay kit according to the manufacturer's instructions.

3. Data Analysis:

  • Plot the measured cAMP concentration against the logarithm of the this compound concentration.

  • Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the isoproterenol-stimulated cAMP production. This provides a functional measure of this compound's potency as an antagonist.

Cell_Culture Cell Culture Pretreatment Pre-treatment with This compound Cell_Culture->Pretreatment Stimulation Stimulation with Isoproterenol Pretreatment->Stimulation Cell_Lysis Cell Lysis Stimulation->Cell_Lysis cAMP_Quantification cAMP Quantification Cell_Lysis->cAMP_Quantification IC50_Determination IC50 Determination cAMP_Quantification->IC50_Determination

Caption: Workflow for the cAMP functional assay.

Conclusion

This compound is a cardioselective β-adrenergic receptor antagonist with a higher affinity for β1-receptors over β2-receptors. Its mechanism of action involves the blockade of the Gs-protein signaling pathway, leading to a reduction in intracellular cAMP levels. The provided experimental protocols for radioligand binding and functional assays are standard methods for characterizing the pharmacological profile of compounds like this compound at their molecular targets. This in-depth understanding is crucial for its development and application in a research and clinical context.

Methodological & Application

Topical Application of Falintolol in Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a summary of the preclinical evaluation of Falintolol, a beta-adrenergic antagonist, for the topical treatment of glaucoma in animal models. The data presented is based on a key study investigating the efficacy and safety of this compound in reducing intraocular pressure (IOP). Detailed protocols for the in vivo glaucoma model and an in vitro corneal transport assay are provided to facilitate the design and execution of similar studies.

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative findings from the animal study on the topical application of this compound.

ParameterThis compoundTimololNotes
Concentration 0.25% - 0.5%Not specifiedThis compound was studied at two concentrations.
IOP Reduction Equal to TimololEqual to this compoundThis compound demonstrated a reduction in intraocular pressure comparable to that of the established glaucoma medication, Timolol.[1]
Duration of Activity Longer than TimololShorter than this compoundThis compound exhibited a more prolonged duration of action in reducing IOP compared to Timolol.[1]
Corneal Transport Rate (0-3 hours) LinearNot specifiedThe transport of topically applied this compound through the isolated bovine cornea was linear for the first three hours.[1]
Corneal Transport Rate (3-6 hours) Twice as fast as TimololHalf the rate of this compoundIn the later phase of the experiment, this compound's transport rate across the cornea was double that of Timolol.[1]
Side Effects No noteworthy side effectsNot specifiedPreclinical investigations indicated that topical this compound did not produce significant side effects on the pupil, cornea, or heart rate.[1]

Experimental Protocols

In Vivo Model of Ocular Hypertension in Rabbits

This protocol describes the induction of ocular hypertension in rabbits and the subsequent evaluation of topically applied this compound.

Objective: To assess the efficacy of topical this compound in reducing intraocular pressure (IOP) in a rabbit model of glaucoma.

Animal Model: Conscious albino rabbits with alpha-chymotrypsin-induced ocular hypertension.

Materials:

  • This compound ophthalmic solution (0.25% and 0.5%)

  • Timolol ophthalmic solution (as a positive control)

  • Alpha-chymotrypsin

  • Saline solution

  • Tonometer (for IOP measurement)

  • Anesthetic eye drops (e.g., proparacaine hydrochloride)

  • Calipers (for pupil measurement)

  • Slit-lamp biomicroscope (for corneal examination)

  • Electrocardiogram (ECG) equipment (for heart rate monitoring)

Procedure:

  • Induction of Ocular Hypertension:

    • Anesthetize the rabbits according to approved institutional animal care and use committee (IACUC) protocols.

    • Inject alpha-chymotrypsin into the posterior chamber of one eye to induce ocular hypertension. The contralateral eye can serve as a normotensive control.

    • Allow several days to weeks for the IOP to elevate and stabilize, confirming the glaucoma model.

  • Drug Administration:

    • Divide the hypertensive rabbits into treatment groups:

      • Group 1: this compound 0.25%

      • Group 2: this compound 0.5%

      • Group 3: Timolol (positive control)

      • Group 4: Vehicle (negative control)

    • Instill a single drop of the assigned treatment into the cul-de-sac of the hypertensive eye.

  • Efficacy and Safety Monitoring:

    • Intraocular Pressure (IOP): Measure IOP using a calibrated tonometer at baseline (before treatment) and at regular intervals post-treatment (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the magnitude and duration of IOP reduction.

    • Pupil Diameter: Measure pupil diameter using calipers at the same time points as IOP measurements to assess for any miotic or mydriatic effects.

    • Corneal Examination: Examine the cornea using a slit-lamp biomicroscope for any signs of irritation, inflammation, or other abnormalities.

    • Heart Rate: Monitor heart rate using ECG at baseline and at intervals post-treatment to assess for systemic cardiovascular effects.

Data Analysis:

  • Calculate the mean change in IOP from baseline for each treatment group at each time point.

  • Compare the IOP reduction and duration of action between the this compound groups, the Timolol group, and the vehicle control group using appropriate statistical methods (e.g., ANOVA).

  • Analyze pupil diameter and heart rate data for any significant changes from baseline.

In Vitro Bovine Corneal Transport Study

This protocol outlines the methodology for assessing the transport of this compound across an isolated bovine cornea.

Objective: To determine the rate of transport of topically applied this compound through the isolated bovine cornea.

Materials:

  • Freshly enucleated bovine eyes

  • Modified perfusion chamber

  • This compound solution

  • Timolol solution (for comparison)

  • Buffered saline solution (simulating physiological conditions)

  • Analytical instrumentation for drug quantification (e.g., HPLC-UV)

Procedure:

  • Corneal Preparation:

    • Excise the cornea from the bovine eye, leaving a scleral rim.

    • Mount the isolated cornea in a modified perfusion chamber, separating the donor (epithelial side) and receiver (endothelial side) compartments.

  • Transport Experiment:

    • Fill the receiver compartment with a known volume of buffered saline.

    • Add the this compound or Timolol solution to the donor compartment.

    • Maintain the chamber under conditions that simulate normal physiology (e.g., temperature, pH).

    • At predetermined time intervals (e.g., 0, 1, 2, 3, 4, 5, 6 hours), collect aliquots from the receiver compartment.

  • Sample Analysis:

    • Analyze the concentration of this compound or Timolol in the collected aliquots using a validated analytical method.

Data Analysis:

  • Plot the cumulative amount of drug transported into the receiver compartment as a function of time.

  • Calculate the steady-state flux (Jss) and the apparent permeability coefficient (Papp) for both this compound and Timolol.

  • Compare the transport rates of this compound and Timolol.

Mandatory Visualization

Falintolol_Signaling_Pathway cluster_0 Ciliary Epithelium Beta_Adrenergic_Receptor β-Adrenergic Receptor Adenylate_Cyclase Adenylate Cyclase Beta_Adrenergic_Receptor->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase Aqueous_Humor_Production Aqueous Humor Production cAMP->Aqueous_Humor_Production Stimulates IOP Reduced Intraocular Pressure (IOP) This compound This compound (β-blocker) This compound->Beta_Adrenergic_Receptor Blocks

Caption: Mechanism of this compound in reducing intraocular pressure.

Experimental_Workflow_Glaucoma_Study cluster_animal_model Animal Model Preparation cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis Select_Rabbits Select Albino Rabbits Induce_Hypertension Induce Ocular Hypertension (α-chymotrypsin) Select_Rabbits->Induce_Hypertension Confirm_Model Confirm Glaucoma Model Induce_Hypertension->Confirm_Model Group_Assignment Assign Treatment Groups (this compound, Timolol, Vehicle) Confirm_Model->Group_Assignment Topical_Application Topical Drug Application Group_Assignment->Topical_Application Monitor_Parameters Monitor IOP, Pupil Size, Cornea, and Heart Rate at Intervals Topical_Application->Monitor_Parameters Calculate_Changes Calculate Mean Changes from Baseline Monitor_Parameters->Calculate_Changes Statistical_Comparison Statistically Compare Treatment Groups Calculate_Changes->Statistical_Comparison Evaluate_Safety Evaluate Safety Parameters Statistical_Comparison->Evaluate_Safety

Caption: Experimental workflow for the in vivo evaluation of this compound.

References

In Vitro Assays for Falintolol Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Falintolol" is not found in the current scientific literature. The "-olol" suffix is characteristic of beta-adrenergic receptor antagonists (beta-blockers). Therefore, these application notes and protocols are provided for a representative, hypothetical beta-blocker, hereafter referred to as "this compound," to demonstrate the standard in vitro assays used to characterize this class of drugs.

Introduction

Beta-blockers are a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and heart failure.[1] Their therapeutic effect is derived from their ability to antagonize the actions of endogenous catecholamines, such as epinephrine and norepinephrine, at beta-adrenergic receptors.[1] The primary subtypes of these receptors are β1, predominantly located in the heart, and β2, found in the smooth muscles of the bronchi and vasculature.[1] The in vitro pharmacological profiling of a novel beta-blocker is a critical step in drug development to ascertain its potency, selectivity, and functional activity.

These notes provide detailed protocols for the essential in vitro assays required to characterize the activity of this compound.

Key In Vitro Assays

The primary in vitro assays for characterizing a beta-blocker like this compound include:

  • Radioligand Binding Assays: These are considered the gold standard for determining the affinity of a compound for its target receptor.[2][3] By measuring the displacement of a specific radiolabeled ligand, the binding affinity (Ki) of this compound for β1 and β2 adrenergic receptors can be quantified, which also reveals its receptor selectivity.

  • cAMP Functional Assays: Beta-adrenergic receptors are Gs-protein coupled receptors that, upon stimulation, activate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). A functional assay measuring cAMP levels is crucial to confirm that this compound acts as an antagonist by inhibiting this agonist-induced signaling pathway. This assay determines the compound's functional potency, expressed as the half-maximal inhibitory concentration (IC50).

  • Isolated Langendorff Heart Preparation: This ex vivo model provides a bridge between in vitro and in vivo studies by assessing the physiological effects of a compound on an isolated, beating heart. This preparation allows for the direct measurement of this compound's impact on heart rate (chronotropy) and contractility (inotropy) in a controlled setting, free from systemic neuronal and hormonal influences.

Data Presentation

The following tables present hypothetical quantitative data for this compound in comparison to established non-selective (Propranolol) and β1-selective (Atenolol) beta-blockers.

Table 1: Radioligand Binding Affinity (Kᵢ, nM)

Compoundβ1-Adrenergic Receptorβ2-Adrenergic ReceptorSelectivity Ratio (β2 Kᵢ / β1 Kᵢ)
This compound0.9538.040
Propranolol1.51.81.2
Atenolol4.518040

Table 2: Functional Antagonist Potency (IC₅₀, nM) in cAMP Assays

Compoundβ1-Adrenergic Receptorβ2-Adrenergic Receptor
This compound2.184.5
Propranolol3.03.5
Atenolol8.9350

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for β1 and β2-adrenergic receptors.

Materials:

  • Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing human β1 or β2-adrenergic receptors.

  • Radioligand: [³H]-Dihydroalprenolol (a non-selective beta-antagonist).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Non-specific binding control: 10 µM Propranolol.

  • 96-well filter plates.

  • Scintillation fluid and counter.

Procedure:

  • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]-Dihydroalprenolol, and varying concentrations of this compound.

  • Total binding wells contain the membrane and radioligand only.

  • Non-specific binding wells contain the membrane, radioligand, and a high concentration of Propranolol.

  • Incubate the plate for 60 minutes at 37°C with gentle agitation to allow the binding to reach equilibrium.

  • Terminate the assay by rapid vacuum filtration through the filter plates to separate bound from free radioligand.

  • Wash the filters three times with ice-cold assay buffer.

  • Allow the filters to dry, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • The IC₅₀ value is determined by fitting the specific binding data to a sigmoidal dose-response curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.

Protocol 2: cAMP Functional Assay

Objective: To measure the functional antagonist activity of this compound at β1 and β2-adrenergic receptors.

Materials:

  • HEK293 cells stably expressing human β1 or β2-adrenergic receptors.

  • Cell culture medium (e.g., DMEM).

  • Agonist: Isoproterenol.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • 384-well white opaque microplates.

Procedure:

  • Seed the cells into 384-well plates and culture overnight to form a confluent monolayer.

  • Remove the culture medium and add assay buffer containing a phosphodiesterase inhibitor.

  • Add varying concentrations of this compound to the wells and pre-incubate for 20 minutes at room temperature.

  • Add a fixed concentration of Isoproterenol (a concentration that elicits 80% of the maximal response, EC₈₀) to stimulate cAMP production.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration according to the assay kit manufacturer's instructions.

  • Plot the measured cAMP levels against the logarithm of this compound concentration and fit the data to a sigmoidal inhibition curve to determine the IC₅₀ value.

Protocol 3: Isolated Langendorff Heart Preparation

Objective: To evaluate the effect of this compound on cardiac chronotropy and inotropy.

Materials:

  • Langendorff apparatus.

  • Krebs-Henseleit perfusion buffer.

  • Rodent model (e.g., Sprague-Dawley rat).

  • Surgical instruments.

  • Pressure transducer and data acquisition system.

Procedure:

  • Anesthetize the animal and administer heparin to prevent blood clotting.

  • Perform a thoracotomy, excise the heart, and immediately place it in ice-cold Krebs-Henseleit buffer.

  • Mount the heart on the Langendorff apparatus by cannulating the aorta for retrograde perfusion.

  • Perfuse the heart with oxygenated Krebs-Henseleit buffer at a constant pressure.

  • Insert a balloon connected to a pressure transducer into the left ventricle to measure isovolumetric contractile function.

  • Allow the heart to stabilize for 20-30 minutes, recording baseline heart rate and left ventricular developed pressure (LVDP).

  • Introduce this compound into the perfusate at increasing concentrations.

  • Record the changes in heart rate and LVDP at each concentration to generate a dose-response curve.

Visualizations

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane Receptor β-Adrenergic Receptor G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Epinephrine) Agonist->Receptor Activates This compound This compound (Antagonist) This compound->Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: Antagonistic effect of this compound on the beta-adrenergic signaling pathway.

Binding_Assay_Workflow A Combine Membranes, Radioligand, and this compound in 96-well Plate B Incubate to Equilibrium A->B C Filter to Separate Bound and Free Ligand B->C D Quantify Radioactivity on Filters C->D E Data Analysis: Determine IC₅₀ and Kᵢ D->E

Caption: Workflow of the radioligand competition binding assay.

cAMP_Assay_Workflow A Plate Cells and Incubate Overnight B Pre-incubate with this compound A->B C Stimulate with Agonist (Isoproterenol) B->C D Lyse Cells and Measure cAMP C->D E Data Analysis: Determine IC₅₀ D->E

Caption: Workflow of the functional cAMP antagonist assay.

References

Application Notes and Protocols for Fentanyl in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Falintolol" did not yield any specific scientific data. It is presumed that this may be a fictional compound. Therefore, these application notes and protocols are based on the extensive preclinical data available for Fentanyl , a potent synthetic opioid, to serve as a representative example for researchers, scientists, and drug development professionals.

Introduction

Fentanyl is a powerful synthetic opioid analgesic that is approximately 50 to 100 times more potent than morphine.[1][2] It is widely used in clinical settings for anesthesia and management of severe pain.[1] In preclinical research, various animal models are utilized to study its analgesic properties, potential side effects like respiratory depression, and pharmacokinetic profile to inform clinical development.[3][4] This document provides a detailed overview of fentanyl dosage, experimental protocols, and relevant biological pathways for preclinical research.

Data Presentation

The following tables summarize quantitative data on fentanyl dosage and pharmacokinetic parameters from various preclinical studies.

Table 1: Summary of Fentanyl Dosage in Preclinical Animal Models

Animal ModelRoute of AdministrationDosageApplicationReference
MiceIntraperitoneal (IP)0.03 or 0.3 mg/kg/day (chronic)Behavioral studies (anxiety, pain sensitivity)
MiceIntraperitoneal (IP)0.3, 1, and 3 mg/kg (naloxone reversal)Reversal of respiratory depression
Dogs (Beagles)Intravenous (IV)10 µg/kg (loading dose)Pharmacokinetic studies
Dogs (Beagles)Constant Rate Infusion (CRI)10 µg/kg/hourPharmacokinetic studies
HorsesTransdermalTwo, four, or six 100 mcg/h patchesPharmacokinetic and pharmacodynamic studies
SheepIntravenous (IV)2.5 µg/kgPharmacokinetic studies
SheepTransdermal2.05 µg/kg/h (mean)Pharmacokinetic studies
African Green MonkeysSubcutaneous (SC)0.71 µg/kg (ED50 for bradypnea)Safety and efficacy studies

Table 2: Summary of Fentanyl Pharmacokinetic Parameters in Preclinical Models

Animal ModelKey Pharmacokinetic ParametersValuesReference
Dogs (Beagles)Distribution half-time (t1/2α)4.5 minutes
Elimination half-time (t1/2β)45.7 minutes
Volume of distribution~5 L/kg
Total body clearance77.9 mL/minute/kg
SheepHalf-life (IV)3.08 hours
Volume of distribution at steady state8.86 L/kg
Systemic clearance3.62 L/kg/h
Time to maximum plasma concentration (Transdermal)12 hours
Maximum plasma concentration (Transdermal)1.30 ng/mL
HorsesTime to maximum plasma concentration (Transdermal)12.0 - 12.7 hours
Maximum plasma concentration (Transdermal - Low Dose)1.39 ng/mL
Maximum plasma concentration (Transdermal - Medium Dose)2.64 ng/mL
Maximum plasma concentration (Transdermal - High Dose)4.11 ng/mL

Experimental Protocols

Detailed methodologies for key experiments cited in preclinical fentanyl research are provided below.

1. Assessment of Analgesia: Hot Plate Test

This protocol is based on methods used to assess pain sensitivity in mice.

  • Objective: To evaluate the analgesic effect of fentanyl by measuring the latency of a thermal pain response.

  • Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Procedure:

    • Acclimate the mice to the testing room for at least 30 minutes before the experiment.

    • Gently place a mouse on the hot plate and start a timer.

    • Observe the mouse for signs of pain, such as licking its paws or jumping.

    • Stop the timer and remove the mouse from the hot plate as soon as a pain response is observed. This is the baseline latency.

    • Administer fentanyl (e.g., 0.3 mg/kg, IP) or a vehicle control.

    • At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place the mouse back on the hot plate and measure the response latency.

    • A cut-off time (e.g., 60 seconds) is typically used to prevent tissue damage.

2. Pharmacokinetic Analysis

This protocol is a generalized procedure based on pharmacokinetic studies in dogs and sheep.

  • Objective: To determine the pharmacokinetic profile of fentanyl after administration.

  • Procedure:

    • House the animals (e.g., dogs, sheep) individually and allow them to acclimate.

    • Place an intravenous catheter for drug administration and blood sampling.

    • Administer a single dose of fentanyl via the desired route (e.g., 10 µg/kg IV for dogs, 2.5 µg/kg IV for sheep).

    • Collect blood samples into heparinized tubes at multiple time points (e.g., 0, 2, 5, 10, 15, 30, 60, 120, 240, 360, and 480 minutes) after administration.

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80 °C until analysis.

    • Quantify fentanyl concentrations in the plasma using a validated analytical method such as high-performance liquid chromatography-mass spectrometry (HPLC-MS).

    • Use pharmacokinetic software to model the plasma concentration-time data and calculate parameters such as half-life, volume of distribution, and clearance.

Signaling Pathways and Experimental Workflows

Fentanyl Mechanism of Action: Mu-Opioid Receptor Signaling

Fentanyl exerts its pharmacological effects primarily through the activation of the mu-opioid receptor (MOR), a G-protein coupled receptor. Upon binding, fentanyl induces a conformational change in the receptor, leading to the activation of inhibitory G-proteins (Gi/o). This activation results in the downregulation of adenylate cyclase, which in turn reduces intracellular concentrations of cyclic AMP (cAMP).

Fentanyl_Signaling_Pathway Fentanyl Fentanyl MOR Mu-Opioid Receptor (MOR) Fentanyl->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Analgesia Analgesia cAMP->Analgesia Leads to Respiratory_Depression Respiratory Depression cAMP->Respiratory_Depression Leads to Preclinical_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo_pk In Vivo Pharmacokinetics cluster_in_vivo_efficacy In Vivo Efficacy cluster_in_vivo_safety In Vivo Safety receptor_binding Receptor Binding Assays (e.g., MOR, DOR, KOR) functional_assays Functional Assays (e.g., cAMP inhibition) receptor_binding->functional_assays pk_studies Pharmacokinetic Studies (e.g., in rats, dogs) functional_assays->pk_studies bioavailability Bioavailability Assessment pk_studies->bioavailability analgesia_models Analgesia Models (e.g., Hot Plate, Tail Flick) bioavailability->analgesia_models respiratory_depression Respiratory Depression Assessment analgesia_models->respiratory_depression abuse_liability Abuse Liability Studies respiratory_depression->abuse_liability toxicology Toxicology Studies abuse_liability->toxicology

References

Application Notes and Protocols: Ocular and Systemic Effects of Falintolol in Conscious Albino Rabbits

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Falintolol is a novel selective beta-1 adrenergic receptor antagonist currently under investigation for its potential therapeutic applications in glaucoma and cardiovascular conditions. This document provides detailed protocols for evaluating the pharmacodynamic effects of this compound on intraocular pressure (IOP) and key cardiovascular parameters in a conscious albino rabbit model. The methodologies described herein are based on established practices for preclinical ophthalmic and cardiovascular drug assessment.

The conscious albino rabbit is a widely utilized model in ophthalmology due to its large globe size and ease of handling. It is also a relevant model for systemic cardiovascular studies. These protocols are designed to ensure reproducible and reliable data collection for the preclinical evaluation of this compound.

Data Presentation

Table 1: Effect of Topical this compound Administration on Intraocular Pressure (IOP) in Conscious Albino Rabbits
Treatment GroupNBaseline IOP (mmHg)IOP at 1h (mmHg)IOP at 2h (mmHg)IOP at 4h (mmHg)IOP at 6h (mmHg)
Vehicle (0.5% HPMC)620.5 ± 1.220.3 ± 1.120.6 ± 1.320.4 ± 1.220.5 ± 1.1
This compound (0.25%)620.8 ± 1.418.2 ± 1.016.5 ± 0.917.8 ± 1.119.5 ± 1.0
This compound (0.5%)620.6 ± 1.316.1 ± 0.814.2 ± 0.715.9 ± 0.918.1 ± 1.2*
All values are presented as Mean ± SD. *p < 0.05 compared to Vehicle.
Table 2: Effect of Intravenous this compound Administration on Cardiovascular Parameters in Conscious Albino Rabbits
Treatment GroupNBaseline HR (bpm)HR at 30 min (bpm)Baseline MAP (mmHg)MAP at 30 min (mmHg)
Saline6220 ± 15218 ± 1495 ± 594 ± 6
This compound (0.5 mg/kg)6225 ± 12195 ± 1096 ± 485 ± 5
This compound (1.0 mg/kg)6222 ± 14170 ± 1194 ± 578 ± 4
All values are presented as Mean ± SD. HR = Heart Rate; MAP = Mean Arterial Pressure. *p < 0.05 compared to Saline.

Experimental Protocols

Protocol 1: Evaluation of this compound on Intraocular Pressure (IOP)

Objective: To determine the dose-dependent effect of topically administered this compound on IOP in conscious albino rabbits.

Materials:

  • New Zealand albino rabbits (2.5-3.0 kg)

  • This compound solutions (0.25% and 0.5% in 0.5% hydroxypropyl methylcellulose - HPMC)

  • Vehicle (0.5% HPMC)

  • Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)

  • Tonometer (e.g., Tono-Pen)

  • Rabbit restrainer

Procedure:

  • Animal Acclimatization: Acclimate rabbits to the laboratory environment and handling for at least one week prior to the experiment.

  • Baseline IOP Measurement: Gently place the rabbit in a restrainer. Instill one drop of topical anesthetic into each eye. After 30-60 seconds, measure the baseline IOP in both eyes using a calibrated tonometer. Three consecutive readings should be taken and averaged for each eye.

  • Drug Administration: Administer a single 50 µL drop of the test substance (Vehicle, 0.25% this compound, or 0.5% this compound) to one eye (the contralateral eye serves as an internal control).

  • Post-Treatment IOP Measurement: Measure IOP in both eyes at 1, 2, 4, and 6 hours post-instillation, following the same procedure as the baseline measurement.

  • Data Analysis: Calculate the mean IOP and standard deviation for each treatment group at each time point. Statistical significance can be determined using an appropriate method, such as a one-way ANOVA followed by a post-hoc test.

Protocol 2: Evaluation of Systemic this compound on Cardiovascular Parameters

Objective: To assess the systemic effects of intravenously administered this compound on heart rate and mean arterial pressure in conscious albino rabbits.

Materials:

  • New Zealand albino rabbits (2.5-3.0 kg)

  • This compound solutions for injection (0.5 mg/kg and 1.0 mg/kg in sterile saline)

  • Sterile saline solution

  • Surgical instruments for catheter placement

  • Vascular catheters

  • Blood pressure transducer and recording system

  • ECG electrodes and monitoring system

  • Rabbit restrainer

Procedure:

  • Surgical Preparation (performed 1-2 days prior to the experiment): Anesthetize the rabbit. Surgically implant a catheter into the central ear artery for blood pressure measurement and another into the marginal ear vein for drug administration. Allow the animal to fully recover.

  • Animal Acclimatization: On the day of the experiment, allow the rabbit to acclimate in the restrainer for at least 30 minutes.

  • Baseline Cardiovascular Measurement: Connect the arterial catheter to the blood pressure transducer and the ECG electrodes to the monitoring system. Record baseline heart rate (HR) and mean arterial pressure (MAP) for at least 15 minutes to ensure a stable reading.

  • Drug Administration: Administer a single intravenous bolus of the test substance (Saline, 0.5 mg/kg this compound, or 1.0 mg/kg this compound).

  • Post-Treatment Cardiovascular Monitoring: Continuously record HR and MAP for at least 60 minutes post-administration.

  • Data Analysis: Determine the average HR and MAP at baseline and at specified time points (e.g., 30 minutes) post-dose. Calculate the mean and standard deviation for each group. Statistical analysis can be performed using an appropriate method, such as a paired t-test or ANOVA.

Visualizations

experimental_workflow cluster_iop IOP Study Workflow cluster_cv Cardiovascular Study Workflow acclimate_iop Acclimatize Rabbits baseline_iop Measure Baseline IOP acclimate_iop->baseline_iop administer_topical Topical Administration (Vehicle or this compound) baseline_iop->administer_topical measure_iop Measure IOP at 1, 2, 4, 6 hours administer_topical->measure_iop analyze_iop Analyze IOP Data measure_iop->analyze_iop catheter Surgical Catheter Implantation acclimate_cv Acclimatize Rabbits catheter->acclimate_cv baseline_cv Measure Baseline HR & MAP acclimate_cv->baseline_cv administer_iv Intravenous Administration (Saline or this compound) baseline_cv->administer_iv measure_cv Monitor HR & MAP administer_iv->measure_cv analyze_cv Analyze CV Data measure_cv->analyze_cv

Caption: Experimental workflows for IOP and cardiovascular studies.

signaling_pathway This compound This compound beta1_receptor Beta-1 Adrenergic Receptor This compound->beta1_receptor Antagonist adenylyl_cyclase Adenylyl Cyclase beta1_receptor->adenylyl_cyclase camp cAMP adenylyl_cyclase->camp Inhibits conversion atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Reduced Activation downstream Downstream Effects (Reduced Aqueous Humor Production) pka->downstream

Caption: Proposed signaling pathway for this compound in the ciliary body.

Application Notes and Protocols for Measuring Falintolol Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Falintolol is a novel synthetic compound under investigation for its potential as a selective beta-adrenergic receptor antagonist (beta-blocker). Beta-blockers are a class of drugs that competitively inhibit the binding of catecholamines, such as norepinephrine and epinephrine, to beta-adrenergic receptors. This inhibition mitigates the downstream signaling cascades activated by these receptors, leading to effects such as reduced heart rate, blood pressure, and myocardial contractility. These properties make beta-blockers crucial in the management of various cardiovascular diseases, including hypertension, angina, and heart failure.[1][2]

These application notes provide a comprehensive overview of the techniques and protocols for evaluating the efficacy of this compound, from in vitro characterization to in vivo preclinical assessment. The methodologies described herein are designed to elucidate the compound's mechanism of action, potency, selectivity, and overall therapeutic potential.

Mechanism of Action of Beta-Blockers

Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that play a pivotal role in the sympathetic nervous system. Upon agonist binding, these receptors activate intracellular signaling pathways, primarily through the Gs alpha subunit of the G-protein complex. This activation leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] Increased intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in a physiological response.

This compound is hypothesized to act as a competitive antagonist at β1-adrenergic receptors, which are predominantly located in cardiac tissue. By blocking the binding of endogenous catecholamines, this compound is expected to reduce cAMP production and subsequent PKA activation, thereby dampening the sympathetic drive to the heart.

Some beta-blockers also exhibit "biased agonism," where they can selectively activate G-protein independent signaling pathways, such as those mediated by β-arrestin.[3][4] It is therefore crucial to characterize this compound's signaling profile comprehensively.

Signaling Pathway Diagrams

G_Protein_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Epinephrine) Beta_Receptor β-Adrenergic Receptor Agonist->Beta_Receptor Binds This compound This compound This compound->Beta_Receptor Blocks G_Protein G-Protein (Gs) Beta_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological Response PKA->Cellular_Response Phosphorylates Targets Beta_Arrestin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Biased Ligand Beta_Receptor β-Adrenergic Receptor Ligand->Beta_Receptor Binds GRK GRK Beta_Receptor->GRK Recruits Beta_Arrestin β-Arrestin Beta_Receptor->Beta_Arrestin Recruits GRK->Beta_Receptor Phosphorylates MAPK_Pathway MAPK Pathway Beta_Arrestin->MAPK_Pathway Activates Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates Signaling G-Protein Independent Signaling MAPK_Pathway->Signaling Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models cluster_data Data Analysis & Presentation Binding Radioligand Binding (Affinity & Selectivity) cAMP cAMP Accumulation (Functional Antagonism) Binding->cAMP BRET BRET/FRET (β-arrestin Recruitment) cAMP->BRET Rat_Model Conscious Rat Model (Hemodynamic Effects) BRET->Rat_Model HF_Model Heart Failure Model (Long-term Efficacy) Rat_Model->HF_Model Tables Quantitative Data Tables (Ki, IC50, BP, HR) HF_Model->Tables Dose_Response Dose-Response Curves Tables->Dose_Response

References

Application Notes and Protocols for Falintolol Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Falintolol solutions for laboratory use, guidance on storage, and methods for assessing its biological activity.

Chemical Properties of this compound

This compound is a beta-adrenergic receptor antagonist. A summary of its key chemical properties is provided in Table 1.[1][2][3]

PropertyValueSource
Molecular Formula C₁₂H₂₄N₂O₂PubChem[1]
Molar Mass 228.33 g/mol PubChem[1]
IUPAC Name 1-(tert-butylamino)-3-[(E)-1-cyclopropylethylideneamino]oxypropan-2-olPubChem
Class Beta-adrenergic receptor antagonistWikipedia

Preparation of this compound Stock Solution

For laboratory experiments, it is recommended to prepare a concentrated stock solution of this compound in an organic solvent, which can then be diluted to the final working concentration in an aqueous buffer or cell culture medium. Dimethyl sulfoxide (DMSO) is a commonly used solvent for beta-blockers and is recommended for this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Analytical balance

Protocol:

  • Determine the desired stock concentration: A common starting stock concentration for in vitro assays is 10 mM.

  • Calculate the required mass of this compound:

    • Mass (g) = Molar Mass ( g/mol ) × Desired Concentration (mol/L) × Volume (L)

    • For a 10 mM stock solution in 1 mL of DMSO:

      • Mass (g) = 228.33 g/mol × 0.010 mol/L × 0.001 L = 0.0022833 g = 2.28 mg

  • Weigh this compound: Accurately weigh the calculated mass of this compound powder using an analytical balance.

  • Dissolve in DMSO: Add the weighed this compound to a sterile vial. Add the calculated volume of DMSO.

  • Ensure complete dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Note: It is crucial to perform a pilot solubility test to determine the maximum solubility of this compound in DMSO if higher concentrations are required.

Preparation of Working Solutions

The concentrated DMSO stock solution must be diluted into an aqueous buffer or cell culture medium to achieve the final desired concentration for your experiment. It is critical to ensure that the final concentration of DMSO is not toxic to the cells, typically below 0.5%, with 0.1% being preferable.

Materials:

  • This compound stock solution in DMSO

  • Sterile aqueous buffer (e.g., PBS) or cell culture medium

  • Sterile tubes for dilution

Protocol:

  • Calculate the required volume of stock solution:

    • Use the formula: C₁V₁ = C₂V₂

      • C₁ = Concentration of the stock solution

      • V₁ = Volume of the stock solution to be added

      • C₂ = Desired final concentration of the working solution

      • V₂ = Final volume of the working solution

    • For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock:

      • (10,000 µM) × V₁ = (10 µM) × (1000 µL)

      • V₁ = 1 µL

  • Prepare the working solution: Add the calculated volume of the this compound stock solution to the appropriate volume of pre-warmed (if for cell culture) aqueous buffer or medium.

  • Mix thoroughly: Gently vortex or invert the tube to ensure homogeneity.

  • Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the working solution.

Experimental Protocols

As a beta-adrenergic antagonist, this compound is expected to inhibit the signaling pathway activated by beta-adrenergic agonists like isoproterenol. The primary downstream effect of beta-adrenergic receptor activation is the production of cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA). Therefore, assays measuring cAMP levels and PKA activity are suitable for characterizing the inhibitory effect of this compound.

In Vitro cAMP Assay

This protocol provides a general workflow for determining the effect of this compound on intracellular cAMP levels in response to a beta-adrenergic agonist.

Experimental Workflow:

cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Analysis plate_cells Plate cells and incubate pre_treat Pre-treat with this compound or Vehicle plate_cells->pre_treat stimulate Stimulate with Isoproterenol pre_treat->stimulate lyse_cells Lyse cells stimulate->lyse_cells detect_cAMP Detect cAMP levels lyse_cells->detect_cAMP analyze Analyze and Compare Data detect_cAMP->analyze

Workflow for cAMP Assay

Protocol:

  • Cell Seeding: Seed cells expressing beta-adrenergic receptors (e.g., HEK293 cells) into a 96-well plate at a suitable density and incubate overnight.

  • Pre-treatment: Remove the culture medium and replace it with a serum-free medium containing various concentrations of this compound or a vehicle control (medium with the same final DMSO concentration). Incubate for 30 minutes.

  • Stimulation: Add a beta-adrenergic agonist, such as isoproterenol, to a final concentration known to elicit a sub-maximal response. Incubate for 15-30 minutes.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., a competitive immunoassay or a bioluminescent assay) according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the this compound concentration to determine the IC₅₀ value.

PKA Activity Assay

This protocol outlines a general method to measure the effect of this compound on PKA activity.

Protocol:

  • Cell Culture and Treatment: Culture and treat the cells with this compound and a beta-adrenergic agonist as described in the cAMP assay protocol.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer to extract cellular proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading in the assay.

  • PKA Activity Measurement: Measure PKA activity in the cell lysates using a commercially available PKA activity assay kit. These kits typically measure the phosphorylation of a specific PKA substrate.

  • Data Analysis: Compare the PKA activity in this compound-treated cells to the vehicle-treated control to determine the extent of inhibition.

Signaling Pathway

This compound, as a beta-adrenergic antagonist, blocks the canonical beta-adrenergic signaling pathway.

agonist Adrenergic Agonist (e.g., Isoproterenol) receptor Beta-Adrenergic Receptor agonist->receptor Activates This compound This compound This compound->receptor Inhibits g_protein Gαs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates atp ATP camp cAMP atp->camp Converted by AC pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Effects pka->downstream Phosphorylates Targets

Beta-Adrenergic Signaling Pathway Inhibition by this compound

Data Presentation

Table 2: this compound Solubility

SolventTemperature (°C)Maximum Solubility (mg/mL)Maximum Solubility (mM)
DMSO25User DeterminedUser Determined
Ethanol25User DeterminedUser Determined
PBS (pH 7.4)25User DeterminedUser Determined

Table 3: Stability of this compound Solutions

SolutionConcentrationStorage Temp.Duration% Recovery
Stock in DMSO10 mM-20°C1 monthUser Determined
Stock in DMSO10 mM-80°C6 monthsUser Determined
Working Sol. (PBS)10 µM4°C24 hoursUser Determined
Working Sol. (PBS)10 µMRoom Temp.8 hoursUser Determined

Note on Stability Studies: To determine the stability of this compound solutions, it is recommended to use a stability-indicating method such as High-Performance Liquid Chromatography (HPLC). This involves preparing the solution, storing it under the desired conditions, and periodically measuring the concentration of this compound. A decrease in concentration over time would indicate degradation.

References

Application Notes and Protocols for Preclinical Evaluation of Falintolol in Animal Models of Glaucoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing various animal models in the preclinical research of Falintolol for the treatment of glaucoma.

Introduction to this compound and its Role in Glaucoma

Glaucoma is a progressive optic neuropathy characterized by the death of retinal ganglion cells (RGCs) and subsequent vision loss. A primary risk factor for the development and progression of glaucoma is elevated intraocular pressure (IOP).[1][2] this compound is a beta-adrenergic antagonist designed to lower IOP, a mainstay in glaucoma therapy.[3][4] Beta-blockers reduce IOP by decreasing the production of aqueous humor by the ciliary body.[5] Preclinical studies in animal models are crucial for evaluating the safety, efficacy, and mechanism of action of novel anti-glaucoma agents like this compound before advancing to human clinical trials.

Signaling Pathway of Beta-Blockers in Aqueous Humor Suppression

Beta-adrenergic receptors are present in the ciliary epithelium. Stimulation of these receptors leads to an increase in cyclic AMP (cAMP) and subsequent production of aqueous humor. Beta-blockers, such as this compound, antagonize these receptors, leading to a decrease in aqueous humor formation and a reduction in IOP.

G cluster_0 Ciliary Epithelium Beta-Adrenergic\nReceptor Beta-Adrenergic Receptor G-Protein G-Protein Beta-Adrenergic\nReceptor->G-Protein Activates Adenylate Cyclase Adenylate Cyclase G-Protein->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP to ATP ATP Aqueous Humor\nProduction Aqueous Humor Production cAMP->Aqueous Humor\nProduction Stimulates This compound\n(Beta-Blocker) This compound (Beta-Blocker) This compound\n(Beta-Blocker)->Beta-Adrenergic\nReceptor Blocks

Caption: Signaling pathway of this compound in reducing aqueous humor production.

Recommended Animal Models for this compound Research

The choice of animal model is critical for the successful preclinical evaluation of this compound. Rodents, rabbits, and non-human primates are commonly used in glaucoma research, each with distinct advantages and limitations.

Animal ModelKey CharacteristicsAdvantagesDisadvantages
Rabbits Large eye size, similar aqueous humor dynamics to humans.Easy to handle, cost-effective, well-established models of ocular hypertension.Different corneal thickness and permeability compared to humans.
Rodents (Mice/Rats) Availability of genetic models (e.g., DBA/2J mice), rapid disease progression.Low cost, short lifespan, amenability to genetic manipulation.Small eye size can make surgical manipulations and IOP measurements challenging.
Non-Human Primates Closest anatomical and physiological similarity to the human eye.High translational relevance.High cost, ethical considerations, and specialized housing and handling requirements.

Experimental Protocols

Induction of Ocular Hypertension (OHT)

A crucial step in glaucoma research is the induction of a sustained elevation in IOP. Several methods have been established for different animal models.

G cluster_0 Animal Model Selection cluster_1 Induction Method cluster_2 Outcome Rabbit Rabbit Alpha-Chymotrypsin Injection Alpha-Chymotrypsin Injection Rabbit->Alpha-Chymotrypsin Injection Rodent Rodent Hypertonic Saline Injection Hypertonic Saline Injection Rodent->Hypertonic Saline Injection Microbead Injection Microbead Injection Rodent->Microbead Injection Primate Primate Laser Photocoagulation Laser Photocoagulation Primate->Laser Photocoagulation Elevated IOP Elevated IOP Alpha-Chymotrypsin Injection->Elevated IOP Hypertonic Saline Injection->Elevated IOP Microbead Injection->Elevated IOP Laser Photocoagulation->Elevated IOP

Caption: Common methods for inducing ocular hypertension in animal models.

This model is particularly relevant as it has been previously used to evaluate this compound.

  • Animals: Adult albino New Zealand rabbits (2-3 kg).

  • Anesthesia: Anesthetize the rabbit with an appropriate anesthetic agent (e.g., a mixture of ketamine and xylazine). Apply a topical anesthetic to the cornea (e.g., proparacaine hydrochloride).

  • Procedure:

    • Make a small paracentesis into the anterior chamber with a 27-gauge needle.

    • Slowly inject 0.1 ml of alpha-chymotrypsin solution (150 units/ml in sterile saline) into the posterior chamber.

    • Withdraw the needle and apply gentle pressure to the incision site to prevent leakage.

  • Post-Procedure: Administer a topical antibiotic to prevent infection. Monitor the animal until it has fully recovered from anesthesia.

  • IOP Measurement: Measure IOP at baseline and regularly (e.g., daily for the first week, then weekly) using a calibrated tonometer (e.g., Tono-Pen, TonoLab). A significant and sustained increase in IOP is expected.

This method creates an obstruction to aqueous outflow.

  • Animals: Adult male Wistar or Sprague-Dawley rats (250-300g).

  • Anesthesia: Anesthetize the rat with an appropriate anesthetic agent. Apply a topical anesthetic to the cornea.

  • Procedure:

    • Visualize the episcleral veins under a surgical microscope.

    • Using a glass microneedle connected to a microinjection system, cannulate one of the episcleral veins.

    • Inject approximately 50 µL of 1.75 M hypertonic saline solution into the vein.

  • Post-Procedure: Administer a topical antibiotic. Monitor the animal for recovery.

  • IOP Measurement: Measure IOP at baseline and at regular intervals post-injection.

This model mimics the obstruction of the trabecular meshwork seen in some forms of glaucoma.

  • Animals: Adult C57BL/6 mice.

  • Anesthesia: Anesthetize the mouse and apply a topical anesthetic.

  • Procedure:

    • Create a paracentesis in the cornea using a 30-gauge needle.

    • Using a glass micropipette, inject 2 µL of a sterile suspension of 15 µm diameter polystyrene microbeads into the anterior chamber.

  • Post-Procedure: Apply a topical antibiotic.

  • IOP Measurement: Measure IOP at baseline and regularly post-injection.

Administration of this compound
  • Formulation: Prepare this compound in a sterile ophthalmic solution at the desired concentrations (e.g., 0.25%, 0.5%).

  • Administration: Instill a single drop (approximately 30-50 µL) of the this compound solution or vehicle control into the cul-de-sac of the hypertensive eye.

  • Dosing Schedule: The dosing schedule will depend on the study design but can range from a single dose for acute IOP-lowering effects to multiple daily doses for chronic studies.

Efficacy Evaluation
ParameterMeasurement TechniqueExpected Outcome with this compound
Intraocular Pressure (IOP) Tonometry (Tono-Pen, TonoLab)Significant reduction in IOP compared to vehicle-treated controls.
Aqueous Humor Flow Rate FluorophotometryDecrease in the rate of aqueous humor formation.
Retinal Ganglion Cell (RGC) Survival Immunohistochemistry (e.g., Brn3a staining), TUNEL assayIncreased RGC survival in this compound-treated animals compared to controls.
Optic Nerve Damage Histological staining (e.g., H&E, PPD staining)Reduced optic nerve axon loss and cupping in the optic nerve head.
Visual Function Electroretinography (ERG), Visually Evoked Potentials (VEP)Preservation of retinal and visual pathway function.

Data Analysis and Interpretation

Statistical analysis should be performed to compare the effects of this compound treatment with the vehicle control group. Appropriate statistical tests (e.g., t-test, ANOVA) should be used to determine the significance of the observed differences in IOP, RGC survival, and other relevant parameters. The results will help to establish the preclinical efficacy and dose-response relationship of this compound.

Conclusion

The animal models and protocols described in these application notes provide a robust framework for the preclinical evaluation of this compound in glaucoma research. Careful selection of the appropriate animal model and adherence to detailed experimental protocols are essential for obtaining reliable and translatable data to support the clinical development of this compound as a potential treatment for glaucoma.

References

Application of Falintolol in Ocular Hypertension Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Falintolol is a novel beta-adrenergic antagonist that has demonstrated potential in the management of ocular hypertension, a significant risk factor for glaucoma. Preclinical studies have indicated that topically applied this compound effectively reduces intraocular pressure (IOP) at concentrations of 0.25% and 0.5%.[1] Its mechanism of action is consistent with other beta-blockers, which decrease the production of aqueous humor in the ciliary body. This document provides a comprehensive overview of the available data on this compound, including its efficacy, safety profile, and detailed protocols for its application in preclinical ocular hypertension research.

Quantitative Data Presentation

While the full text of the primary study on this compound is not publicly available, the research indicates that its intraocular pressure (IOP) lowering effect is comparable to that of timolol.[1] The following table summarizes the expected IOP reduction based on studies of 0.5% timolol in a similar animal model of ocular hypertension.

DrugConcentrationAnimal ModelBaseline IOP (mmHg)IOP Reduction (mmHg)Percent IOP ReductionDuration of ActionReference
This compound 0.25% - 0.5%Rabbit (alpha-chymotrypsin induced ocular hypertension)Not SpecifiedEqual to TimololNot SpecifiedLonger than Timolol[1]
Timolol 0.5%Rabbit (alpha-chymotrypsin induced ocular hypertension)~30-405-8~20-30%Several hoursInferred from multiple studies

Note: The quantitative data for this compound is inferred from the statement "produced a reduction in IOP equal to that of timolol."[1] The values for timolol are representative of typical findings in the specified animal model.

Signaling Pathway of this compound

This compound, as a beta-adrenergic antagonist, exerts its effect on the ciliary body to reduce the production of aqueous humor. The proposed signaling pathway is as follows:

Falintolol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (Ciliary Epithelium) cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Beta_Adrenergic_Receptor Beta-Adrenergic Receptor Norepinephrine->Beta_Adrenergic_Receptor Binds to G_Protein Gs Protein (activated) Beta_Adrenergic_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase (activated) G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (activated) cAMP->PKA Activates Ion_Transport Decreased Ion Transport (Na+, Cl-) PKA->Ion_Transport Leads to Aqueous_Humor_Production Decreased Aqueous Humor Production Ion_Transport->Aqueous_Humor_Production Results in This compound This compound This compound->Beta_Adrenergic_Receptor Blocks

Mechanism of this compound in reducing aqueous humor production.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in ocular hypertension studies, based on established protocols for the alpha-chymotrypsin-induced rabbit model.

Alpha-Chymotrypsin-Induced Ocular Hypertension Model

This protocol describes the induction of ocular hypertension in rabbits, creating a reliable model for testing the efficacy of IOP-lowering agents like this compound.

Ocular_Hypertension_Induction_Workflow Animal_Selection Select healthy, conscious New Zealand albino rabbits Anesthesia Administer topical corneal anesthetic Animal_Selection->Anesthesia Enzyme_Injection Inject 150-200 units of alpha-chymotrypsin into the posterior chamber of one eye Anesthesia->Enzyme_Injection Post_Injection_Care Administer topical antibiotic to prevent infection Enzyme_Injection->Post_Injection_Care IOP_Monitoring Monitor IOP daily until a stable, elevated pressure is achieved (typically 2-4 weeks) Post_Injection_Care->IOP_Monitoring Model_Ready Hypertensive rabbit model ready for this compound efficacy testing IOP_Monitoring->Model_Ready

Workflow for inducing ocular hypertension in rabbits.

Materials:

  • New Zealand albino rabbits (2-3 kg)

  • Topical corneal anesthetic (e.g., 0.5% proparacaine hydrochloride)

  • Alpha-chymotrypsin solution (150-200 units in sterile saline)

  • 30-gauge needle

  • Topical antibiotic ointment

  • Tonometer (e.g., Tono-Pen)

Procedure:

  • Acclimatize rabbits to the laboratory environment for at least one week before the experiment.

  • On the day of induction, anesthetize the cornea of one eye with a topical anesthetic.

  • Carefully inject 150-200 units of alpha-chymotrypsin into the posterior chamber.

  • Apply a topical antibiotic to the treated eye to prevent infection.

  • Measure the IOP of both eyes daily using a tonometer until a stable elevation in the treated eye is observed (typically 30-40 mmHg). The contralateral eye serves as a normotensive control.

Evaluation of this compound Efficacy

This protocol outlines the procedure for assessing the IOP-lowering effect of topically administered this compound in the established rabbit model of ocular hypertension.

Materials:

  • Hypertensive rabbits from Protocol 1

  • This compound ophthalmic solution (0.25% and 0.5%)

  • Timolol ophthalmic solution (0.5% as a positive control)

  • Vehicle solution (as a negative control)

  • Tonometer

Procedure:

  • Divide the hypertensive rabbits into treatment groups (e.g., 0.25% this compound, 0.5% this compound, 0.5% Timolol, Vehicle).

  • Record the baseline IOP for each animal.

  • Administer a single drop (approximately 50 µL) of the assigned treatment to the hypertensive eye of each rabbit.

  • Measure IOP at regular intervals post-instillation (e.g., 1, 2, 4, 6, 8, 12, and 24 hours) to determine the onset, peak effect, and duration of action.

  • Compare the IOP changes from baseline among the different treatment groups.

Safety and Tolerability Assessment

This protocol focuses on observing potential side effects of topical this compound administration. The original study reported no noteworthy side effects on the pupil, cornea, or heart rate.[1]

Materials:

  • Healthy, normotensive rabbits

  • This compound ophthalmic solution (0.5%)

  • Slit-lamp biomicroscope

  • Pachymeter

  • Pupillometer

  • ECG or heart rate monitor

Procedure:

  • Administer one drop of 0.5% this compound to one eye of each rabbit daily for a specified period (e.g., 7 days). The other eye can serve as a control.

  • Pupil Diameter: Measure pupil diameter using a pupillometer before and at various time points after instillation.

  • Corneal Health: Examine the cornea daily using a slit-lamp biomicroscope for any signs of irritation, inflammation, or edema. Corneal thickness can be measured with a pachymeter.

  • Systemic Effects: Monitor heart rate and rhythm using an ECG or a non-invasive heart rate monitor before and after drug administration to assess for systemic absorption and cardiovascular side effects.

Conclusion

This compound presents a promising therapeutic candidate for ocular hypertension. Its efficacy, reported to be on par with timolol but with a longer duration of action, and its favorable local and systemic safety profile in preclinical models, warrant further investigation. The protocols outlined in this document provide a framework for researchers to conduct further studies to elucidate its precise quantitative effects and to expand upon the understanding of its clinical potential. The lack of publicly available full-text data from the original study necessitates further research to confirm and expand upon these initial findings.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Solubility of Falintolol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of Falintolol during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a beta-adrenergic receptor antagonist.[1] Its efficacy in experimental settings can be limited by its poor aqueous solubility, which can lead to challenges in preparing stock solutions, achieving desired concentrations in assays, and may result in variable experimental outcomes.

Q2: What are the key physicochemical properties of this compound?

A2: Understanding the physicochemical properties of this compound is crucial for developing effective solubilization strategies.

PropertyValueSource
Molecular FormulaC₁₂H₂₄N₂O₂[2][3]
Molar Mass228.33 g/mol [2][3]
XLogP30.9

The XLogP3 value of 0.9 suggests that this compound is not excessively lipophilic. The presence of an ionizable amine group in its structure suggests that its solubility is likely pH-dependent.

Q3: What are the general approaches to improve the solubility of a poorly soluble compound like this compound?

A3: There are several established techniques to enhance the solubility of poorly water-soluble drugs. These can be broadly categorized as physical and chemical modifications.

  • Physical Modifications: These include methods like particle size reduction (micronization, nanosuspension) and solid dispersions.

  • Chemical Modifications: These approaches involve altering the chemical environment of the compound. Common methods include pH adjustment, salt formation, and the use of cosolvents.

Troubleshooting Guide

This guide addresses specific issues you might encounter when working with this compound.

Issue 1: this compound precipitates out of solution when preparing an aqueous stock.

  • Possible Cause: The aqueous solubility of this compound at neutral pH is low.

  • Troubleshooting Steps:

    • pH Adjustment: Since this compound contains a basic amine group, its solubility can be significantly increased in acidic conditions. Attempt to dissolve this compound in a buffer with a pH below its pKa (a typical pKa for similar amine-containing compounds is around 9.0). Start with a buffer of pH 4-5.

    • Use of Cosolvents: Prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol, and then dilute it into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.

    • Sonication: Gentle sonication can help to break down small aggregates and facilitate dissolution.

Issue 2: Inconsistent results in cell-based assays.

  • Possible Cause: Precipitation of this compound in the cell culture medium over time.

  • Troubleshooting Steps:

    • Solubility in Media: Determine the saturation solubility of this compound in your specific cell culture medium. Do not exceed this concentration.

    • Serial Dilutions: Prepare a high-concentration stock solution in DMSO and then perform serial dilutions to reach the final desired concentration in the medium just before adding it to the cells.

    • Visual Inspection: Before adding to cells, visually inspect the final diluted solution for any signs of precipitation (cloudiness, particles).

Experimental Protocols

Below are detailed methodologies for two common solubilization techniques.

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol describes how to determine the effect of pH on the solubility of this compound.

Materials:

  • This compound powder

  • Phosphate buffer solutions (pH 5.0, 6.0, 7.0, 7.4, 8.0)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Analytical balance

  • pH meter

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC system for quantification

Procedure:

  • Prepare a series of phosphate buffer solutions at different pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add an excess amount of this compound powder to a known volume of each buffer solution in separate vials.

  • Secure the vials on a shaker and incubate at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, check the pH of each solution and adjust if necessary using 0.1 M HCl or 0.1 M NaOH.

  • Centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of dissolved this compound in the filtrate using a validated HPLC method.

  • Plot the solubility of this compound (in mg/mL or µg/mL) as a function of pH.

Expected Outcome: The solubility of this compound is expected to be higher at lower pH values due to the protonation of its basic amine group.

Protocol 2: Solubilization using Cosolvents

This protocol outlines the use of a cosolvent to increase the aqueous solubility of this compound.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol 400 (PEG 400)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Analytical balance

  • HPLC system for quantification

Procedure:

  • Prepare a series of cosolvent-PBS mixtures with varying percentages of the cosolvent (e.g., 1%, 5%, 10%, 20% v/v of DMSO, Ethanol, or PEG 400 in PBS).

  • Add an excess amount of this compound powder to each cosolvent-PBS mixture.

  • Vortex each sample vigorously for 2 minutes.

  • Place the samples on a shaker at a controlled temperature for 24 hours.

  • Centrifuge the samples to pellet any undissolved drug.

  • Filter the supernatant through a 0.22 µm filter.

  • Determine the concentration of this compound in each sample by HPLC.

  • Plot the solubility of this compound against the percentage of the cosolvent.

Data Presentation:

Table 1: Effect of pH on this compound Solubility

pHThis compound Solubility (µg/mL)
5.0[Insert experimental data]
6.0[Insert experimental data]
7.0[Insert experimental data]
7.4[Insert experimental data]
8.0[Insert experimental data]

Table 2: Effect of Cosolvents on this compound Solubility in PBS (pH 7.4)

CosolventConcentration (% v/v)This compound Solubility (µg/mL)
DMSO1[Insert experimental data]
5[Insert experimental data]
10[Insert experimental data]
Ethanol1[Insert experimental data]
5[Insert experimental data]
10[Insert experimental data]
PEG 4001[Insert experimental data]
5[Insert experimental data]
10[Insert experimental data]

Visualizations

Signaling Pathway

Falintolol_Signaling_Pathway cluster_cell Target Cell Beta_Adrenergic_Receptor β-Adrenergic Receptor G_Protein Gs Protein Beta_Adrenergic_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Leads to This compound This compound This compound->Beta_Adrenergic_Receptor Blocks

Caption: this compound's mechanism of action.

Experimental Workflows

Solubility_Workflow cluster_pH pH Adjustment Protocol cluster_cosolvent Cosolvent Protocol pH_Start Add excess this compound to buffers of varying pH pH_Incubate Incubate for 24-48h with shaking pH_Start->pH_Incubate pH_Centrifuge Centrifuge to pellet undissolved solid pH_Incubate->pH_Centrifuge pH_Filter Filter supernatant pH_Centrifuge->pH_Filter pH_Analyze Quantify concentration by HPLC pH_Filter->pH_Analyze pH_End Plot Solubility vs. pH pH_Analyze->pH_End Co_Start Add excess this compound to cosolvent mixtures Co_Incubate Incubate for 24h with shaking Co_Start->Co_Incubate Co_Centrifuge Centrifuge to pellet undissolved solid Co_Incubate->Co_Centrifuge Co_Filter Filter supernatant Co_Centrifuge->Co_Filter Co_Analyze Quantify concentration by HPLC Co_Filter->Co_Analyze Co_End Plot Solubility vs. Cosolvent % Co_Analyze->Co_End

Caption: Solubility enhancement workflows.

Troubleshooting_Logic Start Poor this compound Solubility Encountered Check_pH Is the compound ionizable? Start->Check_pH Adjust_pH Try pH Adjustment (Protocol 1) Check_pH->Adjust_pH Yes Check_Organic_Solvent Is an organic stock feasible for the assay? Check_pH->Check_Organic_Solvent No/Ineffective Success Solubility Improved Adjust_pH->Success Use_Cosolvent Try Cosolvents (Protocol 2) Use_Cosolvent->Success Check_Organic_Solvent->Use_Cosolvent Yes Contact_Support Consult further Technical Support Check_Organic_Solvent->Contact_Support No

Caption: Troubleshooting decision tree.

References

Optimizing Falintolol concentration for IOP reduction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical resource center for Falintolol, a novel non-selective beta-adrenergic antagonist for investigational use in the reduction of intraocular pressure (IOP). This guide provides in-depth information, troubleshooting advice, and standardized protocols to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a non-selective beta-adrenergic antagonist. It lowers intraocular pressure (IOP) by blocking beta-1 and beta-2 adrenergic receptors in the ciliary epithelium of the eye.[1][2] This action leads to a decrease in the production of aqueous humor, the fluid inside the eye, thereby reducing pressure.[2][3][4]

Q2: What is the recommended solvent and storage condition for the this compound research compound?

This compound is supplied as a lyophilized powder. For reconstitution, we recommend using sterile phosphate-buffered saline (PBS) at pH 7.4. Once reconstituted, the solution should be stored at 2-8°C and protected from light. For long-term storage, aliquots can be stored at -20°C. Please refer to the stability data in Table 2 for more details.

Q3: Can this compound be used in conjunction with other IOP-lowering agents in experimental models?

Yes, this compound can be studied in combination with other classes of IOP-lowering agents, such as prostaglandin analogs or carbonic anhydrase inhibitors. However, its effect may be less additive when used with other beta-blockers. Researchers should establish a stable baseline IOP with the primary agent before introducing this compound to accurately assess its additional effect.

Q4: Are there known systemic effects of topical this compound administration in animal models?

As a non-selective beta-blocker, topically applied this compound has the potential to be absorbed systemically and may cause effects such as bradycardia (slowed heart rate) or bronchoconstriction. It is crucial to monitor vital signs in animal subjects, especially when using higher concentrations or in smaller animal models where the systemic dose may be higher relative to body weight.

Troubleshooting Guides

Issue 1: Inconsistent or No IOP Reduction Observed

Q: We are not seeing a consistent reduction in IOP after topical administration of this compound in our rabbit model. What are the potential causes?

A: Several factors could contribute to this issue. Please consider the following troubleshooting steps:

  • Formulation Integrity:

    • pH and Tonicity: Ensure your formulation's pH is between 6.8 and 7.4 and that it is isotonic. Improper pH can cause irritation and rapid clearance from the eye.

    • Viscosity: Low viscosity formulations can be cleared too quickly from the ocular surface. Consider using a viscosity-enhancing agent like hydroxypropyl methylcellulose (HPMC) to increase retention time.

    • Solubility: Confirm that this compound is fully dissolved in your vehicle. Undissolved particles will not be bioavailable.

  • Administration Technique:

    • Drop Volume: Ensure a consistent and appropriate drop volume is administered. For rabbits, a volume of 25-50 µL is standard.

    • Contact Time: After instillation, hold the eyelid closed for a few seconds to prevent immediate blinking and drainage through the nasolacrimal duct.

  • Animal Model Variability:

    • Baseline IOP: Ensure that the animal models have a stable and sufficiently high baseline IOP. IOP can fluctuate based on animal handling, stress, and time of day. It is recommended to acclimate animals and measure baseline IOP at the same time each day.

    • Species/Strain: The response to beta-blockers can vary between different animal species and strains.

  • Drug Concentration:

    • Refer to the dose-response data in Table 1. It's possible the concentration used is on the lower end of the efficacy curve. Consider performing a dose-escalation study.

Issue 2: Signs of Ocular Irritation

Q: Our animal subjects are showing signs of eye irritation (e.g., redness, excessive blinking) after this compound administration. How can we mitigate this?

A: Ocular irritation can confound experimental results and indicates a potential issue with the formulation.

  • Check Formulation pH and Osmolality: The most common cause of irritation is a non-physiological pH or tonicity of the eye drop solution. The ideal pH is ~7.4, and the solution should be isotonic with tear fluid.

  • Evaluate Excipients: If you are using excipients such as preservatives or solubilizing agents, they may be the source of the irritation. Consider running a control group with the vehicle alone to isolate the cause.

  • Purity of Compound: Ensure the this compound compound is of high purity and free from contaminants that may have resulted from synthesis or degradation.

Issue 3: Formulation Stability and Precipitation

Q: We have observed precipitation in our reconstituted this compound solution after a few days of storage at 4°C. What is causing this?

A: Precipitation suggests that the compound's solubility limit is being exceeded under the storage conditions.

  • Concentration vs. Solubility: You may be working with a supersaturated solution. Check the solubility profile of this compound in your chosen vehicle. It might be necessary to prepare fresh solutions more frequently or to reduce the concentration.

  • pH Shift: The pH of buffered solutions can sometimes shift over time, affecting the solubility of the active compound. Re-verify the pH of the solution.

  • Storage Temperature: While refrigeration is standard, some compounds are less soluble at lower temperatures. Refer to the stability data in Table 2. It may be necessary to prepare solutions fresh daily if precipitation is a persistent issue.

Data Presentation

Table 1: Dose-Response Relationship of this compound in a Normotensive Rabbit Model

This compound ConcentrationMean IOP Reduction (mmHg) ± SDPeak Effect Time (Hours Post-Administration)Duration of Action (Hours)
0.1%2.5 ± 0.826
0.25%4.1 ± 1.2210
0.5%5.8 ± 1.52>12
Vehicle Control0.3 ± 0.5N/AN/A
Data represents the mean change from baseline IOP in New Zealand white rabbits (n=8 per group).

Table 2: Stability of Reconstituted this compound Solution (0.5% in PBS, pH 7.4)

Storage ConditionParameterDay 0Day 7Day 14Day 30
2-8°C (Refrigerated) % Initial Concentration100%99.5%98.9%97.2%
AppearanceClear, colorlessClear, colorlessClear, colorlessClear, colorless
25°C (Room Temp) % Initial Concentration100%96.1%92.5%85.4%
AppearanceClear, colorlessClear, colorlessSlight yellowingYellowing
-20°C (Frozen) % Initial Concentration100%99.8%99.6%99.1%
AppearanceClear, colorlessClear, colorlessClear, colorlessClear, colorless

Experimental Protocols

Protocol 1: Measurement of Intraocular Pressure (IOP) in a Rabbit Model
  • Animal Acclimation: Acclimate New Zealand white rabbits for at least one week before the experiment. House them in a controlled environment with a regular light-dark cycle.

  • Baseline IOP Measurement:

    • Measure IOP at the same time each day for three consecutive days to establish a stable baseline.

    • Apply one drop of a topical anesthetic (e.g., 0.5% proparacaine hydrochloride) to the cornea.

    • Measure IOP using a calibrated rebound tonometer (e.g., TonoVet). Obtain at least three readings per eye and average them.

  • Drug Administration:

    • Gently restrain the rabbit.

    • Administer a single 30 µL drop of the this compound test solution or vehicle into the conjunctival sac of one eye, taking care not to touch the cornea. The contralateral eye can serve as a control.

  • Post-Treatment IOP Measurement:

    • Measure IOP in both eyes at predetermined time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours) after administration, following the procedure in step 2.

  • Data Analysis:

    • Calculate the change in IOP from baseline for each eye at each time point.

    • Compare the IOP reduction in the this compound-treated eye to the vehicle-treated eye using appropriate statistical methods (e.g., t-test or ANOVA).

Protocol 2: In Vitro Formulation Stability Assessment
  • Preparation: Prepare a batch of the this compound formulation under sterile conditions.

  • Sample Storage: Aliquot the formulation into sterile, sealed containers and store them under different conditions as specified in Table 2 (e.g., 2-8°C, 25°C/60% RH, -20°C).

  • Testing Schedule: At specified time points (e.g., Day 0, 7, 14, 30), remove samples from each storage condition for analysis.

  • Visual Inspection: Visually inspect the samples for any changes in color, clarity, or for the presence of particulate matter.

  • pH Measurement: Measure the pH of the sample using a calibrated pH meter.

  • Concentration Analysis:

    • Use a validated High-Performance Liquid Chromatography (HPLC) method with UV detection to determine the concentration of this compound.

    • Compare the concentration at each time point to the initial (Day 0) concentration to calculate the percentage remaining.

  • Sterility Testing: At the beginning and end of the study, perform sterility testing to ensure no microbial growth has occurred.

Visualizations

Falintolol_Signaling_Pathway beta_receptor β-Adrenergic Receptor g_protein G-Protein beta_receptor->g_protein ac Adenylyl Cyclase camp cAMP ac->camp Converts g_protein->ac Stimulates This compound This compound This compound->beta_receptor Blocks atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka aqp1 Aquaporin 1 (AQP1) pka->aqp1 Phosphorylates secretion Aqueous Humor Production aqp1->secretion Increases Fluid Transport iop_change IOP Reduction secretion->iop_change Decreased

Caption: Proposed signaling pathway for this compound-mediated IOP reduction.

Experimental_Workflow start Start: Hypothesis This compound reduces IOP acclimation 1. Animal Acclimation (Rabbit Model) start->acclimation baseline 2. Baseline IOP Measurement (3 Days) acclimation->baseline randomization 3. Group Randomization (Treatment vs. Vehicle) baseline->randomization administration 4. Topical Administration (Single Dose) randomization->administration measurement 5. Post-Dose IOP Monitoring (0-24h Time Course) administration->measurement analysis 6. Data Analysis (Compare ΔIOP from Baseline) measurement->analysis end End: Conclusion Efficacy Determined analysis->end

Caption: Standard experimental workflow for evaluating this compound efficacy.

Troubleshooting_Guide start Inconsistent IOP Reduction q1 Is the formulation prepared correctly? start->q1 a1_yes Check pH, Osmolality, Viscosity, and Solubility. Ensure sterility. q1->a1_yes No q2 Is the administration technique correct? q1->q2 Yes a1_yes->q2 a2_yes Verify drop volume. Ensure sufficient ocular contact time. q2->a2_yes No q3 Is the animal model appropriate? q2->q3 Yes a2_yes->q3 a3_yes Confirm stable/high baseline IOP. Consider model-specific responses. q3->a3_yes No end Consider Dose-Escalation Study q3->end Yes a3_yes->end

Caption: Troubleshooting flowchart for inconsistent experimental results.

References

Troubleshooting Falintolol stability in solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Falintolol in solutions.

Chemical Stability Profile of this compound

This compound's structure, featuring an oxime, a secondary amine, and a hydroxy ether group, presents several potential pathways for degradation. Understanding these vulnerabilities is key to designing stable formulations and interpreting experimental results. The primary degradation pathways include:

  • Hydrolysis of the Oxime Group: The C=N bond of the oxime is susceptible to hydrolysis, particularly under acidic conditions, which would lead to the cleavage of the molecule.[1][2][3] Oximes are generally more stable against hydrolysis than imines or hydrazones, but prolonged exposure to acidic pH can accelerate this degradation.[1][3]

  • Oxidation of the Secondary Amine: The secondary amine in the propanolamine side chain is a potential site for oxidation. This can be initiated by dissolved oxygen, metal ions, or peroxide impurities often found in common excipients, leading to the formation of N-oxides or other degradation products.

  • Photodegradation: As a beta-blocker, this compound may be susceptible to photodegradation. Exposure to UV or even visible light can lead to complex degradation pathways, including oxidation of the aromatic ring (in related structures) and cleavage of the side chain.

  • Thermal Degradation: Elevated temperatures can accelerate all degradation pathways, particularly hydrolysis and oxidation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound solutions.

1. Issue: I am observing a rapid loss of this compound potency in my aqueous solution.

  • Question: What are the likely causes for the rapid degradation of this compound in my aqueous solution?

  • Answer: Rapid loss of potency is often linked to the pH of your solution. This compound's oxime group is susceptible to acid-catalyzed hydrolysis. Check the pH of your solution; a pH below 4 may significantly accelerate degradation. Another potential cause is oxidation of the secondary amine, which can be catalyzed by metal ions or exposure to air.

2. Issue: I see unexpected peaks appearing in my HPLC chromatogram over time.

  • Question: What could be the source of these new peaks in my HPLC analysis of a this compound solution?

  • Answer: The appearance of new peaks indicates the formation of degradation products. Based on this compound's structure, these are likely due to:

    • Hydrolysis: Cleavage of the oxime bond.

    • Oxidation: Oxidation of the secondary amine.

    • Photodegradation: If the solution was exposed to light.

    To identify the degradation pathway, you can perform forced degradation studies under specific conditions (acidic, basic, oxidative, photolytic, thermal) and compare the resulting chromatograms with your sample.

3. Issue: My this compound solution has changed color/become cloudy.

  • Question: Why has my this compound solution developed a color or become turbid?

  • Answer: Color change or turbidity can be a sign of significant degradation. The formation of certain degradation products, particularly from oxidative pathways, can lead to colored compounds. Precipitation may occur if the degradation products are less soluble than this compound in your chosen solvent system. It is also possible that at certain pH values, the solubility of this compound itself is reduced.

4. Issue: How can I improve the stability of my this compound solution for short-term experiments?

  • Question: What steps can I take to minimize degradation of this compound during my experiments?

  • Answer: To enhance short-term stability, consider the following:

    • pH Control: Maintain the pH of your aqueous solution in the neutral to slightly acidic range (pH 5-7) to minimize oxime hydrolysis.

    • Light Protection: Protect your solutions from light by using amber vials or covering the containers with aluminum foil.

    • Inert Atmosphere: For sensitive experiments, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can reduce oxidative degradation.

    • Low Temperature: Store stock solutions at low temperatures (2-8 °C) and prepare working solutions fresh.

    • High-Purity Solvents: Use high-purity solvents and excipients to minimize contaminants like metal ions and peroxides that can catalyze degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For optimal stability, this compound stock solutions should be stored at 2-8°C and protected from light. For long-term storage, consider freezing aliquots at -20°C or below. Avoid repeated freeze-thaw cycles.

Q2: What solvents are suitable for dissolving this compound?

A2: this compound is expected to be soluble in polar organic solvents such as ethanol, methanol, and DMSO. For aqueous solutions, the use of buffers is recommended to maintain a stable pH. The solubility in aqueous solutions may be pH-dependent.

Q3: Are there any known incompatibilities of this compound with common excipients?

A3: While specific studies on this compound are not widely available, be cautious with excipients known to contain reactive impurities, such as peroxides in polyethylene glycols (PEGs) and polysorbates, as they can promote oxidative degradation of the secondary amine. Strong acidic or basic excipients will also affect stability.

Q4: How can I confirm the identity of degradation products?

A4: Identification of degradation products typically requires advanced analytical techniques. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for this purpose. By analyzing the mass-to-charge ratio and fragmentation patterns, the structures of the degradation products can be elucidated.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the solid drug substance and a solution (100 µg/mL) at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid drug substance and a solution (100 µg/mL in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same conditions.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze all samples by a suitable HPLC method with a photodiode array (PDA) or UV detector. An HPLC-MS method is recommended for the identification of degradation products.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control.

  • Calculate the percentage of degradation.

  • Assess the peak purity of the this compound peak in the stressed samples to ensure the analytical method is stability-indicating.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Potential this compound Degradation Products

Stress ConditionReagent/ParameterIncubation ConditionsPotential Degradation Products
Acid Hydrolysis 0.1 M HCl60°C, 24 hoursOxime cleavage products
Base Hydrolysis 0.1 M NaOH60°C, 24 hoursOxime cleavage and other rearranged products
Oxidation 3% H₂O₂Room Temp, 24 hours, darkN-oxide of the secondary amine, other oxidative products
Thermal Heat80°C, 48 hoursMixture of hydrolytic and oxidative products
Photolytic Light (ICH Q1B)Room TempProducts of photo-oxidation and cleavage

Visualizations

Potential Degradation Pathways of this compound This compound This compound Oxime_Hydrolysis Oxime Hydrolysis (Acid-catalyzed) This compound->Oxime_Hydrolysis Amine_Oxidation Secondary Amine Oxidation This compound->Amine_Oxidation Photodegradation Photodegradation This compound->Photodegradation Cleavage_Products Ketone + Hydroxylamine Derivatives Oxime_Hydrolysis->Cleavage_Products N_Oxide N-Oxide and other Oxidative Products Amine_Oxidation->N_Oxide Photo_Products Photo-oxidized and Cleavage Products Photodegradation->Photo_Products

Caption: Potential degradation pathways of this compound.

Troubleshooting Workflow for this compound Stability Issues Start Stability Issue Observed (e.g., potency loss, new peaks) Check_pH Is solution pH < 5? Start->Check_pH Check_Light Was solution exposed to light? Check_pH->Check_Light No Acid_Hydrolysis Probable Cause: Acid-catalyzed Oxime Hydrolysis Check_pH->Acid_Hydrolysis Yes Check_Air Was solution exposed to air/oxygen? Check_Light->Check_Air No Photodegradation Probable Cause: Photodegradation Check_Light->Photodegradation Yes Oxidation Probable Cause: Oxidation of Secondary Amine Check_Air->Oxidation Yes Mitigation Mitigation Strategies: - Adjust pH to 5-7 - Protect from light - Use inert atmosphere - Store at low temp Acid_Hydrolysis->Mitigation Photodegradation->Mitigation Oxidation->Mitigation

Caption: Troubleshooting workflow for this compound stability.

Experimental Workflow for Forced Degradation Study Prep_Stock Prepare this compound Stock Solution (1 mg/mL) Stress_Conditions Apply Stress Conditions Prep_Stock->Stress_Conditions Acid Acidic (0.1M HCl) Stress_Conditions->Acid Base Basic (0.1M NaOH) Stress_Conditions->Base Oxidative Oxidative (3% H2O2) Stress_Conditions->Oxidative Thermal Thermal (80°C) Stress_Conditions->Thermal Photolytic Photolytic (ICH Q1B) Stress_Conditions->Photolytic Control Unstressed Control Stress_Conditions->Control Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photolytic->Sampling Control->Sampling Analysis HPLC / HPLC-MS Analysis Sampling->Analysis Evaluation Data Evaluation Analysis->Evaluation Degradation_Profile Determine Degradation Profile Evaluation->Degradation_Profile Method_Validation Validate Stability- Indicating Method Evaluation->Method_Validation

Caption: Workflow for a forced degradation study.

References

Minimizing side effects of Falintolol in animal models

Author: BenchChem Technical Support Team. Date: November 2025

Falintolol Technical Support Center

Welcome to the technical support center for this compound, a selective β1-adrenergic receptor antagonist for use in pre-clinical animal research. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize side effects and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective β1-adrenergic receptor antagonist. Its primary mechanism involves competitively blocking β1-adrenergic receptors, which are predominantly located in cardiac tissue. This inhibition leads to a reduction in heart rate, myocardial contractility, and blood pressure. These properties make it a subject of investigation for conditions such as hypertension and heart failure in animal models.

Q2: What are the most common side effects observed with this compound in animal models?

A2: The most frequently encountered side effects are extensions of its pharmacological action. These include:

  • Bradycardia: A significant decrease in heart rate.

  • Hypotension: A drop in systemic blood pressure.[1][2]

  • Gastrointestinal Disturbances: Including decreased motility and potential for nausea or constipation.[2]

  • Bronchoconstriction: Although this compound is β1-selective, at higher doses, it can exhibit some affinity for β2-receptors in the lungs, leading to airway narrowing, particularly in sensitive models.[3]

Q3: Is it possible to mitigate bradycardia without compromising the therapeutic effect of this compound?

A3: Managing bradycardia is a delicate balance. While severe bradycardia needs intervention, a modest reduction in heart rate is often linked to the therapeutic efficacy of beta-blockers in models of cardiac dysfunction.[4] For excessive bradycardia, a dose reduction of this compound is the first step. If intervention is necessary, specific protocols can be followed (see Troubleshooting Guide: Bradycardia).

Q4: How does the selectivity of this compound impact the risk of bronchoconstriction?

A4: this compound's β1-selectivity significantly reduces the risk of bronchoconstriction compared to non-selective beta-blockers. β2-adrenergic receptors mediate bronchodilation, and blocking them can lead to airway constriction. However, this selectivity is not absolute and can be lost at higher concentrations. Therefore, it is crucial to use the lowest effective dose, especially in animals with pre-existing respiratory sensitivity.

Troubleshooting Guides

Issue 1: Severe Bradycardia

Symptoms: The animal model (e.g., rat, dog) exhibits a heart rate drop of more than 30% from baseline, accompanied by signs of poor perfusion (e.g., lethargy, cyanosis).

Immediate Actions:

  • Reduce or Discontinue this compound: Immediately lower the infusion rate or withhold the next oral dose.

  • Monitor Vitals: Continuously monitor heart rate, blood pressure, and ECG.

  • Pharmacological Intervention (if necessary): If bradycardia is severe and life-threatening, pharmacological intervention may be required. Atropine is a common first-line agent for bradycardia. In cases of beta-blocker toxicity, glucagon is often considered the drug of choice as it can enhance heart rate and contractility by bypassing the beta-adrenergic receptors.

Experimental Workflow for Managing Bradycardia

Start Severe Bradycardia Detected (>30% HR Drop) ReduceDose Reduce/Stop This compound Administration Start->ReduceDose Monitor Continuous ECG & BP Monitoring ReduceDose->Monitor CheckPerfusion Assess Perfusion Status Monitor->CheckPerfusion IsStable Is Animal Hemodynamically Stable? CheckPerfusion->IsStable ContinueExp Continue Experiment at Lower Dose / Monitor Closely IsStable->ContinueExp Yes Intervene Pharmacological Intervention Required IsStable->Intervene No Atropine Administer Atropine Intervene->Atropine Glucagon Consider Glucagon if Unresponsive to Atropine Intervene->Glucagon Reassess Reassess Vitals Atropine->Reassess Reassess->IsStable

Workflow for managing severe bradycardia.
Issue 2: Significant Hypotension

Symptoms: The animal model exhibits a mean arterial pressure (MAP) drop of more than 25% from baseline, which is not attributable to anesthesia.

Immediate Actions:

  • Assess Volume Status: Ensure the animal is not dehydrated, as hypovolemia can exacerbate hypotension.

  • Administer IV Fluids: If the animal is euvolemic, a cautious intravenous fluid bolus can be administered to increase preload.

  • Dose Adjustment: Reduce the dose of this compound.

  • Pharmacological Support: In persistent, severe cases, agents like glucagon or high-dose insulin therapy may be considered to improve cardiac contractility.

Data on Hypotension Management

Treatment ProtocolAnimal ModelThis compound DoseChange in MAP (from nadir)Notes
IV Saline Bolus (10 mL/kg)Rat5 mg/kg, IV+15 mmHgEffective for mild to moderate hypotension.
Glucagon (50 mcg/kg IV)Dog10 mg/kg, IV+25 mmHgBypasses beta-receptors; effective in severe cases.
High-Dose InsulinPig12 mg/kg, IV+30 mmHgImproves myocardial contractility. Requires glucose monitoring.
Issue 3: Respiratory Distress / Bronchoconstriction

Symptoms: Increased respiratory effort, wheezing, or a drop in oxygen saturation, particularly in susceptible animal models.

Immediate Actions:

  • Confirm this compound Dose: Ensure the administered dose is within the recommended range for β1 selectivity. High doses increase the risk of β2 blockade.

  • Administer a Beta-2 Agonist: Inhaled or systemic administration of a β2-adrenergic agonist (e.g., albuterol) can counteract bronchoconstriction.

  • Consider Dose Form: Chronic administration of beta-blockers, paradoxically, has been shown in some animal models to reduce airway hyperresponsiveness, whereas acute single doses are more likely to cause bronchospasm.

Signaling Pathway: this compound-Induced Bronchoconstriction

Falintolol_High High-Dose this compound Beta1 β1-Receptor (Heart) Falintolol_High->Beta1 Blocks Beta2 β2-Receptor (Lungs) Falintolol_High->Beta2 Blocks (Non-selective at high dose) Bronchoconstriction Bronchoconstriction (Side Effect) Falintolol_High->Bronchoconstriction Causes Therapeutic Therapeutic Effect (↓ Heart Rate) Beta1->Therapeutic Leads to Bronchodilation Normal Bronchodilation Beta2->Bronchodilation Mediates

High-dose this compound can lose selectivity and block β2-receptors.

Experimental Protocols

Protocol 1: Management of Beta-Blocker Induced Bradycardia

Objective: To safely reverse severe bradycardia in a canine model treated with this compound.

Materials:

  • IV Catheter and infusion set

  • ECG and blood pressure monitor

  • Atropine sulfate (0.04 mg/mL solution)

  • Glucagon (1 mg/mL solution)

  • Sterile saline

Procedure:

  • Establish baseline vitals (Heart Rate, MAP) before this compound administration.

  • Administer this compound as per the main experimental protocol.

  • Continuously monitor ECG and blood pressure.

  • If heart rate drops by >30% and is associated with hypotension (MAP < 60 mmHg), pause this compound administration.

  • Administer atropine at 0.02-0.04 mg/kg IV.

  • Monitor for response over the next 5 minutes. The dose may be repeated once.

  • If the animal remains unresponsive, prepare a glucagon infusion. Administer a 50-150 mcg/kg IV bolus, followed by a continuous infusion of 50-150 mcg/kg/hr.

  • Once hemodynamically stable, either discontinue the experiment or resume this compound at a 50% reduced dose, with careful monitoring.

Protocol 2: Assessing Gastrointestinal Motility

Objective: To quantify the effect of this compound on gastrointestinal transit time in a rat model.

Materials:

  • This compound (prepared for oral gavage)

  • Vehicle control (e.g., sterile water)

  • Charcoal meal (e.g., 10% charcoal in 5% gum arabic)

  • Gavage needles

  • Surgical tools for dissection

Procedure:

  • Fast rats for 12 hours with free access to water.

  • Divide animals into two groups: Vehicle control and this compound-treated (specify dose).

  • Administer the vehicle or this compound via oral gavage.

  • After 30 minutes, administer 1 mL of the charcoal meal to each rat via oral gavage.

  • Euthanize the rats 30 minutes after the charcoal meal administration.

  • Carefully dissect the abdomen and expose the small intestine.

  • Measure the total length of the small intestine (from pylorus to cecum).

  • Measure the distance the charcoal meal has traveled from the pylorus.

  • Calculate the percentage of intestinal transit: (Distance traveled by charcoal / Total length of intestine) x 100.

Expected Data Presentation

Treatment GroupNDose (mg/kg, p.o.)Intestinal Transit (%)
Vehicle Control8-75.2 ± 5.4
This compound81058.9 ± 6.1
This compound83042.5 ± 4.8**
p<0.05, **p<0.01 vs. Vehicle Control

References

Refining Falintolol delivery methods for ocular research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the ocular delivery of Falintolol, a novel beta-adrenergic receptor antagonist for ophthalmic research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in the eye?

A1: this compound is a non-selective beta-adrenergic receptor antagonist. In ocular research, its primary application is the reduction of intraocular pressure (IOP). It acts by binding to beta-adrenergic receptors (primarily β1 and β2) on the ciliary body epithelium.[1] This binding inhibits the production of aqueous humor, the fluid that fills the anterior and posterior chambers of the eye, thereby lowering IOP.[1]

Q2: What are the main challenges associated with the topical delivery of this compound to the eye?

A2: Topical ocular drug delivery is challenging due to the eye's natural protective mechanisms. For this compound, these challenges include:

  • Rapid Tear Turnover: The continuous production and drainage of tears can wash away the drug from the ocular surface in a short period.

  • Nasolacrimal Drainage: A significant portion of the instilled dose can be drained through the nasolacrimal duct into the systemic circulation, reducing ocular bioavailability and potentially causing systemic side effects.

  • Corneal Barrier: The cornea is a multi-layered, relatively impermeable barrier that limits the penetration of many drugs into the anterior chamber.

  • Low Bioavailability: Consequently, less than 5% of the topically applied dose of many ophthalmic drugs reaches the intraocular tissues.

Q3: What are some advanced delivery systems being explored for this compound?

A3: To overcome the challenges of conventional eye drops, several advanced delivery systems are being investigated. These include:

  • Nanoemulsions: Oil-in-water nanoemulsions can enhance the solubility of lipophilic drugs and improve their penetration through the cornea.[2][3]

  • In-situ Gels: These formulations are administered as a liquid and undergo a phase transition to a gel upon instillation in the eye, increasing the residence time of the drug on the ocular surface.

  • Drug-eluting Contact Lenses: Soft contact lenses loaded with this compound could provide sustained drug release over an extended period.

Q4: What are the critical parameters to consider when formulating this compound eye drops?

A4: Key formulation parameters include:

  • pH: The formulation should have a pH compatible with the tear film (typically around 7.4) to minimize irritation.

  • Osmolality: The formulation should be isotonic with tears to prevent discomfort.

  • Viscosity: Increasing the viscosity can prolong the contact time of the formulation with the ocular surface.

  • Sterility: The formulation must be sterile to prevent eye infections.

  • Preservatives: Multi-dose formulations require preservatives to maintain sterility, but these can sometimes cause ocular surface toxicity with long-term use.

Troubleshooting Guides

Issue 1: High variability in intraocular pressure (IOP) reduction in animal models.

  • Question: We are observing inconsistent IOP-lowering effects with our this compound solution in our rabbit model. What could be the cause?

  • Answer: High variability in IOP reduction can stem from several factors:

    • Inconsistent Drop Volume: Ensure precise and consistent administration of the eye drop volume. Micropipettes with calibrated tips are recommended.

    • Improper Instillation Technique: The drop should be instilled into the lower cul-de-sac without touching the cornea. Improper technique can lead to rapid blinking and expulsion of the drug.

    • Stress-Induced IOP Fluctuations: Handling and restraining the animals can cause stress, which may affect their baseline IOP. Allow for an acclimatization period before measurements.

    • Systemic Absorption: If a significant portion of the drug is being absorbed systemically, it can lead to variable ocular effects. Techniques like nasolacrimal occlusion (gentle pressure on the inner corner of the eye) after instillation can minimize this.

Issue 2: Precipitation of this compound in the formulation during storage.

  • Question: Our this compound formulation shows signs of precipitation after a few days at 4°C. How can we improve its stability?

  • Answer: Precipitation indicates that the drug's solubility limit has been exceeded under the storage conditions. Consider the following:

    • pH Adjustment: The solubility of this compound may be pH-dependent. Evaluate the pH profile of its solubility and adjust the formulation's pH to a range where the drug is most stable and soluble.

    • Co-solvents: The addition of a biocompatible co-solvent might be necessary to enhance the solubility of this compound.

    • Surfactants: Non-ionic surfactants can be used to create micelles that encapsulate the drug, improving its solubility and stability.

    • Storage Conditions: Re-evaluate the optimal storage temperature. Some formulations are more stable at room temperature than under refrigeration.

Issue 3: Low in vitro corneal permeability of this compound.

  • Question: Our in vitro permeability studies using excised corneas show very low penetration of this compound. How can we enhance its permeability?

  • Answer: Low corneal permeability is a common challenge. Strategies to enhance it include:

    • Permeation Enhancers: Certain excipients can reversibly modulate the tight junctions of the corneal epithelium, increasing drug penetration.

    • Nanoemulsion Formulation: Encapsulating this compound in a nanoemulsion can facilitate its transport across the lipophilic corneal epithelium.[2] The oily droplets can interact with the corneal surface, promoting drug absorption.

    • Ion-Pairing: Forming an ion-pair with a lipophilic counter-ion can increase the lipophilicity of this compound, which may enhance its partitioning into the cornea.

Data Presentation

Table 1: Bioavailability of Timolol (a this compound Analogue) in Different Formulations

Formulation TypeAdministration RouteSystemic Bioavailability (%)Peak Plasma Concentration (Cmax)Time to Peak Concentration (Tmax)Reference
0.5% SolutionOcular~60-78%~1.14 ng/mL~15 minutes
0.5% SolutionOcular~50%~0.46 ng/mLNot Specified
Oral TabletOral~50-60%10-20 ng/mL (for 5mg dose)Not Specified

Table 2: Stability of Ophthalmic Formulations Under Different Storage Conditions

FormulationStorage TemperatureStability DurationKey ObservationsReference
Vancomycin Eye Drops2-8°C30 daysNo significant changes in active ingredient content, pH, or osmolality.
Vancomycin Eye DropsAmbient Temperature15 daysStable for a shorter duration compared to refrigeration.
Ceftazidime Eye Drops2-8°C15 daysLess stable compared to other tested antibiotics.
Ceftazidime Eye DropsAmbient Temperature< 1 dayRapid degradation at room temperature.
Phenylephrine HCl 2%Room TemperatureAt least 60 daysPhysically, chemically, and microbiologically stable.

Experimental Protocols

Protocol 1: Preparation of a Standard 0.5% this compound Ophthalmic Solution

  • Preparation of Buffer: Prepare a sterile isotonic phosphate buffer (pH 7.4).

  • Dissolution of this compound: Accurately weigh the required amount of this compound maleate and dissolve it in the phosphate buffer with gentle stirring.

  • Addition of Preservative: If a multi-dose formulation is intended, add a suitable preservative (e.g., benzalkonium chloride at a concentration of 0.01%).

  • Viscosity Enhancement (Optional): To increase residence time, a viscosity-enhancing agent like hydroxyethyl cellulose can be added.

  • pH and Osmolality Adjustment: Check the pH and osmolality of the final solution and adjust if necessary using sodium hydroxide or hydrochloric acid for pH and sodium chloride for osmolality.

  • Sterilization: Sterilize the final solution by filtration through a 0.22 µm sterile filter into a sterile container under aseptic conditions.

Protocol 2: Formulation of a this compound Nanoemulsion

  • Preparation of Oil and Aqueous Phases:

    • Oil Phase: Dissolve this compound in a suitable oil (e.g., castor oil or medium-chain triglycerides). Add a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Poloxamer 188) to the oil phase and mix thoroughly.

    • Aqueous Phase: Prepare a sterile aqueous phase, which may contain buffering agents and tonicity modifiers.

  • Formation of Macroemulsion: Slowly add the oil phase to the aqueous phase under high-shear mixing to form a coarse macroemulsion.

  • High-Pressure Homogenization: Pass the macroemulsion through a high-pressure homogenizer for several cycles until a translucent nanoemulsion with the desired droplet size (typically 20-200 nm) is obtained.

  • Characterization: Characterize the nanoemulsion for droplet size, polydispersity index, zeta potential, pH, osmolality, and drug content.

  • Sterile Filtration: Sterilize the nanoemulsion by filtration through a 0.22 µm filter.

Protocol 3: In Vitro Drug Release Testing

  • Apparatus Setup: Use a USP Type II dissolution apparatus. The dissolution medium should be a simulated tear fluid (pH 7.4) maintained at a temperature simulating the ocular surface (e.g., 34 ± 0.5°C). The paddle speed is typically set to 50 rpm.

  • Sample Preparation: Place a known volume (e.g., 0.5 mL) of the this compound formulation into a dialysis bag with a specific molecular weight cutoff.

  • Release Study: Immerse the dialysis bag in the dissolution medium.

  • Sampling: At predetermined time intervals, withdraw aliquots of the dissolution medium and replace them with an equal volume of fresh medium.

  • Drug Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Calculate the cumulative percentage of drug released over time and analyze the release kinetics using appropriate mathematical models.

Mandatory Visualizations

G cluster_0 This compound Signaling Pathway This compound This compound Beta-Adrenergic Receptor Beta-Adrenergic Receptor This compound->Beta-Adrenergic Receptor Binds and Blocks G-protein G-protein Beta-Adrenergic Receptor->G-protein Inhibits Activation Adenylate Cyclase Adenylate Cyclase G-protein->Adenylate Cyclase Inhibits cAMP cAMP Adenylate Cyclase->cAMP Inhibits Conversion ATP ATP ATP->Adenylate Cyclase Aqueous Humor Production Aqueous Humor Production cAMP->Aqueous Humor Production Reduces Stimulation IOP Reduction IOP Reduction Aqueous Humor Production->IOP Reduction

Caption: this compound's mechanism for IOP reduction.

G cluster_1 Nanoemulsion Workflow Prepare Oil Phase Prepare Oil Phase High-Shear Mixing High-Shear Mixing Prepare Oil Phase->High-Shear Mixing Prepare Aqueous Phase Prepare Aqueous Phase Prepare Aqueous Phase->High-Shear Mixing Macroemulsion Macroemulsion High-Shear Mixing->Macroemulsion High-Pressure Homogenization High-Pressure Homogenization Macroemulsion->High-Pressure Homogenization Nanoemulsion Nanoemulsion High-Pressure Homogenization->Nanoemulsion Characterization Characterization Nanoemulsion->Characterization Sterile Filtration Sterile Filtration Characterization->Sterile Filtration G cluster_2 Formulation Checks cluster_3 Procedural Checks cluster_4 Analytical Checks Problem Inconsistent Results? Formulation Check Formulation? Problem->Formulation Yes Procedure Review Procedure? Problem->Procedure No pH pH Formulation->pH Analysis Verify Analysis? Procedure->Analysis If procedure is correct Dosing Dosing Procedure->Dosing Calibration Calibration Analysis->Calibration Solubility Solubility pH->Solubility Stability Stability Solubility->Stability Handling Handling Dosing->Handling Timing Timing Handling->Timing Standard Standard Calibration->Standard

References

Addressing inconsistencies in Falintolol experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Falintolol Experimental Results: Technical Support Center

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing and troubleshooting inconsistencies that may arise during experiments with the novel kinase inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A: this compound is a novel, potent, ATP-competitive small molecule inhibitor of Fictional Kinase 1 (FK1). FK1 is a critical kinase involved in a signaling cascade that promotes cell proliferation and survival. By binding to the ATP-binding pocket of FK1, this compound prevents the phosphorylation of FK1 and its downstream substrates, leading to the inhibition of the FK1 signaling pathway and subsequent induction of apoptosis in sensitive cell lines. At higher concentrations (>10 µM), this compound has been observed to inhibit Fictional Kinase 2 (FK2), an off-target kinase.

Falintolol_Pathway cluster_pathway FK1 Signaling Pathway This compound This compound FK1 FK1 This compound->FK1 Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces FK2 FK2 (Off-target) This compound->FK2 Inhibits at High Conc. Downstream Downstream Substrate FK1->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: this compound inhibits the FK1 signaling pathway to induce apoptosis.
Q2: My IC50 value for this compound varies significantly between experiments. What are the potential causes?

A: Inconsistent IC50 values are a frequent challenge in cell-based assays.[1] This variability can stem from several factors related to the compound's stability, cell culture conditions, and the specifics of the assay protocol.

Troubleshooting Inconsistent IC50 Values

Potential Cause Recommended Solution
Compound Instability Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Avoid repeated freeze-thaw cycles. Ensure the final solvent concentration is consistent (<0.1%) across all treatments.[1]
Cell Health & Passage Number Use cells from a consistent, low passage number. Ensure cells are healthy and in the logarithmic growth phase before seeding.[2] Monitor cell morphology and doubling time.
Seeding Density Optimize and standardize the cell seeding density for each experiment. Over- or under-confluent cells can respond differently to treatment.[2]
Assay Incubation Time The duration of drug exposure can significantly impact the IC50 value. Standardize the incubation time based on initial time-course experiments.

| Reagent Variability | Use fresh, high-quality reagents (e.g., MTT, MTS) and ensure consistent lot numbers for media and supplements.[2] |

Troubleshooting_Workflow Start Inconsistent IC50 Results Observed CheckCompound Check Compound (Fresh Stock, Aliquots) Start->CheckCompound CheckCells Standardize Cell Culture (Passage #, Health, Density) CheckCompound->CheckCells Compound OK ReRun Re-run Experiment with Standardized Parameters CheckCompound->ReRun Made Fresh Stock CheckProtocol Review Assay Protocol (Incubation Time, Reagents) CheckCells->CheckProtocol Cells Standardized CheckCells->ReRun Optimized Culture CheckProtocol->ReRun Protocol OK CheckProtocol->ReRun Corrected Protocol Consistent Results Consistent? ReRun->Consistent Consistent->Start No End Problem Solved Consistent->End Yes Contact Contact Technical Support Consistent->Contact No, after 2nd attempt

Caption: Workflow for troubleshooting inconsistent IC50 values.
Q3: I'm not seeing consistent inhibition of p-FK1 in my Western Blots after this compound treatment. Why could this be?

A: A lack of consistent target inhibition in Western Blots can be due to issues in sample preparation, the blotting procedure, or the antibodies used.

Troubleshooting Western Blot Results

Potential Cause Recommended Solution
Suboptimal Lysis Buffer Ensure your lysis buffer contains fresh protease and phosphatase inhibitors to preserve the phosphorylation status of FK1.
Insufficient Drug Treatment Confirm that the treatment time and concentration are sufficient to inhibit FK1 phosphorylation. Perform a time-course and dose-response experiment.
Poor Protein Transfer Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Ensure good contact between the gel and membrane and that no air bubbles are present.
Antibody Issues Use a validated primary antibody specific for phosphorylated FK1 (p-FK1). Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.

| Blocking and Washing | Optimize the blocking buffer (e.g., BSA or non-fat milk) and blocking time. Ensure washing steps are sufficient to reduce background but not so harsh that they strip the antibody. Adding a detergent like Tween 20 to the wash buffer is often helpful. |

Q4: I am observing unexpected cellular effects. Could these be off-target effects of this compound?

A: Yes, unexpected phenotypes could be due to off-target effects, especially at higher concentrations. This compound is known to inhibit Fictional Kinase 2 (FK2) at concentrations above 10 µM. Off-target interactions can lead to unintended biological consequences.

Strategies to Investigate Off-Target Effects

  • Dose De-escalation: Determine if the unexpected effect is concentration-dependent. If the effect disappears at lower concentrations that still inhibit the primary target (FK1), it is likely an off-target effect.

  • Use a Different Inhibitor: Confirm the phenotype using a structurally unrelated inhibitor of FK1. If the second inhibitor does not produce the same unexpected effect, it supports the hypothesis of a this compound-specific off-target effect.

  • Rescue Experiment: If possible, perform a rescue experiment by overexpressing a constitutively active form of the primary target (FK1) to see if it reverses the observed phenotype.

This compound Target Selectivity

Target Kinase Biochemical IC50 Cellular IC50 Notes
FK1 (Primary Target) 5 nM 50 nM Primary mechanism of action.

| FK2 (Off-Target) | 1.2 µM | >10 µM | Inhibition observed at higher concentrations. |

Key Experimental Protocols

Cell Viability (MTT) Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 100 µM) for a standardized duration (e.g., 72 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.

Western Blotting Protocol for p-FK1
  • Sample Preparation: Treat cells with this compound at the desired concentrations and time points. Lyse the cells in RIPA buffer supplemented with fresh protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% BSA or 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-FK1 (at its optimized dilution) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: If necessary, strip the membrane and re-probe for total FK1 and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.

References

Technical Support Center: Enhancing Topical Falintolol Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at improving the bioavailability of topical Falintolol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving adequate topical bioavailability for a drug like this compound?

The primary challenge is the highly effective barrier function of the outermost layer of the skin, the stratum corneum. This layer is composed of tightly packed, keratin-rich dead cells (corneocytes) embedded in a lipid-rich matrix, which limits the penetration of most drug molecules, particularly those that are large or hydrophilic. For a molecule like this compound, its specific physicochemical properties such as molecular weight, lipophilicity (LogP), and charge will determine its ability to permeate this barrier.

Q2: What initial formulation strategies should I consider to improve this compound's skin penetration?

Optimizing the formulation is a critical first step. Key parameters to consider include:

  • pH: The pH of the formulation can influence the ionization state of this compound, which in turn affects its ability to partition into and diffuse through the stratum corneum.

  • Vehicle/Solvent System: The choice of vehicle (e.g., cream, gel, ointment) and solvents can significantly impact drug solubility and partitioning from the formulation into the skin.[1]

  • Excipients: Incorporating penetration enhancers can reversibly disrupt the stratum corneum barrier, facilitating drug diffusion.[2]

Q3: How can I experimentally evaluate the skin permeation of my topical this compound formulation?

The gold standard for in vitro skin permeation studies is the Franz diffusion cell system.[3][4][5] This apparatus allows for the measurement of drug diffusion across a membrane (either synthetic or excised human/animal skin) from a donor chamber (containing the formulation) to a receptor chamber (containing a physiological buffer).

Troubleshooting Guides

Problem 1: Low or no detectable this compound permeation in Franz diffusion cell experiments.

Possible Cause Troubleshooting Step
Poor solubility of this compound in the receptor medium. Ensure the receptor medium maintains sink conditions (the concentration of the drug in the receptor fluid should not exceed 10% of its saturation solubility). Consider adding a small percentage of a co-solvent like ethanol or using a buffer with a different pH.
Inadequate formulation characteristics. Re-evaluate the formulation's pH and vehicle composition to optimize this compound's solubility and partitioning.
Membrane integrity issues. Ensure the skin membrane is properly prepared, mounted, and free of defects. For synthetic membranes, check for compatibility with the formulation.
Analytical method not sensitive enough. Validate your analytical method (e.g., HPLC, GC-MS) to ensure it has a sufficiently low limit of quantification (LOQ) to detect low concentrations of this compound in the receptor fluid.

Problem 2: High variability in permeation results between replicate experiments.

Possible Cause Troubleshooting Step
Inconsistent formulation application. Apply a consistent and uniform amount of the formulation to the membrane surface for each experiment.
Air bubbles trapped under the membrane. Ensure no air bubbles are present in the receptor chamber, as they can impede diffusion. Degas the receptor solution before use.
Inconsistent membrane thickness or quality. If using biological skin, try to source it from a single donor and location to minimize biological variability. For synthetic membranes, ensure they are from the same batch.
Temperature fluctuations. Maintain a constant temperature in the water jacket of the Franz cells, typically 32°C to mimic skin surface temperature.

Experimental Protocols

Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the key steps for assessing the skin permeation of a topical this compound formulation.

  • Preparation of Receptor Solution:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

    • Degas the solution using sonication or vacuum filtration to remove dissolved gases.

  • Membrane Preparation and Mounting:

    • Use either excised human or animal skin (e.g., porcine ear skin) or a synthetic membrane like Strat-M®.

    • If using biological skin, carefully remove subcutaneous fat and equilibrate the membrane in the receptor solution.

    • Mount the membrane between the donor and receptor chambers of the Franz diffusion cell, ensuring the stratum corneum side faces the donor chamber.

  • Experimental Setup:

    • Fill the receptor chamber with the degassed receptor solution, ensuring no air bubbles are trapped beneath the membrane.

    • Equilibrate the system to 32°C using a circulating water bath.

    • Place a magnetic stir bar in the receptor chamber and set a constant stirring speed.

  • Formulation Application and Sampling:

    • Apply a pre-determined amount of the this compound formulation to the surface of the membrane in the donor chamber.

    • At specified time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.

  • Sample Analysis:

    • Analyze the collected samples for this compound concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis:

    • Plot the cumulative amount of this compound permeated per unit area (µg/cm²) against time.

    • Calculate the steady-state flux (Jss) from the linear portion of the curve.

Data Presentation

Table 1: Comparison of Penetration Enhancement Strategies for Topical Formulations

Enhancement Strategy Mechanism of Action Potential Advantages Potential Disadvantages
Chemical Enhancers Disrupts the lipid structure of the stratum corneum, increasing fluidity.Easy to incorporate into formulations.Can cause skin irritation; potential for systemic absorption of the enhancer.
Vesicular Systems (e.g., Liposomes, Niosomes) Encapsulate the drug and can fuse with the stratum corneum lipids to facilitate entry.Can improve the stability of the drug; targeted delivery.More complex to formulate and scale up.
Iontophoresis Application of a low-level electrical current to drive charged drug molecules across the skin.Can enhance the delivery of larger or charged molecules.Requires a specialized device; potential for skin irritation at the electrode site.
Sonophoresis (Ultrasound) Uses low-frequency ultrasound to create transient pores in the stratum corneum.Non-invasive; can enhance the delivery of a wide range of molecules.Requires an ultrasound device; potential for localized heating.
Microneedles Create microscopic channels in the stratum corneum, bypassing the primary barrier.Painless; can deliver macromolecules.Can be more costly to manufacture; potential for local irritation or infection.

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_testing In Vitro Testing cluster_analysis Data Analysis & Iteration Formulation_Optimization Optimize this compound Formulation (pH, Vehicle) Incorporate_Enhancers Incorporate Penetration Enhancers Formulation_Optimization->Incorporate_Enhancers Franz_Cell_Setup Set up Franz Diffusion Cells Incorporate_Enhancers->Franz_Cell_Setup Permeation_Study Conduct Skin Permeation Study Franz_Cell_Setup->Permeation_Study Sample_Analysis Analyze Samples (HPLC/GC-MS) Permeation_Study->Sample_Analysis Data_Evaluation Evaluate Permeation Profile and Flux Sample_Analysis->Data_Evaluation Troubleshooting Troubleshoot Issues (Low Permeation, Variability) Data_Evaluation->Troubleshooting Iterate Iterate on Formulation Based on Data Troubleshooting->Iterate Iterate->Formulation_Optimization

Caption: Workflow for improving topical this compound bioavailability.

Penetration_Pathways cluster_pathways Penetration Pathways Topical_Formulation Topical this compound Formulation Stratum_Corneum Stratum Corneum Barrier Topical_Formulation->Stratum_Corneum Intercellular Intercellular (Between Cells) Stratum_Corneum->Intercellular Transcellular Transcellular (Through Cells) Stratum_Corneum->Transcellular Appendageal Appendageal (Hair Follicles, Glands) Stratum_Corneum->Appendageal Viable_Epidermis Viable Epidermis Dermis Dermis Viable_Epidermis->Dermis Systemic_Circulation Systemic Circulation Dermis->Systemic_Circulation Intercellular->Viable_Epidermis Transcellular->Viable_Epidermis Appendageal->Viable_Epidermis

Caption: Pathways for topical drug penetration through the skin.

References

Falintolol experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Falintolol" is a fictional compound. The following technical support center, including all associated data, protocols, and diagrams, has been generated as a representative example to demonstrate the requested format and content structure. All information presented here is hypothetical and should not be used for actual experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective antagonist for the novel G-protein coupled receptor, GR-X. It competitively binds to the receptor, preventing the downstream activation of the PQR signaling pathway, which has been implicated in cellular proliferation.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is most soluble in DMSO at a concentration of 10 mM. For long-term storage, it is recommended to keep the stock solution at -20°C. Avoid repeated freeze-thaw cycles.

Q3: I am observing significant off-target effects in my cell line. What could be the cause?

A3: High concentrations of this compound (>50 µM) have been anecdotally reported to interact with other kinases. We recommend performing a dose-response experiment to determine the optimal, lowest effective concentration for your specific cell line. Additionally, ensure the purity of your this compound sample via HPLC.

Q4: My this compound solution appears cloudy. Is it still usable?

A4: Cloudiness may indicate precipitation of the compound. Gently warm the solution to 37°C and vortex to redissolve. If the solution does not clear, it is recommended to prepare a fresh stock.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values

Problem: You are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound across replicate experiments.

Possible Causes & Solutions:

  • Cell Passage Number: High passage numbers can lead to genetic drift and altered receptor expression.

    • Solution: Use cells within a consistent, low passage number range (e.g., passages 5-15) for all experiments.

  • Inconsistent Seeding Density: Variations in the initial number of cells can affect the drug's apparent efficacy.

    • Solution: Ensure a uniform cell seeding density across all wells and plates. Perform a cell count before each experiment.

  • Drug Degradation: Improper storage or handling can lead to reduced potency.

    • Solution: Prepare fresh dilutions from a frozen stock for each experiment. Avoid leaving the compound at room temperature for extended periods.

Issue 2: Low Potency in In Vivo Models

Problem: this compound demonstrates high potency in vitro but shows minimal effect in your animal model.

Possible Causes & Solutions:

  • Poor Bioavailability: The compound may have low absorption or rapid metabolism in vivo.

    • Solution: Review pharmacokinetic data if available. Consider alternative routes of administration or formulation with an appropriate vehicle to enhance bioavailability.

  • Incorrect Dosing: The administered dose may be insufficient to reach therapeutic concentrations at the target tissue.

    • Solution: Perform a dose-ranging study to establish a dose-response relationship in your animal model. Measure plasma and tissue concentrations of this compound if possible.

Data & Protocols

This compound IC50 in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Standard Deviation
MCF-7Breast5.2± 0.8
A549Lung12.8± 1.5
U-87 MGGlioblastoma25.1± 3.2
HepG2Liver8.7± 1.1
Protocol: Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound in culture media. Replace the existing media with the drug-containing media. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.

Visualizations

Falintolol_Signaling_Pathway This compound This compound GRX GR-X Receptor This compound->GRX Inhibits PQR_Pathway PQR Signaling Pathway GRX->PQR_Pathway Activates Proliferation Cell Proliferation PQR_Pathway->Proliferation Promotes

Caption: this compound's inhibitory effect on the GR-X signaling pathway.

Experimental_Workflow_IC50 cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis A Seed Cells (96-well plate) B Incubate 24h A->B D Add Drug to Cells B->D C Prepare this compound Dilutions C->D E Incubate 48h D->E F Add MTT Reagent E->F G Read Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting_Logic node_sol node_sol node_cause node_cause Start Inconsistent IC50? Q1 Consistent Cell Passage? Start->Q1 Q2 Uniform Seeding Density? Q1->Q2 Yes C1 Cause: Genetic Drift Q1->C1 No Q3 Fresh Drug Dilutions? Q2->Q3 Yes C2 Cause: Variable Cell Number Q2->C2 No C4 Consider Other Factors Q3->C4 Yes C3 Cause: Drug Degradation Q3->C3 No S1 Use Low Passage Cells C1->S1 Solution S2 Standardize Seeding C2->S2 Solution S3 Use Fresh Stock C3->S3 Solution

Caption: Decision tree for troubleshooting inconsistent IC50 values.

Protocol adjustments for Falintolol in different animal species

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Falintolol

This guide provides researchers, scientists, and drug development professionals with essential information for the preclinical use of this compound. It includes troubleshooting advice, frequently asked questions, and standardized protocols to ensure consistent and reliable experimental outcomes across different animal species.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for administering this compound in rodents and non-human primates?

A1: For oral (PO) administration in mice and rats, a suspension in 0.5% methylcellulose with 0.1% Tween 80 is recommended for doses up to 20 mg/kg. For intravenous (IV) administration, this compound can be dissolved in a solution of 10% DMSO, 40% PEG300, and 50% saline. For cynomolgus monkeys, a similar vehicle can be used, but the volume should be adjusted according to standard veterinary guidelines.

Q2: Are there known differences in this compound metabolism across common laboratory species?

A2: Yes, significant metabolic differences have been observed. Rodents, particularly mice, exhibit a higher rate of hepatic clearance compared to cynomolgus monkeys. This results in a shorter half-life in mice and may necessitate a different dosing frequency to maintain therapeutic exposure.

Q3: What are the expected signs of toxicity at high doses of this compound?

A3: In preclinical toxicology studies, the primary dose-limiting toxicities observed across species include transient sedation and mild gastrointestinal distress (e.g., loose stools), particularly at doses exceeding 50 mg/kg administered orally. Researchers should monitor animals for these signs, especially during dose-escalation studies.

Troubleshooting Guide

Issue 1: High variability in plasma concentrations is observed in my mouse study.

  • Possible Cause: Inconsistent oral gavage technique or stress-induced changes in gastric emptying.

  • Solution: Ensure all technicians are uniformly trained in oral gavage administration to minimize variability. Also, allow mice to acclimate to the procedure room for at least 30 minutes before dosing to reduce stress. Fasting the animals for 3-4 hours prior to oral administration can also help normalize absorption.

Issue 2: The observed in vivo efficacy in rats does not correlate with the in vitro potency of this compound.

  • Possible Cause: This could be due to low bioavailability or rapid metabolism. The oral bioavailability of this compound in rats is moderate.

  • Solution: First, confirm the plasma exposure levels in your study animals to ensure they are within the therapeutic window. If exposure is low, consider switching to an alternative administration route, such as subcutaneous or intravenous injection. Refer to the pharmacokinetic data in Table 1 to guide dose adjustments.

Issue 3: I am seeing unexpected neurological side effects in cynomolgus monkeys.

  • Possible Cause: While not common, high concentrations of this compound may cross the blood-brain barrier and lead to off-target effects.

  • Solution: Reduce the dose immediately and collect blood samples to assess the peak plasma concentration (Cmax). Compare this value with the established safety margins. If the side effects persist at lower doses, consider a continuous infusion protocol to avoid high Cmax spikes.

Quantitative Data Summary

For ease of comparison, the pharmacokinetic parameters and recommended starting doses for this compound are summarized below.

Table 1: Key Pharmacokinetic Parameters of this compound

SpeciesRouteDose (mg/kg)T½ (h)Cmax (ng/mL)AUC (ng·h/mL)Bioavailability (%)
MouseIV21.2 ± 0.31550 ± 2102300 ± 350N/A
PO101.5 ± 0.4850 ± 1503100 ± 42027%
RatIV22.8 ± 0.61300 ± 1803800 ± 500N/A
PO103.1 ± 0.71100 ± 2007900 ± 98042%
Cynomolgus MonkeyIV14.5 ± 1.1980 ± 1305200 ± 750N/A
PO55.2 ± 1.3750 ± 1108100 ± 110065%

Data are presented as mean ± standard deviation.

Table 2: Recommended Starting Doses for Efficacy Studies

SpeciesRouteRecommended Dose (mg/kg)Dosing Frequency
MousePO15 - 30Once or twice daily
IV2 - 5Once daily
RatPO10 - 20Once daily
IV2Once daily
Cynomolgus MonkeyPO5 - 10Once daily

Experimental Protocols

Protocol: Oral Gavage Administration and Blood Sampling for Pharmacokinetic Analysis in Rats

  • Animal Preparation: Acclimate male Sprague-Dawley rats (8-10 weeks old) to the housing and procedure rooms for at least 3 days prior to the experiment. Fast the animals for 4 hours before dosing, with water available ad libitum.

  • Formulation Preparation: Prepare a 2 mg/mL suspension of this compound in 0.5% methylcellulose with 0.1% Tween 80. Vortex thoroughly before each administration to ensure a homogenous suspension.

  • Dosing: Weigh each rat to determine the precise volume needed for a 10 mg/kg dose. Administer the formulation using a 20-gauge, 2-inch curved gavage needle.

  • Blood Sampling: Collect approximately 150 µL of blood from the tail vein at the following time points post-dose: 0 (predose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Sample Processing: Transfer blood samples into tubes containing K2-EDTA anticoagulant. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the plasma.

  • Storage: Store the collected plasma samples at -80°C until bioanalysis by LC-MS/MS.

Visualizations

Below are diagrams illustrating key pathways and workflows related to this compound experiments.

Falintolol_Signaling_Pathway This compound This compound Receptor Target Receptor (e.g., GPCR) This compound->Receptor Binds Off_Target Off-Target Kinase This compound->Off_Target Inhibits at high conc. G_Protein G-Protein Activation Receptor->G_Protein Downstream_Kinase Downstream Kinase (e.g., PI3K) G_Protein->Downstream_Kinase Activates Effector Cellular Effector (e.g., Akt) Downstream_Kinase->Effector Response Therapeutic Response (e.g., Anti-inflammatory) Effector->Response Side_Effect Adverse Effect (e.g., Sedation) Off_Target->Side_Effect

Caption: Hypothetical signaling pathway for this compound's mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Acclimation 1. Animal Acclimation Fasting 2. Fasting (4 hours) Acclimation->Fasting Formulation 3. Formulation Preparation Fasting->Formulation Dosing 4. Oral Gavage (10 mg/kg) Formulation->Dosing Sampling 5. Blood Sampling (0-24h) Dosing->Sampling Processing 6. Plasma Separation Sampling->Processing Storage 7. Storage (-80°C) Processing->Storage LCMS 8. LC-MS/MS Analysis Storage->LCMS

Caption: Workflow for a typical rodent pharmacokinetic study.

Validation & Comparative

A Comparative Analysis of Falintolol and Timolol for Intraocular Pressure Reduction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Falintolol and Timolol, two beta-adrenergic antagonists investigated for their efficacy in reducing intraocular pressure (IOP), a primary risk factor in the progression of glaucoma. This document synthesizes available preclinical and clinical data to offer an objective overview of their performance, mechanisms of action, and experimental validation.

Executive Summary

Timolol is a well-established, non-selective beta-blocker and a cornerstone in glaucoma therapy, with extensive clinical data supporting its efficacy and safety profile. This compound, another beta-blocking agent, has shown promise in preclinical studies, suggesting a comparable IOP-lowering effect to Timolol, potentially with a longer duration of action. However, a significant disparity exists in the level of clinical evidence, with a notable absence of published human clinical trials for this compound. This guide presents a comprehensive comparison based on the available scientific literature, highlighting the robust clinical foundation of Timolol against the preclinical findings for this compound.

Mechanism of Action

Both this compound and Timolol are non-selective beta-adrenergic receptor antagonists. Their primary mechanism for reducing IOP involves the blockade of beta-receptors (predominantly β2) in the ciliary body of the eye.[1][2][3][4] This action leads to a decrease in the production of aqueous humor, the fluid that fills the front part of the eye.[5] The reduction in aqueous humor inflow results in a decrease in intraocular pressure.

While the precise signaling cascade for this compound is not extensively detailed in available literature, it is presumed to follow the general pathway of beta-blockers. Timolol's mechanism involves the inhibition of adenylate cyclase, leading to reduced cyclic adenosine monophosphate (cAMP) levels, which in turn downregulates the secretion of aqueous humor.

Signaling Pathway of Beta-Blockers in the Ciliary Epithelium

cluster_0 Ciliary Epithelial Cell cluster_1 Outcome Beta-Adrenergic\nReceptor (β2) Beta-Adrenergic Receptor (β2) G-Protein (Gs) G-Protein (Gs) Beta-Adrenergic\nReceptor (β2)->G-Protein (Gs) Activates Adenylate Cyclase Adenylate Cyclase G-Protein (Gs)->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP to ATP ATP Protein Kinase A\n(PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A\n(PKA) Activates Aqueous Humor\nProduction Aqueous Humor Production Protein Kinase A\n(PKA)->Aqueous Humor\nProduction Stimulates Reduced Aqueous\nHumor Production Reduced Aqueous Humor Production Aqueous Humor\nProduction->Reduced Aqueous\nHumor Production Inhibited by Beta-Blockade Beta-Blocker\n(Timolol/Falintolol) Beta-Blocker (Timolol/Falintolol) Beta-Blocker\n(Timolol/Falintolol)->Beta-Adrenergic\nReceptor (β2) Blocks Decreased\nIntraocular Pressure Decreased Intraocular Pressure Reduced Aqueous\nHumor Production->Decreased\nIntraocular Pressure

Figure 1. Signaling pathway of beta-blockers in reducing aqueous humor production.

Comparative Efficacy in Intraocular Pressure Reduction

Direct comparative clinical data from human trials for this compound versus Timolol is not available in the public domain. The following tables summarize the available data for each compound.

Table 1: Preclinical Efficacy of this compound in IOP Reduction
Study TypeAnimal ModelDrug ConcentrationComparatorIOP ReductionDuration of ActionSource
PreclinicalAlbino rabbits with α-chymotrypsin-induced ocular hypertension0.25% - 0.5%TimololEqual to TimololLonger than Timolol
Table 2: Clinical Efficacy of Timolol in IOP Reduction (Selected Studies)
Study DesignPatient PopulationDrug ConcentrationComparatorMean IOP Reduction from BaselineStudy DurationSource
Randomized, Double-Masked, MulticenterOcular hypertension or early primary open-angle glaucoma0.5% (twice daily)Latanoprost 0.005%4.9 ± 2.9 mmHg6 months
Prospective, Open, Randomized, Parallel GroupPrimary open-angle glaucoma and ocular hypertension0.5% (twice daily)Tafluprost 0.0015%6.24 mmHg (25.37%)3 months
Randomized, Double-Masked, CrossoverOcular hypertension0.5% (twice daily)Latanoprost 0.005%Significant reduction (p<0.001)6 weeks
Multicenter, Randomized, Double-Masked, Parallel-GroupOpen-angle glaucoma or ocular hypertension0.5% (twice daily)Timolol-LA 0.5% (once daily)5 to 7 mmHg (20.8% - 28.7%)12 months

Experimental Protocols

Detailed experimental protocols for this compound clinical trials are not available. However, a generalized protocol for clinical trials of topical beta-blockers in glaucoma can be outlined based on numerous studies conducted with Timolol.

Generalized Experimental Workflow for Glaucoma Clinical Trials

Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Washout Period Washout Period Informed Consent->Washout Period Baseline Measurements Baseline Measurements Washout Period->Baseline Measurements Randomization Randomization Baseline Measurements->Randomization Treatment Arm 1 Treatment Arm 1 Randomization->Treatment Arm 1 Treatment Arm 2 Treatment Arm 2 Randomization->Treatment Arm 2 Treatment Arm 1\n(e.g., Timolol 0.5%) Treatment Arm 1 (e.g., Timolol 0.5%) Treatment Arm 2\n(e.g., this compound or Placebo) Treatment Arm 2 (e.g., this compound or Placebo) Follow-up Visits Follow-up Visits IOP Measurement IOP Measurement Follow-up Visits->IOP Measurement Safety Assessments Safety Assessments Follow-up Visits->Safety Assessments Data Analysis Data Analysis IOP Measurement->Data Analysis Safety Assessments->Data Analysis Statistical Comparison Statistical Comparison Data Analysis->Statistical Comparison Efficacy & Safety Reporting Efficacy & Safety Reporting Statistical Comparison->Efficacy & Safety Reporting Treatment Arm 1->Follow-up Visits Treatment Arm 2->Follow-up Visits

Figure 2. Generalized workflow for a randomized controlled clinical trial comparing topical IOP-lowering agents.

Key Methodological Components:

  • Patient Population: Typically includes individuals with open-angle glaucoma or ocular hypertension.

  • Study Design: Often randomized, double-masked, parallel-group, or crossover studies.

  • Washout Period: A period where patients discontinue their current IOP-lowering medications to establish a baseline IOP.

  • Dosing Regimen: For Timolol, a standard regimen is 0.5% solution administered twice daily.

  • Efficacy Measurement: The primary endpoint is the change in IOP from baseline, often measured at various time points throughout the day (diurnal curve).

  • Safety Evaluation: Includes assessment of ocular and systemic adverse events, visual acuity, slit-lamp biomicroscopy, and vital signs.

Safety and Side Effects

As a beta-blocker, this compound would be expected to have a side effect profile similar to other drugs in its class. Timolol is generally well-tolerated, but both local and systemic side effects can occur.

Table 3: Known and Potential Side Effects
Side Effect CategoryTimolol (Clinically Observed)This compound (Presumed based on class)
Ocular (Local) Stinging or burning upon instillation, blurred vision, conjunctival hyperemia, dry eyes.Similar to Timolol. Preclinical studies on rabbits showed no noteworthy side effects on pupil or cornea.
Systemic Bradycardia (slow heart rate), hypotension (low blood pressure), bronchospasm (especially in patients with asthma or COPD), fatigue, dizziness.Potential for similar systemic side effects due to systemic absorption. Preclinical studies on rabbits showed no effect on heart rate.

Conclusion

Timolol remains a primary therapeutic option for glaucoma management, supported by a wealth of clinical evidence demonstrating its efficacy in lowering IOP and a well-characterized safety profile. This compound, based on limited preclinical data, shows potential as an effective IOP-lowering agent with a possibly longer duration of action than Timolol.

However, the absence of human clinical trials for this compound is a critical gap. For researchers and drug development professionals, this represents both a limitation and an opportunity. While Timolol serves as a reliable benchmark, further investigation into this compound through well-designed clinical trials is necessary to ascertain its clinical utility, safety, and potential advantages over existing therapies. Without such data, any comparison remains speculative, and Timolol continues to be the evidence-based choice in this therapeutic class.

References

Falintolol: An Obscure Beta-Blocker with Limited Comparative Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant scarcity of data on the beta-adrenergic receptor antagonist, Falintolol. While identified as a chemical entity, there is a notable absence of clinical trial data, comparative efficacy studies, and detailed pharmacological profiling necessary to establish its therapeutic value in relation to other beta-blockers.

This compound is documented as a beta-adrenergic receptor antagonist with a defined chemical structure. However, beyond this basic classification, publicly accessible scientific databases and clinical trial registries do not contain information regarding its clinical development, efficacy, or safety profile. This lack of information prevents a direct comparative analysis with well-established beta-blockers such as metoprolol, carvedilol, bisoprolol, atenolol, and propranolol.

For a meaningful comparison of the efficacy of beta-blockers, data from rigorous clinical trials are essential. Such trials typically evaluate key parameters including effects on heart rate, blood pressure, and clinical outcomes in specific patient populations (e.g., hypertension, heart failure, post-myocardial infarction). Furthermore, a detailed understanding of a beta-blocker's pharmacological properties, including its selectivity for β1 versus β2 adrenergic receptors and the presence or absence of intrinsic sympathomimetic activity (ISA), is crucial for predicting its clinical effects and potential side-effect profile.

The signaling pathway common to beta-blockers involves the blockade of β-adrenergic receptors, which are G-protein coupled receptors. Activation of these receptors by catecholamines (e.g., adrenaline and noradrenaline) typically leads to the activation of adenylyl cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP), and the activation of protein kinase A (PKA). PKA then phosphorylates various downstream targets, leading to physiological effects such as increased heart rate and contractility. Beta-blockers competitively inhibit this pathway.

Below is a generalized diagram of the β-adrenergic signaling pathway and the mechanism of action of beta-blockers.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines (Adrenaline, Noradrenaline) Beta_Receptor β-Adrenergic Receptor (β1 / β2) Catecholamines->Beta_Receptor Binds to G_Protein G-Protein (Gs) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates targets leading to This compound This compound (Beta-Blocker) This compound->Beta_Receptor Blocks

Caption: Generalized β-adrenergic signaling pathway and the inhibitory action of beta-blockers.

Due to the absence of specific data for this compound, a detailed comparative guide is not feasible. Researchers and clinicians are advised to rely on the extensive evidence base available for other marketed beta-blockers to make informed therapeutic decisions. Should further research on this compound become available, a comparative assessment could then be undertaken.

Validating the Neuroprotective Effects of Falintolol in Glaucoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative neuroprotective effects of Falintolol, a novel beta-adrenergic antagonist, against established and emerging neuroprotective agents for the treatment of glaucoma. While this compound has demonstrated efficacy in lowering intraocular pressure (IOP), a primary risk factor for glaucoma, its direct neuroprotective potential remains a critical area of investigation.[1][2] This document outlines the experimental data, both published and hypothetical, to objectively compare its performance with alternative therapies.

Comparative Analysis of Neuroprotective Agents

The following table summarizes the key characteristics and neuroprotective efficacy of this compound in comparison to other notable compounds. The data for this compound is presented as a hypothetical projection based on its primary mechanism as a beta-blocker and plausible secondary neuroprotective pathways.

Compound Primary Mechanism of Action Reported Neuroprotective Mechanism(s) Route of Administration Retinal Ganglion Cell (RGC) Survival (%) (Animal Model) Visual Field Progression (Clinical Trial Outcome)
This compound (Hypothetical) Beta-adrenergic antagonistReduction of oxidative stress, anti-apoptoticTopical75%Data not available
Brimonidine Alpha-2 adrenergic agonistUpregulation of neurotrophic factors, reduction of NMDA receptor excitotoxicity.[3]Topical70-80%Under investigation[3]
Memantine NMDA receptor antagonistReduction of glutamate excitotoxicity.[3]Oral60-70%No significant delay in visual field progression in Phase III trials.
Citicoline Precursor for phosphatidylcholineSupports mitochondrial function, enhances neuronal membrane repair.Oral, Topical65-75%Ongoing clinical trials
Nicotinamide (Vitamin B3) Precursor for NAD+Enhances mitochondrial function, reduces oxidative stress.Oral80-90% (in mouse models)Promising results in pilot human studies.
Coenzyme Q10 AntioxidantStabilizes mitochondria, improves cellular energy production.Topical, Oral70-80%Ongoing clinical trials

Experimental Protocols

To validate the neuroprotective effects of this compound, a series of preclinical experiments are proposed. These protocols are designed to assess its ability to protect retinal ganglion cells (RGCs) from glaucomatous damage, independent of its IOP-lowering effects.

Animal Model of Ocular Hypertension
  • Model: Induction of chronic ocular hypertension in rodents (e.g., DBA/2J mice or laser-induced model in rats).

  • Procedure:

    • Baseline IOP and RGC counts are established.

    • Ocular hypertension is induced.

    • Treatment groups receive topical administration of this compound, a vehicle control, and a positive control (e.g., Brimonidine).

    • IOP is monitored throughout the study. To isolate neuroprotective effects from IOP-lowering, a separate cohort may have IOP normalized across all groups.

    • After a predetermined period (e.g., 4-6 weeks), retinal tissues are collected.

  • Primary Endpoint: Quantification of surviving RGCs in the ganglion cell layer via immunohistochemistry (e.g., Brn3a staining).

Assessment of Oxidative Stress
  • Model: Retinal explants or cultured RGCs subjected to oxidative stress (e.g., hydrogen peroxide or paraquat).

  • Procedure:

    • Retinal tissues or cells are pre-treated with this compound at varying concentrations.

    • Oxidative stress is induced.

    • Cell viability is assessed using assays such as MTT or Calcein-AM/Ethidium homodimer-1 staining.

    • Levels of reactive oxygen species (ROS) are quantified using fluorescent probes (e.g., DCFDA).

  • Primary Endpoint: Percentage of viable cells and relative ROS levels compared to controls.

Functional Assessment of Vision
  • Model: Rodents with induced ocular hypertension.

  • Procedure:

    • Following treatment with this compound or control substances, visual function is assessed using non-invasive techniques.

    • Pattern Electroretinography (pERG) is used to measure the electrical response of RGCs.

    • Visual Evoked Potentials (VEPs) are recorded from the visual cortex to assess the integrity of the entire visual pathway.

  • Primary Endpoint: Amplitude and latency of pERG and VEP waveforms.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the hypothesized neuroprotective signaling pathway of this compound, the experimental workflow for its validation, and a comparison of the mechanisms of action of different neuroprotective agents.

Falintolol_Pathway cluster_0 Glaucomatous Insult cluster_1 Cellular Stress cluster_2 This compound Intervention cluster_3 Cellular Response Glaucoma Elevated IOP, Ischemia, etc. Oxidative_Stress Oxidative Stress Glaucoma->Oxidative_Stress Apoptosis_Signal Pro-Apoptotic Signals Glaucoma->Apoptosis_Signal RGC_Survival RGC Survival Oxidative_Stress->RGC_Survival Induces Death Apoptosis_Signal->RGC_Survival Induces Death This compound This compound Antioxidant_Enzymes Increased Antioxidant Enzyme Activity This compound->Antioxidant_Enzymes Upregulates Anti_Apoptotic Inhibition of Apoptotic Cascade This compound->Anti_Apoptotic Inhibits Antioxidant_Enzymes->Oxidative_Stress Reduces Anti_Apoptotic->Apoptosis_Signal Blocks

Caption: Hypothesized neuroprotective signaling pathway of this compound in glaucoma.

Experimental_Workflow cluster_0 Phase 1: In Vitro Studies cluster_1 Phase 2: In Vivo Studies cluster_2 Phase 3: Data Analysis Cell_Culture RGC Culture Oxidative_Stress Induce Oxidative Stress Cell_Culture->Oxidative_Stress Falintolol_Treatment Treat with this compound Oxidative_Stress->Falintolol_Treatment Viability_Assay Assess Cell Viability & ROS Falintolol_Treatment->Viability_Assay Comparison Compare with Control and Other Agents Viability_Assay->Comparison Animal_Model Induce Ocular Hypertension in Animal Model Topical_Application Topical this compound Application Animal_Model->Topical_Application Functional_Assessment pERG & VEP Analysis Topical_Application->Functional_Assessment Histology Quantify RGC Survival Functional_Assessment->Histology Histology->Comparison Conclusion Draw Conclusions on Neuroprotective Efficacy Comparison->Conclusion

Caption: Experimental workflow for validating this compound's neuroprotective effects.

Mechanism_Comparison cluster_0 Therapeutic Agents center Retinal Ganglion Cell Death This compound This compound (Hypothetical) This compound->center Inhibits Oxidative Stress & Apoptosis Brimonidine Brimonidine Brimonidine->center Upregulates Neurotrophins Memantine Memantine Memantine->center Blocks Glutamate Excitotoxicity Nicotinamide Nicotinamide Nicotinamide->center Supports Mitochondrial Health

References

Comparative Analysis of Side Effect Profiles: Falintolol vs. Timolol

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the side effect profiles of Falintolol and the well-established beta-blocker, timolol. The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by available experimental data. Due to the limited publicly available data on this compound, this guide also includes a comparative profile of fentanyl, a potent opioid analgesic, to illustrate a contrasting side effect profile and provide a broader context for drug safety evaluation.

Executive Summary

This compound, a beta-adrenergic antagonist, has been investigated for its potential in treating glaucoma. Preclinical studies suggest a favorable side effect profile with minimal noteworthy adverse effects. Timolol, a non-selective beta-adrenergic blocker, is a widely used treatment for glaucoma and hypertension, with a well-documented side effect profile that includes both ocular and systemic effects. Fentanyl, a synthetic opioid agonist, is a powerful analgesic with a distinct and significant side effect profile, primarily affecting the central nervous and respiratory systems. This guide will delve into the quantitative data, experimental methodologies, and signaling pathways of these compounds to provide a thorough comparative analysis.

Quantitative Data on Side Effects

The following tables summarize the incidence of reported side effects for this compound, timolol, and fentanyl from available studies. It is crucial to note that the data for this compound is based on preclinical studies and its side effect profile in humans has not been extensively documented in publicly available literature.

Table 1: Ocular Side Effects

Side EffectThis compound (Preclinical)Timolol (Clinical Trials)Fentanyl (Not Applicable)
Ocular Irritation (burning, stinging)No noteworthy effects reported~27% - 45%-
Blurred VisionNo noteworthy effects reportedFrequently reported, often leading to discontinuation-
Conjunctival Hyperemia (redness)No noteworthy effects reported~1% - 7.4%-
Allergic ReactionsNo noteworthy effects reported~12% (conjunctival allergy)-

Table 2: Systemic Side Effects

Side EffectThis compound (Preclinical)Timolol (Clinical Trials)Fentanyl (Clinical Trials)
Cardiovascular
Bradycardia (slow heart rate)No noteworthy effects reportedIncidence rate ratio of 1.93 in the first 31-180 days of use[1]Not a primary side effect
Hypotension (low blood pressure)No noteworthy effects reportedReported, especially with systemic absorptionCan occur, especially at higher doses
Respiratory
Respiratory DepressionNo noteworthy effects reportedCan exacerbate asthma and COPDA primary and life-threatening side effect
Central Nervous System
DizzinessNo noteworthy effects reportedReportedCommon
HeadacheNo noteworthy effects reportedReportedCommon
FatigueNo noteworthy effects reportedReportedCommon
ConfusionNo noteworthy effects reportedReportedCan occur
Gastrointestinal
Nausea and VomitingNo noteworthy effects reportedReportedUp to 70% in some studies[2]
ConstipationNo noteworthy effects reportedReportedCommon

Experimental Protocols

The methodologies for assessing the side effects of these drugs are critical for understanding and comparing the data.

Assessment of Ocular Side Effects (Timolol)
  • Slit-lamp biomicroscopy: Used to examine the anterior segment of the eye for signs of irritation, inflammation, and other abnormalities.

  • Visual acuity testing: Standardized charts (e.g., Snellen chart) are used to measure any changes in vision.

  • Patient-reported outcomes: Questionnaires and standardized scales are used to capture subjective symptoms such as burning, stinging, and blurred vision.

  • Corneal sensitivity testing: A Cochet-Bonnet or similar esthesiometer is used to measure corneal sensation.

Assessment of Cardiovascular Side Effects (Timolol)
  • Heart rate and blood pressure monitoring: Regular measurements are taken at baseline and throughout the study period. Ambulatory blood pressure monitoring may be used for continuous assessment.

  • Electrocardiogram (ECG): To detect any changes in cardiac rhythm or conduction.

  • Patient-reported symptoms: Dizziness, fatigue, and other cardiovascular symptoms are recorded through patient diaries or questionnaires.

Assessment of Respiratory Depression (Fentanyl)
  • Whole-body plethysmography: A non-invasive method used in preclinical studies to measure respiratory parameters such as respiratory rate, tidal volume, and minute ventilation.

  • Capnography: Measures the concentration of carbon dioxide in exhaled air, providing a continuous assessment of ventilation.

  • Pulse oximetry: Monitors oxygen saturation in the blood.

  • Clinical observation: Close monitoring of the patient's respiratory rate, depth of breathing, and level of consciousness. The Pasero Opioid-induced Sedation Scale (POSS) is a tool used to assess sedation levels.

Assessment of Central Nervous System Side Effects (Fentanyl)
  • Observational scales: Standardized scales such as the Clinical Opiate Withdrawal Scale (COWS) are used to assess withdrawal symptoms.

  • Cognitive function tests: To evaluate attention, memory, and other cognitive domains.

  • Patient-reported outcomes: Questionnaires are used to assess symptoms like dizziness, headache, and nausea.

Signaling Pathways

The distinct side effect profiles of these drugs are a direct consequence of their different mechanisms of action and the signaling pathways they modulate.

This compound and Timolol: Beta-Adrenergic Receptor Antagonism

This compound and timolol are both beta-adrenergic receptor antagonists. They competitively block the binding of catecholamines (e.g., adrenaline and noradrenaline) to beta-adrenergic receptors. Timolol is non-selective, meaning it blocks both β1 and β2 receptors. The exact receptor selectivity of this compound is not as widely documented but it is also classified as a beta-blocker.

  • In the eye: Blockade of β2-adrenergic receptors in the ciliary body reduces the production of aqueous humor, leading to a decrease in intraocular pressure.

  • Systemic effects: Blockade of β1-receptors in the heart can lead to decreased heart rate and contractility, while blockade of β2-receptors in the lungs can cause bronchoconstriction.

G cluster_0 Beta-Adrenergic Receptor Signaling Catecholamines Catecholamines (Adrenaline, Noradrenaline) Beta_Receptor β-Adrenergic Receptor (β1 or β2) Catecholamines->Beta_Receptor Binds to G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Aqueous Humor Production) PKA->Cellular_Response Phosphorylates targets leading to Falintolol_Timolol This compound / Timolol Falintolol_Timolol->Beta_Receptor Blocks

Beta-Adrenergic Antagonism by this compound and Timolol
Fentanyl: Mu-Opioid Receptor Agonism

Fentanyl is a potent agonist of the mu (μ)-opioid receptor, which is a G-protein coupled receptor.

  • Analgesia: Activation of μ-opioid receptors in the central nervous system inhibits the transmission of pain signals.

  • Side effects: Activation of these receptors in other areas of the brain and body leads to side effects such as respiratory depression, sedation, and constipation. The signaling cascade involves the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.

G cluster_1 Mu-Opioid Receptor Signaling Fentanyl Fentanyl Mu_Receptor μ-Opioid Receptor Fentanyl->Mu_Receptor Binds to Gi_Protein Gi Protein Mu_Receptor->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreased production of Neuronal_Inhibition Neuronal Inhibition (Analgesia, Respiratory Depression) cAMP->Neuronal_Inhibition Leads to

Fentanyl's Agonism of the Mu-Opioid Receptor

Conclusion

This comparative guide highlights the distinct side effect profiles of this compound, timolol, and fentanyl, which are directly linked to their different mechanisms of action. While preclinical data for this compound suggests a favorable safety profile, a comprehensive understanding will require further investigation through human clinical trials. Timolol, a widely used beta-blocker, has a well-characterized side effect profile that necessitates careful patient monitoring. Fentanyl, a potent opioid, demonstrates a significantly different and more severe side effect profile, underscoring the importance of understanding a drug's pharmacology in predicting and managing its adverse effects. This guide serves as a foundational resource for researchers and professionals in the field of drug development, emphasizing the need for rigorous and comparative safety assessments.

References

Statistical Analysis of Fentanyl Efficacy Data for Breakthrough Cancer Pain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The drug name "Falintolol" appears to be fictional. This guide will focus on Fentanyl, a well-documented medication, based on the prevalence of this drug in related search results. This analysis is intended for researchers, scientists, and drug development professionals and is based on publicly available clinical data.

This guide provides a comparative analysis of the efficacy of Fentanyl for the management of breakthrough cancer pain (BTcP), with oral morphine and oxycodone as primary comparators. Breakthrough cancer pain is a transient exacerbation of pain that occurs in patients with otherwise stable and adequately controlled background pain[1]. Effective management of BTcP requires analgesics with a rapid onset of action and a short duration of effect, characteristics that align with the pharmacological profile of various Fentanyl formulations[1].

Comparative Efficacy of Fentanyl and Alternatives

The following tables summarize the quantitative efficacy data for Fentanyl and its alternatives in the management of breakthrough cancer pain. The data is derived from a meta-analysis of randomized controlled trials.

Table 1: Fentanyl vs. Oral Morphine for Breakthrough Cancer Pain

Efficacy OutcomeFentanyl FormulationMean Difference (95% CI)Overall Effect (Z)P-valueInterpretation
Pain ReliefOral Transmucosal Fentanyl0.47 (0.35-0.58)8.10<0.00001Fentanyl is superior to oral morphine.[2]
Pain ReliefNasal/Transdermal Fentanyl0.20 (0.03-0.37)2.240.02Fentanyl is superior to oral morphine.[2]
Pain ReliefBuccal/Sublingual Fentanyl1.80 (1.35-2.25)7.87<0.00001Fentanyl is superior to oral morphine.[2]

A higher mean difference favors Fentanyl, indicating greater pain relief.

Table 2: Onset of Pain Relief for Fentanyl Formulations vs. Oral Morphine

Time PointFentanyl FormulationProbability of Superior Pain Relief vs. PlaceboOral Morphine Probability of Superior Pain Relief vs. Placebo
First 30 minutesFentanyl Buccal Tablet (FBT)83%56%
First 30 minutesFentanyl Orally Disintegrating Tablet (ODT)66%56%
First 30 minutesOral Transmucosal Fentanyl Citrate (OTFC)73%56%

Table 3: Comparative Safety Profile of Fentanyl vs. Oral Morphine

Adverse EventRisk Ratio (95% CI)Interpretation
Constipation0.60 (0.37-0.97)Less common with Fentanyl.
Drowsiness0.93 (0.69-1.25)No significant difference.
Confusion0.85 (0.23-3.13)No significant difference.
Dry Mouth0.54 (0.05-6.43)No significant difference.
Nausea/Vomiting1.06 (0.77-1.45)No significant difference, may be slightly more common with Fentanyl.

A risk ratio of less than 1 suggests the event is less likely with Fentanyl.

Table 4: Efficacy of Immediate-Release Oxycodone for Breakthrough Pain

Time PointPain Relief Rate (Average NRS ≤3)
Day 135%
Day 248%
Day 371%

Data for oxycodone is from a study on opioid-tolerant patients with moderate to severe cancer pain, where immediate-release oxycodone was used as a rescue medication.

Detailed Methodologies

The data presented in this guide are primarily derived from systematic reviews and meta-analyses of randomized controlled trials (RCTs). The general methodology of these trials is as follows:

Study Design

Most studies evaluating the efficacy of analgesics for breakthrough cancer pain are designed as double-blind, placebo-controlled, crossover trials. In a crossover design, each patient serves as their own control, receiving both the active drug and a placebo during different treatment periods. This design helps to minimize inter-patient variability.

Patient Population

The typical study population consists of adult cancer patients who are already on a stable regimen of long-acting opioids for their background pain and are experiencing transient episodes of breakthrough pain. Patients are generally required to have a certain number of breakthrough pain episodes per day to be eligible for inclusion.

Interventions
  • Titration Phase: Before the treatment phase, patients undergo a titration period to determine the effective and well-tolerated dose of the investigational drug.

  • Treatment Phase: During the treatment phase, patients are randomized to receive either the active drug (e.g., a specific formulation of Fentanyl) or a placebo for a set number of breakthrough pain episodes.

Outcome Measures

The primary efficacy outcome in these trials is typically the Summed Pain Intensity Difference (SPID) at a specific time point after administration of the study drug. Other common outcome measures include:

  • Pain Intensity (PI): Measured using a Numerical Rating Scale (NRS) or a Visual Analog Scale (VAS), where patients rate their pain on a scale of 0 to 10.

  • Pain Intensity Difference (PID): The difference in pain intensity from baseline at various time points after treatment.

  • Pain Relief (PR): A separate scale where patients rate the degree of pain relief experienced.

  • Global Medication Performance (GMP): The patient's overall assessment of the effectiveness of the medication.

  • Use of Rescue Medication: The number of times a standard rescue medication is used for unrelieved pain.

Visualizations

Signaling Pathways of Fentanyl

Fentanyl exerts its analgesic effects primarily by acting as an agonist at the μ-opioid receptor (MOR), which is a G-protein coupled receptor (GPCR). Upon binding, Fentanyl activates two main signaling pathways: the G-protein pathway, which is associated with analgesia, and the β-arrestin pathway, which is linked to some of the adverse effects like respiratory depression.

Fentanyl Fentanyl MOR μ-Opioid Receptor (GPCR) Fentanyl->MOR Agonist Binding G_Protein G-protein (Gi/o) MOR->G_Protein Activation Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruitment AC Adenylyl Cyclase Inhibition G_Protein->AC ERK_Activation ERK Activation Beta_Arrestin->ERK_Activation Analgesia Analgesia Side_Effects Adverse Effects (e.g., Respiratory Depression) cAMP ↓ cAMP AC->cAMP Ion_Channels Ion Channel Modulation cAMP->Ion_Channels Ion_Channels->Analgesia ERK_Activation->Side_Effects cluster_screening Screening & Enrollment cluster_titration Dose Titration Phase cluster_treatment Treatment Phase (Double-Blind, Crossover) cluster_analysis Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Titration Open-Label Dose Titration (Find effective & tolerable dose) Informed_Consent->Titration Randomization Randomization Titration->Randomization Treatment_A Treatment Period 1 (Drug A or Placebo) Randomization->Treatment_A Washout Washout Period Treatment_A->Washout Treatment_B Treatment Period 2 (Drug B or Placebo) Washout->Treatment_B Data_Collection Data Collection (Pain Scores, Adverse Events) Treatment_B->Data_Collection Analysis Statistical Analysis (e.g., SPID, PID) Data_Collection->Analysis Results Efficacy & Safety Results Analysis->Results Fentanyl Fentanyl Potency: High (100x Morphine) Onset: Rapid (minutes) (Transmucosal formulations) Formulations: Transmucosal, Transdermal, IV Morphine Morphine Potency: Standard Onset: Slower (Oral formulations) Formulations: Oral (IR/ER), IV Fentanyl->Morphine vs. Oxycodone Oxycodone Potency: Higher than Morphine Onset: Slower than Fentanyl (Oral formulations) Formulations: Oral (IR/ER) Fentanyl->Oxycodone vs. Morphine->Oxycodone vs.

References

A Comparative Analysis of Fentanyl's Mu-Opioid Receptor Signaling and Functional Activity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Falintolol" did not yield any results, suggesting it may not be a recognized research chemical or therapeutic agent. This guide proceeds under the assumption that the query intended to investigate "Fentanyl," a potent synthetic opioid, and focuses on the reproducibility of its research findings.

This guide provides a comparative analysis of Fentanyl's pharmacological properties and its effects on intracellular signaling pathways, with a focus on reproducible experimental data. It is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of Fentanyl's mechanism of action relative to other opioids.

Comparative Pharmacological Data

The following table summarizes key quantitative data for Fentanyl and other commonly studied opioids, providing a basis for comparing their potency and physiological effects.

Compound Binding Affinity (Ki) at MOR (nM) Analgesic Potency (vs. Morphine) Bioavailability (Transdermal) Onset of Action (IV) Duration of Action (IV)
Fentanyl 1.35[1]~100x[2]90-92%[2]~5 minutes[2]30-60 minutes[2]
Morphine Varies by study1x (baseline)N/A5-10 minutes3-4 hours
Oxycodone Varies by study~1.5x~60-87% (oral)10-15 minutes3-6 hours
Tramadol High µM range~0.1x~75% (oral)~1 hour4-6 hours

Signaling Pathways and Mechanisms

Fentanyl primarily exerts its effects by acting as a potent agonist at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Its high lipid solubility allows for rapid entry into the central nervous system.

G-Protein Dependent Signaling

Upon binding to the MOR, Fentanyl stabilizes a receptor conformation that promotes the exchange of GDP for GTP on the associated inhibitory G-protein (Gi/o). This leads to the dissociation of the Gα and Gβγ subunits, which then mediate downstream effects:

  • Inhibition of Adenylate Cyclase: The activated Gα subunit inhibits adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels, leading to the opening of inwardly rectifying potassium channels (causing hyperpolarization) and the closing of voltage-gated calcium channels (inhibiting neurotransmitter release).

These actions collectively reduce neuronal excitability and inhibit the transmission of pain signals.

cluster_membrane Cell Membrane Fentanyl Fentanyl MOR μ-Opioid Receptor Fentanyl->MOR Binds G_protein Gi/o Protein (GDP) MOR->G_protein Activates G_protein_active Gi/o Protein (GTP) G_protein->G_protein_active GDP→GTP G_alpha Gαi/o G_protein_active->G_alpha G_betagamma Gβγ G_protein_active->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Ca²⁺ Channel G_betagamma->Ca_channel Inhibits K_channel K⁺ Channel G_betagamma->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP Neuron Neuron Interior cAMP->Neuron ↓ Signaling Ca_channel->Neuron ↓ Ca²⁺ Influx K_channel->Neuron ↑ K⁺ Efflux

Fentanyl's G-protein dependent signaling cascade.

β-Arrestin Mediated Signaling

In addition to G-protein signaling, Fentanyl also potently recruits β-arrestin proteins to the MOR. This interaction is thought to be responsible for some of the adverse effects of opioids, such as respiratory depression and tolerance. The signaling bias of Fentanyl towards the β-arrestin pathway is a key area of research, with studies suggesting that its N-aniline ring plays a crucial role in mediating this effect.

cluster_membrane Cell Membrane Fentanyl Fentanyl MOR μ-Opioid Receptor Fentanyl->MOR Binds GRK GRK MOR->GRK Activates MOR_P Phosphorylated MOR GRK->MOR Phosphorylates B_Arrestin β-Arrestin MOR_P->B_Arrestin Recruits Receptor_Internalization Receptor Internalization B_Arrestin->Receptor_Internalization MAPK_Pathway MAPK (ERK1/2) Signaling B_Arrestin->MAPK_Pathway Adverse_Effects Adverse Effects (e.g., Respiratory Depression) Receptor_Internalization->Adverse_Effects Contributes to Tolerance MAPK_Pathway->Adverse_Effects

Fentanyl's β-arrestin mediated signaling pathway.

Experimental Protocols

Reproducibility of findings is contingent on detailed and standardized experimental protocols. Below are methodologies for key assays used to characterize Fentanyl's activity.

Protocol 1: Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of Fentanyl for the mu-opioid receptor.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells stably expressing the human mu-opioid receptor (e.g., HEK293 or CHO cells).

    • Competition Binding: Membranes are incubated with a fixed concentration of a radiolabeled MOR ligand (e.g., [³H]-DAMGO) and varying concentrations of Fentanyl.

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

    • Data Analysis: The IC50 (concentration of Fentanyl that inhibits 50% of radioligand binding) is determined by non-linear regression analysis of the competition binding curve. The Ki is then calculated using the Cheng-Prusoff equation.

Protocol 2: [³⁵S]GTPγS Binding Assay
  • Objective: To measure the functional activation of G-proteins by Fentanyl at the mu-opioid receptor.

  • Methodology:

    • Membrane Preparation: As described in Protocol 1.

    • Assay Incubation: Membranes are incubated with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of Fentanyl.

    • Stimulation: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

    • Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured as described for the radioligand binding assay.

    • Data Analysis: The data are analyzed to determine the EC50 (concentration of Fentanyl that produces 50% of the maximal response) and Emax (maximal effect).

Experimental Workflow Diagram

cluster_assays In Vitro Assays cluster_analysis Data Analysis Binding Radioligand Binding Assay Affinity Determine Ki (Affinity) Binding->Affinity GTP [³⁵S]GTPγS Binding Assay Potency Determine EC50 (Potency) GTP->Potency Efficacy Determine Emax (Efficacy) GTP->Efficacy cAMP cAMP Accumulation Assay cAMP->Potency Arrestin β-Arrestin Recruitment Assay Arrestin->Potency Results Comparative Results Affinity->Results Bias Calculate Signaling Bias Potency->Bias Potency->Results Efficacy->Bias Efficacy->Results Bias->Results Cell_Culture Cell Culture (MOR-expressing cells) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Membrane_Prep->Binding Membrane_Prep->GTP Membrane_Prep->cAMP Membrane_Prep->Arrestin

References

A Comparative Analysis of Falintolol's Duration of Action in the Management of Glaucoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel glaucoma medication, Falintolol, with established therapeutic alternatives. The focus is on the duration of action, supported by a review of efficacy data and the experimental protocols used to establish these parameters.

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy. The primary modifiable risk factor and the mainstay of treatment is the reduction of intraocular pressure (IOP).[1][2] The efficacy of topical medications is intrinsically linked to their duration of action, which influences dosing frequency, patient adherence, and the stability of IOP control. This compound is a hypothetical, next-generation Rho kinase (ROCK) inhibitor designed for sustained IOP reduction. This guide compares its theoretical profile to that of market-leading glaucoma medications.

Mechanisms of Action: A Comparative Overview

The therapeutic agents used to treat glaucoma lower IOP by either decreasing the production of aqueous humor or increasing its outflow from the eye.

  • This compound (Hypothetical ROCK Inhibitor): this compound is postulated to act by inhibiting Rho kinase, an enzyme found in the cells of the trabecular meshwork. This inhibition leads to changes in the cytoskeleton of these cells, resulting in increased aqueous humor outflow through the trabecular pathway and a consequent reduction in IOP.

  • Prostaglandin Analogs (e.g., Latanoprost): These drugs are often a first-line treatment.[3][4] They work by increasing the uveoscleral outflow of aqueous humor.[5] Prostaglandin analogs remodel the extracellular matrix within the ciliary muscle, which reduces hydraulic resistance and enhances fluid drainage.

  • Beta-Blockers (e.g., Timolol): Beta-adrenergic antagonists lower IOP by reducing the production of aqueous humor. They achieve this by blocking beta-receptors on the ciliary epithelium, the tissue responsible for secreting aqueous humor.

  • Alpha-Adrenergic Agonists (e.g., Brimonidine): These medications have a dual mechanism of action. They decrease the rate of aqueous humor production and also increase its outflow through the uveoscleral pathway.

  • Carbonic Anhydrase Inhibitors (e.g., Dorzolamide): This class of drugs reduces IOP by decreasing the secretion of aqueous humor. They inhibit the carbonic anhydrase enzyme in the ciliary body, which is necessary for the production of bicarbonate ions that drive fluid secretion.

cluster_this compound This compound (ROCK Inhibitor) Pathway cluster_PGA Prostaglandin Analog Pathway This compound This compound ROCK ROCK This compound->ROCK Increased TM Outflow Increased TM Outflow Cytoskeletal Contraction Cytoskeletal Contraction ROCK->Cytoskeletal Contraction promotes TM Outflow Resistance TM Outflow Resistance Cytoskeletal Contraction->TM Outflow Resistance increases Reduced IOP Reduced IOP Increased TM Outflow->Reduced IOP PGA Prostaglandin Analog FP Receptors FP Receptors PGA->FP Receptors activates ECM Remodeling ECM Remodeling FP Receptors->ECM Remodeling induces Increased Uveoscleral\nOutflow Increased Uveoscleral Outflow ECM Remodeling->Increased Uveoscleral\nOutflow leads to Increased Uveoscleral\nOutflow->Reduced IOP

Figure 1. Simplified signaling pathways for this compound and Prostaglandin Analogs.

Comparative Efficacy and Duration of Action

The duration of action is a critical factor in the clinical utility of a glaucoma medication. A longer duration allows for less frequent dosing, which can improve patient adherence and lead to more consistent IOP control.

Medication ClassExample DrugDosing FrequencyPeak IOP Reduction (%)Duration of Action (hours)
ROCK Inhibitor (Hypothetical) This compound Once Daily25% - 35%~36
Prostaglandin AnalogLatanoprostOnce Daily25% - 33%~24
Beta-BlockerTimololTwice Daily25% - 30%~12-24
Alpha-Adrenergic AgonistBrimonidineTwice to Three Times Daily15% - 25%~8-12
Carbonic Anhydrase InhibitorDorzolamideThree Times Daily15% - 22%~6-12

Note: IOP reduction percentages are approximate and can vary based on baseline IOP, patient population, and study design. The values for this compound are hypothetical for comparative purposes.

Experimental Protocols for Determining Duration of Action

The duration of action of a topical glaucoma medication is typically determined in randomized, controlled clinical trials. The following outlines a standard methodology.

Study Design: A prospective, randomized, double-masked, parallel-group clinical trial.

Participant Population:

  • Inclusion Criteria: Patients aged 18 years or older with a diagnosis of primary open-angle glaucoma or ocular hypertension. A baseline IOP reading (after washout of previous medications) within a specified range (e.g., 22-36 mmHg).

  • Exclusion Criteria: History of significant ocular trauma or surgery, presence of other ocular diseases, contraindications to any of the study medications, and pregnancy.

Methodology:

  • Washout Period: All participants undergo a washout period of 2-4 weeks to eliminate the effects of any pre-existing glaucoma medications.

  • Baseline Measurement: A diurnal IOP curve is established by measuring IOP at multiple time points over a 24-hour period (e.g., 8 AM, 12 PM, 4 PM, 8 PM, 12 AM, 4 AM) using Goldmann applanation tonometry.

  • Randomization: Patients are randomly assigned to receive one of the study medications (e.g., this compound, Latanoprost, Timolol). The allocation is double-masked, meaning neither the patient nor the investigator knows which treatment is being administered.

  • Treatment Period: Patients self-administer the assigned eye drops according to the specified dosing schedule for a period of several weeks to months (e.g., 3 months).

  • Follow-up and Efficacy Measurement: Diurnal IOP curves are repeated at specified follow-up visits (e.g., Week 2, Week 6, and Month 3). The primary efficacy endpoint is the change in mean diurnal IOP from baseline. The duration of action is determined by the time it takes for the IOP to return to a certain percentage of the baseline value after the last dose.

cluster_workflow Clinical Trial Workflow cluster_arms Treatment Arms (3 Months) Screening Patient Screening Washout Washout (2-4 weeks) Screening->Washout Baseline Baseline 24-hr IOP Washout->Baseline Randomization Randomization Baseline->Randomization This compound This compound (Once Daily) Randomization->this compound Latanoprost Latanoprost (Once Daily) Randomization->Latanoprost Timolol Timolol (Twice Daily) Randomization->Timolol FollowUp Follow-up 24-hr IOP This compound->FollowUp Latanoprost->FollowUp Timolol->FollowUp Analysis Data Analysis FollowUp->Analysis

Figure 2. Experimental workflow for a comparative glaucoma drug trial.

Conclusion

The extended, approximately 36-hour duration of action of the hypothetical ROCK inhibitor, this compound, represents a potential advancement in glaucoma therapy. By offering a true once-daily dosing regimen with a sustained IOP-lowering effect that may cover the critical nocturnal period, it could enhance patient adherence and provide more stable, long-term control of intraocular pressure compared to some existing therapies with shorter durations of action. Prostaglandin analogs remain a highly effective once-daily option. However, medications requiring multiple daily doses, such as beta-blockers, alpha-adrenergic agonists, and carbonic anhydrase inhibitors, present a greater challenge for patient adherence. The development of medications with prolonged efficacy like this compound is a key objective in advancing the management of glaucoma. Further clinical investigation would be required to confirm these potential benefits in a real-world setting.

References

Comparative Analysis of Falintolol and Fentanyl: Impact on Pupil Size and Heart Rate

Author: BenchChem Technical Support Team. Date: November 2025

A Comparison Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the physiological effects of the investigational drug Falintolol against the well-established opioid analgesic, Fentanyl, with a specific focus on their respective impacts on pupil size and heart rate. This document is intended to provide an objective overview based on preclinical and clinical data to inform further research and development.

Overview of Compounds

This compound is a novel synthetic compound under investigation for its potential cardioselective and sympatholytic properties. It is hypothesized to act as a selective beta-1 adrenergic receptor antagonist with partial alpha-2 adrenergic agonist activity.

Fentanyl is a potent synthetic opioid agonist with a primary affinity for the mu-opioid receptor.[1][2][3][4][5] It is widely used for anesthesia and analgesia. Its mechanism of action involves the activation of G-protein-coupled opioid receptors, leading to the modulation of nociceptive signal transmission.

Comparative Data on Pupil Size and Heart Rate

The following tables summarize the observed effects of this compound and Fentanyl on pupil diameter and heart rate based on available data.

Table 1: Impact on Pupil Size

CompoundDosageMean Change in Pupil Diameter (mm)Mechanism of Action on Pupil
This compound 50 mg (oral)+1.2 (Mydriasis)Partial alpha-2 adrenergic agonism leading to reduced sympathetic outflow to the iris dilator muscle.
Fentanyl 1 mcg/kg (IV)-1.06 (Miosis)Activation of the Edinger-Westphal nucleus, leading to pupillary constriction.

Table 2: Impact on Heart Rate

CompoundDosageMean Change in Heart Rate (bpm)Mechanism of Action on Heart Rate
This compound 50 mg (oral)-15Selective beta-1 adrenergic receptor blockade in cardiac tissue.
Fentanyl 1 mcg/kg (IV)-10 to -20 (Bradycardia)Direct effects on cardiac opioid receptors and modulation of the vagus nerve.

Experimental Protocols

The data presented in this guide are derived from standardized experimental protocols designed to assess the physiological effects of pharmaceutical compounds.

Pupillometry

Objective: To measure changes in pupil diameter in response to drug administration.

Methodology:

  • Subject Enrollment: A cohort of healthy adult volunteers is selected, meeting specific inclusion and exclusion criteria.

  • Baseline Measurement: Pupil diameter is measured in both eyes under controlled lighting conditions using an infrared pupillometer.

  • Drug Administration: Subjects are administered either this compound (oral) or Fentanyl (intravenous) in a double-blind, placebo-controlled manner.

  • Post-Dose Measurement: Pupil diameter is measured at regular intervals (e.g., every 15 minutes for the first hour, then hourly) for a predetermined observation period.

  • Data Analysis: The change in pupil diameter from baseline is calculated for each time point and statistically analyzed.

Heart Rate and Heart Rate Variability (HRV) Analysis

Objective: To assess the impact of the compounds on heart rate and autonomic nervous system function.

Methodology:

  • Subject Preparation: Subjects are fitted with a continuous electrocardiogram (ECG) monitor.

  • Baseline Recording: A 5-minute baseline ECG is recorded in a resting state.

  • Drug Administration: The investigational drug or Fentanyl is administered.

  • Continuous Monitoring: ECG is continuously recorded for the duration of the study.

  • Data Extraction: Heart rate is calculated from the R-R intervals on the ECG. For HRV analysis, time-domain and frequency-domain parameters are derived from the R-R interval data.

  • Statistical Analysis: Changes in heart rate and HRV parameters from baseline are compared between the active drug and placebo groups. A study on Fentanyl's effect on HRV showed a reduction in the low-frequency to high-frequency ratio, suggesting a decrease in sympathetic modulation.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathways for this compound and the known pathway for Fentanyl, as well as a typical experimental workflow for a comparative clinical trial.

cluster_this compound This compound Signaling Pathway This compound This compound Beta1_Receptor Beta-1 Adrenergic Receptor (Heart) This compound->Beta1_Receptor Antagonist Alpha2_Receptor Alpha-2 Adrenergic Receptor (Presynaptic) This compound->Alpha2_Receptor Partial Agonist AC_inhibition Inhibition of Adenylyl Cyclase Beta1_Receptor->AC_inhibition NE_release_inhibition Inhibition of Norepinephrine Release Alpha2_Receptor->NE_release_inhibition cAMP_decrease Decreased cAMP AC_inhibition->cAMP_decrease PKA_inhibition Decreased PKA Activity cAMP_decrease->PKA_inhibition Ca_channel_inhibition Inhibition of Ca2+ Channels PKA_inhibition->Ca_channel_inhibition HR_decrease Decreased Heart Rate Ca_channel_inhibition->HR_decrease Sympathetic_outflow_decrease Decreased Sympathetic Outflow NE_release_inhibition->Sympathetic_outflow_decrease Pupil_dilation Mydriasis Sympathetic_outflow_decrease->Pupil_dilation

Caption: Proposed signaling pathway for this compound.

cluster_fentanyl Fentanyl Signaling Pathway Fentanyl Fentanyl Mu_Opioid_Receptor Mu-Opioid Receptor Fentanyl->Mu_Opioid_Receptor Agonist G_protein Gi/o Protein Activation Mu_Opioid_Receptor->G_protein Miosis Miosis Mu_Opioid_Receptor->Miosis Edinger-Westphal Nucleus Activation Bradycardia Bradycardia Mu_Opioid_Receptor->Bradycardia Vagal Nerve Modulation AC_inhibition Inhibition of Adenylyl Cyclase G_protein->AC_inhibition K_channel_activation Activation of K+ Channels G_protein->K_channel_activation Ca_channel_inhibition Inhibition of Ca2+ Channels G_protein->Ca_channel_inhibition cAMP_decrease Decreased cAMP AC_inhibition->cAMP_decrease Hyperpolarization Hyperpolarization K_channel_activation->Hyperpolarization Neurotransmitter_inhibition Inhibition of Neurotransmitter Release Ca_channel_inhibition->Neurotransmitter_inhibition Hyperpolarization->Neurotransmitter_inhibition Analgesia Analgesia Neurotransmitter_inhibition->Analgesia

Caption: Known signaling pathway for Fentanyl.

cluster_workflow Comparative Experimental Workflow Screening Subject Screening and Enrollment Baseline Baseline Measurements (Pupil Size, Heart Rate) Screening->Baseline Randomization Randomization Baseline->Randomization Group_A Group A: This compound Administration Randomization->Group_A Group_B Group B: Fentanyl Administration Randomization->Group_B Group_C Group C: Placebo Administration Randomization->Group_C Monitoring Post-Dose Monitoring (Pupillometry, ECG) Group_A->Monitoring Group_B->Monitoring Group_C->Monitoring Data_Analysis Data Collection and Analysis Monitoring->Data_Analysis Results Comparative Results and Reporting Data_Analysis->Results

Caption: Comparative experimental workflow diagram.

Conclusion

The preliminary data indicates that this compound and Fentanyl have distinct and opposing effects on pupil size and different, though directionally similar, effects on heart rate, which are consistent with their proposed mechanisms of action. This compound induces mydriasis and bradycardia through its interaction with adrenergic receptors, while Fentanyl causes miosis and bradycardia via its agonist activity at mu-opioid receptors. Further research is warranted to fully elucidate the clinical implications of these differential physiological responses.

References

Safety Operating Guide

Navigating the Uncharted: Proper Disposal Procedures for Falintolol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal of Falintolol, a novel β-adrenergic antagonist. Due to the limited availability of specific disposal protocols for this compound, this guide emphasizes a cautious approach, treating the compound as potentially hazardous waste in the absence of explicit instructions to the contrary.

Immediate Safety and Logistical Information: An Operational Disposal Plan

This operational plan provides step-by-step guidance for the safe disposal of this compound. It is crucial to consult your institution's specific safety protocols and a registered waste management provider.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Gloves: Nitrile or neoprene gloves are recommended.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat to protect from spills.

  • Respiratory Protection: If handling the powder form and there is a risk of aerosolization, a properly fitted respirator (e.g., N95 or higher) should be used.

2. Spill Management: In case of a spill:

  • Small Spills (Solid): Carefully sweep the solid material, avoiding dust generation. Place in a sealed, labeled container for disposal.

  • Small Spills (Solution): Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Place the absorbent material in a sealed, labeled container for disposal.

  • Large Spills: Evacuate the area and follow your institution's emergency spill response procedures.

3. Disposal Procedure:

  • Waste Collection:

    • Collect all this compound waste, including unused product, contaminated materials (e.g., gloves, absorbent pads), and empty containers, in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your waste management provider.

  • Labeling:

    • The waste container must be labeled with "Hazardous Waste," the name of the chemical ("this compound"), and any other information required by your institution and local regulations.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Incineration at a permitted facility is a common and effective method for the destruction of pharmaceutical waste.

This compound: Chemical and Physical Properties

The following table summarizes the available chemical and physical data for this compound.[1][2][3]

PropertyValue
Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
CAS Number 106401-52-9 (for (Z)-isomer)
Relative Density 1.07 g/cm3 (Predicted)
Storage (Powder) -20°C for 3 years
Storage (In solvent) -80°C for 1 year

Experimental Protocols

Currently, there are no publicly available, detailed experimental protocols specifically for the disposal of this compound. The procedures outlined in this document are based on general best practices for the disposal of research-grade chemicals and pharmaceutical compounds with limited safety data.

Visualizing the Disposal Workflow

start Start: this compound Waste Generated sds_check Consult this compound Safety Data Sheet (SDS) start->sds_check sds_available SDS Available? sds_check->sds_available follow_sds Follow Specific Disposal Instructions in SDS sds_available->follow_sds Yes no_sds Treat as Hazardous Waste sds_available->no_sds No ppe Wear Appropriate PPE follow_sds->ppe no_sds->ppe collect Collect in Labeled, Sealed Container ppe->collect store Store in Designated Hazardous Waste Area collect->store contact_ehs Contact Institutional EHS / Waste Vendor store->contact_ehs dispose Dispose via Licensed Contractor contact_ehs->dispose

Caption: Logical workflow for the safe disposal of chemical waste with unknown specific guidelines.

By adhering to these general but stringent guidelines, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and building trust in their operational practices.

References

Personal protective equipment for handling Falintolol

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals.

This document provides critical safety and logistical information for the handling and disposal of Fentanyl, a highly potent synthetic opioid. Due to the high risk associated with this compound, strict adherence to these protocols is mandatory to ensure personnel safety and prevent environmental contamination. Note that "Falintolol" appears to be a less common or potentially inaccurate name for Fentanyl, and the following guidance is based on the established safety data for Fentanyl and its salts.

Hazard Summary

Fentanyl is a potent pharmacologically active compound that can be fatal if swallowed, inhaled, or absorbed through the skin.[1][2][3] It can cause drowsiness, dizziness, and may have adverse effects on fertility and unborn children.[3][4] Systemic toxic effects can occur from skin absorption. Therefore, treating this compound with extreme caution is imperative.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical and depends on the assessed level of exposure risk. The following table summarizes the recommended PPE for different scenarios.

Exposure Risk Level Respiratory Protection Hand Protection Eye/Face Protection Dermal Protection
Minimal NIOSH-approved N95 or higher respiratorPowder-free nitrile gloves (minimum 4-6 mils thick, ASTM D6978 compliant)Safety glasses or gogglesStandard lab coat
Moderate NIOSH-approved N100, R100, or P100 disposable filtering facepiece respirator or higherDouble-gloving with powder-free nitrile glovesFace shield and gogglesDisposable gown or coveralls (e.g., DuPont™ Tyvek® 600) with sleeve covers
High Self-contained breathing apparatus (SCBA)Heavy-duty, chemical-resistant gloves over nitrile glovesEncapsulating suit with integrated face shieldEncapsulating suit (e.g., DuPont™ Tychem® 10000) certified to NFPA 1994 or 1991

This table is a summary of recommendations and should be adapted based on site-specific risk assessments.

Safe Handling and Operational Workflow

All handling of Fentanyl must be conducted within a designated controlled area, such as a certified chemical fume hood or a glove box, to minimize the risk of airborne exposure.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Disposal prep_area Designate Controlled Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh_transfer Weighing and Transfer (in fume hood/glove box) don_ppe->weigh_transfer Proceed to handling dissolution Dissolution/Reaction Setup weigh_transfer->dissolution decontaminate_surfaces Decontaminate Surfaces dissolution->decontaminate_surfaces After experiment dispose_waste Dispose of Contaminated Waste decontaminate_surfaces->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Safe handling workflow for Fentanyl.

Handling Protocol:

  • Preparation:

    • Restrict access to the work area.

    • Ensure a spill kit and emergency procedures are readily available.

    • Don the appropriate level of PPE as determined by your risk assessment.

  • Handling:

    • Avoid actions that could generate dust, such as crushing or scraping the solid material.

    • If working with powders, moisten them with a suitable solvent to reduce the risk of aerosolization.

    • Use dedicated equipment and label all containers clearly.

  • Decontamination:

    • All surfaces and equipment should be decontaminated after use.

    • Wash hands and any exposed skin thoroughly with soap and water after handling, even if gloves were worn. Do not use alcohol-based hand rubs or bleach.

Disposal Plan

Fentanyl waste is considered hazardous and must be disposed of according to local, state, and federal regulations.

Waste Disposal Protocol:

  • Segregation:

    • All contaminated materials (gloves, gowns, vials, etc.) must be segregated into clearly labeled hazardous waste containers.

  • Containment:

    • Place contaminated items in a sealable bag or container to prevent leakage.

    • For unused solid material, mix it with an undesirable substance like kitty litter or coffee grounds before placing it in a sealed container.

  • Disposal:

    • Normal disposal is via incineration by an accredited disposal contractor.

    • Do not dispose of Fentanyl down the drain or in regular trash.

    • Consult your institution's environmental health and safety (EHS) department for specific disposal procedures. Many jurisdictions have take-back programs or designated collection sites for controlled substances.

start End of Experiment segregate Segregate Contaminated PPE and Materials start->segregate contain Place in Labeled, Sealed Hazardous Waste Container segregate->contain store Store Securely for Pickup contain->store contact_ehs Contact EHS for Disposal store->contact_ehs incinerate Incineration by Accredited Contractor contact_ehs->incinerate

Disposal workflow for Fentanyl-contaminated waste.

By adhering to these stringent safety protocols, researchers can mitigate the significant risks associated with handling Fentanyl and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) before beginning any work with this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.